Product packaging for Azido-PEG35-amine(Cat. No.:)

Azido-PEG35-amine

Cat. No.: B605821
M. Wt: 1627.9 g/mol
InChI Key: RFQQBVVZWHNZSR-UHFFFAOYSA-N
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Description

Azido-PEG23 amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H146N4O35 B605821 Azido-PEG35-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQBVVZWHNZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H146N4O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG35-amine: Structure, Properties, and Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG35-amine, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its application. Furthermore, it visualizes key processes, including its role in antibody drug conjugate (ADC) development and the mechanism of action of PEGylated nanoparticles in drug delivery.

Core Structure and Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal azide group (-N₃) and a primary amine group (-NH₂) at opposite ends of a 35-unit ethylene glycol chain. This unique structure allows for sequential and orthogonal conjugation reactions, making it a versatile tool for linking biomolecules and nanoparticles.

The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The primary amine group readily reacts with activated esters, carboxylic acids, and other carbonyl-containing molecules to form stable amide bonds. The long, hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecules while providing spatial separation between the conjugated entities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its essential characteristics.

PropertyValueReference
Chemical Formula C₇₂H₁₄₆N₄O₃₅[1][2]
Molecular Weight ~1627.94 g/mol [1][2]
Appearance White to off-white solid or viscous liquid[3]
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound, focusing on its use in the synthesis of antibody-drug conjugates (ADCs), a prominent application in targeted cancer therapy.

Protocol for Antibody Conjugation with this compound

This two-step protocol outlines the conjugation of this compound to an antibody, followed by the attachment of a drug molecule via click chemistry.

Step 1: Amine-Reactive Labeling of the Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a phosphate-buffered saline (PBS) at pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of this compound molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Step 2: Click Chemistry for Drug Conjugation

  • Drug-Alkyne Preparation: Prepare a stock solution of the alkyne-modified drug in a compatible solvent (e.g., DMSO).

  • Click Reaction Mixture: To the azide-labeled antibody from Step 1, add the alkyne-modified drug at a 2- to 5-fold molar excess.

  • Catalyst Addition: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). Add the catalyst to the reaction mixture. For strain-promoted azide-alkyne cycloaddition (SPAAC), a copper catalyst is not required.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Final Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and catalyst.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structure, a typical experimental workflow, and a key biological signaling pathway relevant to the application of this compound.

Chemical Structure of this compound

G N3 N₃ PEG -(CH₂CH₂O)₃₅- N3->PEG NH2 -NH₂ PEG->NH2

Figure 1: Chemical structure of this compound.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Antibody Antibody LabeledAb Azide-Labeled Antibody Antibody->LabeledAb + this compound AzidoPEG This compound AzidoPEG->LabeledAb ADC Antibody-Drug Conjugate LabeledAb->ADC + Alkyne-Drug (Click Reaction) Drug Alkyne-Drug Drug->ADC

Figure 2: Workflow for ADC synthesis.
Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect for PEGylated Nanoparticle Drug Delivery

G cluster_blood Blood Vessel cluster_tumor Tumor Tissue NP PEGylated Nanoparticle (Drug Carrier) TumorCell Tumor Cell NP->TumorCell Extravasation through leaky vasculature (EPR Effect) DrugRelease Drug Release TumorCell->DrugRelease Cellular Uptake Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Figure 3: EPR effect in drug delivery.

The Enhanced Permeability and Retention (EPR) effect is a key principle in cancer therapy, describing the tendency of macromolecules and nanoparticles to accumulate in tumor tissue. PEGylated nanoparticles, such as those that could be functionalized using this compound, exhibit prolonged circulation times, allowing them to preferentially extravasate through the leaky vasculature of tumors and accumulate in the tumor microenvironment. Once at the tumor site, the nanoparticles are taken up by cancer cells, leading to the intracellular release of the therapeutic payload and subsequent cell death.

References

Azido-PEG35-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of Azido-PEG35-amine, a heterobifunctional discrete PEG (dPEG®) linker. Designed for researchers, scientists, and drug development professionals, this document offers detailed information for the effective use of this versatile reagent in bioconjugation, drug delivery, and other advanced applications.

Core Chemical Properties and Specifications

This compound is a high-purity, monodisperse polyethylene glycol derivative featuring a terminal azide group and a primary amine group. The discrete nature of the PEG linker ensures a single, specific molecular weight, providing batch-to-batch consistency crucial for therapeutic and diagnostic development.

There can be variations in the precise number of PEG units for products marketed with similar names. This guide focuses on the well-documented Azido-dPEG®35-amine.

Table 1: General Chemical Properties of Azido-dPEG®35-amine

PropertyValueCitation
Chemical Name Azido-dPEG®35-amine[1]
Synonyms Polyethylene glycol with terminal azide and amine groups[2]
Appearance Solid or viscous liquid
Spacer Arm Length 107 atoms, 129.0 Å[1]

Table 2: Chemical Specifications of Azido-dPEG®35-amine

SpecificationValueCitation
CAS Number 749244-38-0[2]
Molecular Formula C72H146N4O35[2]
Molecular Weight 1627.94 g/mol
Purity >97%

Table 3: Solubility and Storage of Azido-dPEG®35-amine

ParameterDetailsCitation
Solubility Soluble in water, DMSO, DMF, methylene chloride, and acetonitrile.
Storage Conditions Store at -20°C, desiccated. Allow to come to room temperature before opening to prevent moisture condensation.

Experimental Protocols and Applications

This compound is a versatile tool in bioconjugation, primarily utilized for its ability to participate in "click chemistry" via its azide group and amine-reactive chemistry through its primary amine. This dual functionality allows for the precise and stable linking of molecules, such as in the development of antibody-drug conjugates (ADCs).

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound typically follows a two-step process. First, the linker is attached to the antibody through its amine group reacting with an activated carboxylic acid on the antibody. Subsequently, a drug payload containing a strained alkyne (e.g., DBCO) is conjugated to the azide group of the linker via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Payload Attachment (SPAAC) Antibody Antibody Antibody_Linker Azide-Modified Antibody Antibody->Antibody_Linker Amide Bond Formation Activated_Linker This compound (Amine Group) Activated_Linker->Antibody_Linker ADC Antibody-Drug Conjugate Antibody_Linker->ADC Click Chemistry Drug_Payload Drug Payload (with DBCO) Drug_Payload->ADC

General workflow for ADC synthesis using this compound.
Detailed Protocol for Protein Modification with this compound

This protocol describes the modification of a protein (e.g., an antibody) with this compound to introduce an azide handle for subsequent conjugation. This is typically achieved by activating carboxyl groups on the protein for reaction with the amine group of the PEG linker.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., MES buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: Amine-free buffer, pH 6.0 (e.g., 0.1 M MES, 0.5 M NaCl)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Linker Conjugation: Add a 20-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).

Detailed Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between the azide-modified protein and a DBCO-containing molecule (e.g., a fluorescent dye or drug payload).

Materials:

  • Azide-modified protein (from section 2.2)

  • DBCO-containing molecule

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare a stock solution of the DBCO-containing molecule in anhydrous DMSO.

  • Click Chemistry Reaction: To the azide-modified protein in PBS, add a 3- to 10-fold molar excess of the DBCO-containing molecule stock solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate to remove unreacted DBCO-molecule using a desalting column or size-exclusion chromatography.

SPAAC_Protocol_Workflow Start Start Prepare_Reactants Prepare Azide-Protein and DBCO-Molecule Stocks Start->Prepare_Reactants Mix_Reactants Mix Reactants (3-10x excess DBCO) Prepare_Reactants->Mix_Reactants Incubate Incubate 4-12h at RT or overnight at 4°C Mix_Reactants->Incubate Purify Purify Conjugate (Desalting/SEC) Incubate->Purify End End Purify->End

Workflow for the SPAAC "click chemistry" reaction.

Signaling Pathways and Broader Applications

This compound itself is not a signaling molecule and does not directly participate in biological signaling pathways. Its utility lies in its role as a linker to create complex bioconjugates that can be used to study or influence such pathways. For example, an ADC created using this linker could deliver a cytotoxic drug to a cancer cell by targeting a specific cell surface receptor, thereby inducing apoptosis.

The applications of this compound extend beyond ADCs to include:

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs.

  • Biomolecule Labeling: Attaching fluorescent dyes or biotin for detection and purification.

  • Surface Modification: Functionalizing nanoparticles, quantum dots, or other surfaces to improve biocompatibility and reduce non-specific binding.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, dual-functionality, and the biocompatibility of the PEG spacer make it an ideal choice for creating sophisticated bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics. The detailed protocols and specifications provided in this guide are intended to facilitate its effective implementation in the laboratory.

References

An In-depth Technical Guide to the Bifunctional Nature of Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

In the landscape of modern drug development and bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] PEGylation can enhance solubility, extend circulation half-life by creating a "stealth effect" that evades the immune system, and reduce the immunogenicity of proteins and peptides.[1][4]

Among the vast array of PEG derivatives, bifunctional linkers—molecules with two distinct reactive groups—offer unparalleled versatility for conjugating different molecular entities. Azido-PEG35-amine is a premier example of such a heterobifunctional linker. It consists of a primary amine group (-NH2) and an azide group (-N3) at opposite ends of a discrete-length PEG chain composed of 35 ethylene glycol units. This unique architecture allows for sequential, orthogonal chemical reactions, making it a powerful reagent for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the structure, reactivity, and applications of this compound for researchers and scientists in the field.

2.0 Core Molecular Structure and Properties

This compound's functionality is derived from its three distinct components: the amine terminus, the azide terminus, and the central PEG35 spacer. The discrete nature of the PEG chain (dPEG®) ensures a single, well-defined molecular weight, eliminating the polydispersity often associated with traditional PEG polymers and simplifying the characterization of the final conjugate.

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Weight 1627.94 g/mol
Chemical Formula C₇₂H₁₄₆N₄O₃₅
CAS Number 749244-38-0
PEG Units 35
Purity >90-97%
Appearance Solid or viscous liquid

| Solubility | Soluble in water and most organic solvents | |

3.0 The Bifunctional Reactivity

The core utility of this compound lies in the orthogonal reactivity of its two terminal groups. This allows for a stepwise conjugation strategy where one part of a complex construct can be attached via the amine group, followed by the attachment of a second part via the azide group, without interference between the two reactions.

3.1 The Amine Terminus: Nucleophilic Reactivity

The primary amine (-NH2) group is a strong nucleophile that readily reacts with electrophilic functional groups. Its most common application is the formation of stable amide bonds.

  • Reaction with Carboxylic Acids: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the amine group couples with carboxylic acids to form a robust amide linkage.

  • Reaction with Activated Esters: The amine group reacts efficiently with activated esters, such as NHS esters, to form the same stable amide bond. This is one of the most common methods for protein and surface modification.

  • Reaction with Carbonyls: It can also react with aldehydes and ketones to form a labile Schiff base, which can be subsequently reduced to a stable secondary amine using reducing agents like sodium cyanoborohydride.

Amine_Reactivity_Workflow Molecule_A Molecule A (with -COOH) Activator EDC / NHS Activation Molecule_A->Activator 1. Activate Carboxyl Group Conjugate Final Conjugate (Molecule A-CO-NH-PEG-N₃) Activator->Conjugate 2. Couple with Amine PEG_Linker This compound (H₂N-PEG-N₃)

Caption: Workflow for conjugating a carboxylic acid-containing molecule via the amine terminus.

3.2 The Azide Terminus: Bioorthogonal Chemistry

The azide (-N3) group is stable under most biological conditions, making it an ideal handle for bioorthogonal "click chemistry" reactions. These reactions are highly specific, efficient, and can be performed in aqueous environments with minimal side reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a catalyst-free alternative, the azide reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form the triazole linkage. This is highly advantageous for in-vivo applications where copper toxicity is a concern.

  • Staudinger Ligation: The azide can react with functionalized phosphines (e.g., triphenylphosphine) to form an aza-ylide intermediate, which rearranges to create a stable amide bond.

Azide_Reactivity_Workflow Molecule_B Molecule B (with Alkyne or DBCO) Reaction Click Chemistry (CuAAC or SPAAC) Molecule_B->Reaction PEG_Intermediate Intermediate (Molecule A-PEG-N₃) PEG_Intermediate->Reaction Final_Conjugate Final Conjugate (Molecule A-PEG-Triazole-Molecule B) Reaction->Final_Conjugate Forms Stable Triazole Linkage

Caption: Workflow for conjugating an alkyne-containing molecule via the azide terminus.

3.3 Dual Functionality as a Monoprotected Homobifunctional Linker

A unique feature of the azide group is that it can serve as a "masked amine". Using specific reducing agents, such as triphenylphosphine or Zinc/Ammonium Chloride, the azide can be quantitatively converted into a primary amine. This transformation converts the heterobifunctional this compound into a homobifunctional Amino-PEG35-amine, enabling the linkage of two identical or different carboxyl-containing molecules.

Orthogonal_Ligation_Strategy Start Start: This compound Step1 Step 1: React Amine Terminus with Molecule A (-COOH) Start->Step1 Intermediate Intermediate Product: Molecule A-PEG-N₃ Step1->Intermediate Purification Step2 Step 2: React Azide Terminus with Molecule B (-Alkyne) Intermediate->Step2 Final Final Product: Molecule A-PEG-Molecule B Step2->Final Purification

Caption: Logical workflow for a two-step orthogonal conjugation using this compound.

4.0 Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should optimize reaction conditions, stoichiometry, and purification methods for their specific molecules of interest.

4.1 Protocol: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of a protein (containing lysine residues) with the amine terminus of the linker, after first modifying the protein to introduce a carboxyl group (a conceptual reversal, more commonly one would react a carboxyl-containing molecule with the linker's amine). A more direct example is reacting a carboxylated surface or small molecule with this compound.

  • Materials:

    • Carboxyl-containing molecule (e.g., carboxylated nanoparticle, protein, or small molecule)

    • This compound

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add a 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

    • Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the activated molecule. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or other appropriate purification methods.

4.2 Protocol: Azide Coupling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an azide-functionalized intermediate and a DBCO-containing molecule.

  • Materials:

    • Azide-functionalized molecule (e.g., Molecule A-PEG-N₃ from Protocol 4.1)

    • DBCO-functionalized molecule (Molecule B)

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Anhydrous DMSO

  • Procedure:

    • Reagent Preparation: Dissolve the azide-functionalized molecule in Reaction Buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute into the Reaction Buffer.

    • Conjugation: Combine the azide- and DBCO-containing molecules in the Reaction Buffer. A 1.5- to 5-fold molar excess of the DBCO reagent is typically used.

    • Incubation: Incubate the reaction for 1-4 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by HPLC or SDS-PAGE.

    • Purification: Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove unreacted starting materials.

4.3 Protocol: Reduction of Azide to Primary Amine

This protocol converts the azide terminus to an amine, creating a homobifunctional linker.

  • Materials:

    • This compound or azide-PEG conjugate

    • Tetrahydrofuran (THF) and ultrapure water

    • Ammonium chloride (NH₄Cl)

    • Zinc dust (Zn)

    • 1 M Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: Dissolve the azide-containing PEG compound in a mixture of THF and water (e.g., 5 mL THF and 2 mL water per 1 g of polymer).

    • Add Reagents: To the dissolved polymer, add NH₄Cl (4 molar equivalents per azide group) and Zn dust (2 molar equivalents per azide group).

    • Reflux: Heat the mixture to reflux and stir for 48-72 hours. Monitor the reaction for the disappearance of the azide peak (approx. 2100 cm⁻¹) by IR spectroscopy or by ¹H NMR.

    • Workup: Cool the reaction to room temperature and dilute with 1 M NaOH. Extract the aqueous phase multiple times with DCM.

    • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent to obtain the amine-terminated PEG product.

5.0 Data Summary

The bifunctional nature of this compound enables a wide range of conjugation strategies, summarized below.

Table 2: Reactivity Summary of this compound Functional Groups

Terminus Functional Group Reacts With Key Reagents/Conditions Resulting Bond
Amine Primary Amine (-NH₂) Carboxylic Acids EDC, NHS Amide
Activated Esters (e.g., NHS) pH 7-9 buffer Amide
Aldehydes / Ketones Reductive amination (e.g., NaBH₃CN) Secondary Amine
Azide Azide (-N₃) Terminal Alkynes Copper(I) catalyst 1,2,3-Triazole
Strained Alkynes (DBCO, BCN) Catalyst-free, aqueous buffer 1,2,3-Triazole
Phosphines Triphenylphosphine derivatives Amide (via Staudinger Ligation)

| | | Reducing Agents | Zn/NH₄Cl or PPh₃ | Primary Amine (-NH₂) |

This compound is a sophisticated and highly valuable molecular tool for researchers in drug development, materials science, and diagnostics. Its well-defined, monodisperse structure overcomes the challenges associated with polydisperse PEG linkers. The true power of this reagent lies in its bifunctional nature, where the amine and azide termini provide two chemically distinct and orthogonal handles for conjugation. This enables the precise and controlled assembly of complex molecular architectures, from antibody-drug conjugates to functionalized nanoparticles. The hydrophilic PEG spacer further imparts beneficial properties, such as increased solubility and reduced immunogenicity, making this compound a cornerstone reagent for creating next-generation therapeutics and advanced biomaterials.

References

The Pivotal Role of the Azide Group in Azido-PEG35-amine Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of bioconjugation, materials science, and drug development, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1] At the heart of this chemical paradigm lies the azide functional group (-N₃), a small, stable, and highly reactive moiety that serves as a cornerstone for creating complex molecular architectures.[1] This technical guide delves into the core principles of Azido-PEG35-amine click chemistry, elucidating the indispensable role of the azide group, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Azide Functional Group: A Bioorthogonal Linchpin

The azide group's utility in click chemistry stems from its unique combination of stability and controlled reactivity.[1] It is a 1,3-dipolar functional group that remains inert to a vast array of biological molecules and reaction conditions, a property known as bioorthogonality.[1] This inertness ensures that chemical modifications occur exclusively at the intended site, preventing unwanted side reactions in complex biological milieu.[1] However, when presented with its complementary reaction partner, an alkyne, the azide group undergoes a highly favorable and specific 1,3-dipolar cycloaddition reaction to form a stable triazole linkage.

The this compound molecule combines the advantages of the azide group with a polyethylene glycol (PEG) spacer and a terminal amine. The PEG chain, consisting of 35 repeating ethylene glycol units, imparts hydrophilicity, enhances biocompatibility, and can reduce the immunogenicity of conjugated molecules. The terminal amine group provides a versatile handle for initial conjugation to molecules bearing amine-reactive groups, such as carboxylic acids or activated esters, before the azide is utilized in a subsequent click reaction.

The Mechanism of Azide-Alkyne Cycloaddition

The most prominent click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction proceeds with a remarkable rate acceleration compared to the uncatalyzed thermal reaction and exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide without the need for a metal catalyst.

Quantitative Data in Azido-PEG-Amine Click Chemistry

The efficiency of click chemistry reactions involving Azido-PEG-amine is a critical parameter for researchers. The following tables summarize representative quantitative data from studies utilizing Azido-PEG derivatives in various applications.

ApplicationReactantsCatalyst/ConditionsYieldReference
PEG Conjugate SynthesisAzide-PEG, Coumarin-AlkyneCu(I), scCO₂, 35°C, 24h82.32%
Peptide-Polymer ConjugationAzide-Peptide, Alkyne-PolymerCuSO₄, NaAsc, DMF, 100°C, 15 min (microwave)43%
Oligonucleotide LabelingAlkyne-Oligonucleotide, PEG-AzideCu(I) complex, 37°C, 4hNear quantitative
Surface Functionalization of Magnetic NanoparticlesAzido-PEG-Silane on MNPs, Propargyl FolateCu(I) catalyzed0.172 mmol folic acid / g MNPs

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound click chemistry. The following are representative protocols for common applications.

Protocol 1: Labeling of a Protein with Azido-PEG35-NHS Ester and Subsequent Click Reaction

This two-step protocol first involves the functionalization of a protein with an azide group using an amine-reactive Azido-PEG-NHS ester, followed by a CuAAC reaction with an alkyne-containing molecule.

Materials:

  • Protein of interest in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG35-NHS ester

  • Anhydrous DMSO or DMF

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biocompatibility)

  • Desalting column

Procedure:

Step 1: Azide Labeling of the Protein

  • Equilibrate the vial of Azido-PEG35-NHS ester to room temperature.

  • Prepare a stock solution of the Azido-PEG35-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the Azido-PEG35-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

  • Remove the excess, unreacted Azido-PEG35-NHS ester using a desalting column, exchanging the buffer to a non-amine containing buffer suitable for the click reaction (e.g., PBS).

Step 2: Copper-Catalyzed Click Reaction

  • To the azide-labeled protein, add the alkyne-functionalized molecule at a 5- to 10-fold molar excess.

  • Prepare a fresh stock solution of copper(II) sulfate (e.g., 20 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • If using THPTA, pre-mix the CuSO₄ and THPTA solutions.

  • Add the copper catalyst solution to the protein-alkyne mixture to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the copper catalyst and excess reagents.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the attachment of this compound to nanoparticles that have been pre-functionalized with amine groups, followed by a click reaction to attach a payload.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the activation buffer.

  • Add EDC and NHS to the solution to activate the carboxylic acid end of a bifunctional PEG linker (if the amine end is already attached to the PEG). Note: If starting with a heterobifunctional Azido-PEG-COOH, this step activates the carboxyl group for reaction with the amine-functionalized nanoparticles.

Step 2: Conjugation to Nanoparticles

  • Add the amine-functionalized nanoparticles to the activated this compound solution.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Wash the nanoparticles extensively with the washing buffer to remove unreacted PEG and byproducts. This can be done by centrifugation or magnetic separation.

Step 3: Click Reaction for Payload Attachment

  • Resuspend the azido-functionalized nanoparticles in a suitable reaction buffer.

  • Add the alkyne-functionalized payload.

  • Add the copper catalyst and sodium ascorbate as described in Protocol 1, Step 2.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Wash the nanoparticles thoroughly to remove the catalyst and unreacted payload.

Visualizing Workflows with Graphviz

Diagrams are invaluable for illustrating complex experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.

Drug_Delivery_Workflow cluster_synthesis Drug-PEG Conjugate Synthesis cluster_click Click Chemistry cluster_delivery In Vivo Application Drug Drug Drug_Alkyne Alkyne-functionalized Drug Drug->Drug_Alkyne Add Alkyne Alkyne_Linker Alkyne_Linker Azido_PEG_Amine This compound PEG_Ligand Targeting Ligand- functionalized PEG Azido_PEG_Amine->PEG_Ligand Conjugate Amine Targeting_Ligand Targeting_Ligand Final_Conjugate Targeted Drug-PEG Conjugate Drug_Alkyne->Final_Conjugate CuAAC PEG_Ligand->Final_Conjugate Reaction Target_Cell Target Cell Final_Conjugate->Target_Cell Systemic Administration Drug_Release Drug Release Target_Cell->Drug_Release Internalization

Caption: Workflow for targeted drug delivery using this compound click chemistry.

Surface_Modification_Workflow Nanoparticle Amine- Functionalized Nanoparticle PEGylation PEGylation with This compound Nanoparticle->PEGylation Azido_NP Azido-Functionalized Nanoparticle PEGylation->Azido_NP Click_Reaction CuAAC or SPAAC Click Reaction Azido_NP->Click_Reaction Functionalized_NP Functionalized Nanoparticle Click_Reaction->Functionalized_NP Alkyne_Payload Alkyne- Functionalized Payload (e.g., Fluorophore) Alkyne_Payload->Click_Reaction

Caption: Workflow for nanoparticle surface modification using this compound.

Conclusion

The azide group is a powerful and versatile functional group that is central to the success of click chemistry. In the context of this compound, it provides a bioorthogonal handle for the efficient and specific conjugation of a wide range of molecules. The combination of the azide's reactivity, the PEG spacer's biocompatibility, and the amine's versatility makes this compound an invaluable tool for researchers in drug development, diagnostics, and materials science. By understanding the principles outlined in this guide and utilizing the provided protocols and workflows, scientists can harness the full potential of click chemistry to advance their research and develop innovative solutions to complex scientific challenges.

References

The Amine Group's Pivotal Role in Azido-PEG35-Amine Conjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the amine group in Azido-PEG35-amine conjugation, a cornerstone technique in bioconjugation and drug development. We will delve into the chemical reactivity of the primary amine, provide detailed experimental protocols for its conjugation, present quantitative data for reaction optimization, and illustrate its application in studying cellular signaling pathways.

The Core Function of the Amine Group in Bioconjugation

The this compound molecule is a heterobifunctional linker, meaning it possesses two different reactive functional groups at opposite ends of a polyethylene glycol (PEG) spacer. The primary amine group (-NH2) at one terminus serves as a versatile and highly reactive handle for covalent attachment to a wide array of biomolecules. Its central role is to form a stable amide bond with a target molecule, thereby tethering the entire this compound linker. This initial conjugation step is crucial for the subsequent "click chemistry" reaction involving the azide group at the other end of the linker.

The primary amines are particularly useful in bioconjugation because they are readily available on the surface of proteins and peptides, primarily on the side chain of lysine residues and at the N-terminus of polypeptide chains.[1] These amines are typically positively charged at physiological pH, making them accessible to reagents in an aqueous environment.[2]

The most common and efficient reaction involving the amine group of this compound is its nucleophilic attack on an activated ester, most notably an N-hydroxysuccinimide (NHS) ester.[3] This reaction results in the formation of a stable amide bond and the release of NHS as a byproduct.[1] The efficiency of this conjugation is highly dependent on the reaction conditions, particularly the pH.

Quantitative Data for Amine-Reactive Conjugation

Optimizing the reaction conditions is paramount for achieving high conjugation efficiency while minimizing side reactions. The following table summarizes key quantitative parameters for the reaction between the amine group of this compound and an NHS ester.

ParameterOptimal Range/ValueNotes
pH 7.2 - 8.5The reaction rate increases with pH as the amine group becomes deprotonated and more nucleophilic. However, at pH values above 8.5, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[4]
Molar Excess of NHS Ester 5- to 20-foldThe optimal molar excess depends on the concentration of the protein or biomolecule. Dilute protein solutions may require a higher molar excess to achieve the desired degree of labeling.
Reaction Time 30 - 60 minutes at room temperature or 2 hours on iceLonger incubation times may be necessary for less reactive amines or lower temperatures.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.
Buffer Composition Amine-free buffers (e.g., PBS, bicarbonate, borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.

Experimental Protocols

General Protocol for Protein Conjugation with Azido-PEG-NHS Ester

This protocol outlines the steps for conjugating an Azido-PEG-NHS ester to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer.

Characterization of the Conjugate

The resulting Azido-PEG-protein conjugate can be characterized by several methods:

  • SDS-PAGE: To visualize the increase in molecular weight due to PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the degree of labeling.

  • UV-Vis Spectroscopy: To quantify the protein concentration and, if a chromophoric label is used, the degree of labeling.

  • Chromatography (SEC, IEX): To purify the conjugate and assess its homogeneity.

Visualization of Workflows and Signaling Pathways

The this compound linker is a powerful tool for studying cellular processes. The amine group allows for its attachment to various molecules, which can then be used to probe signaling pathways via the azide's click chemistry reactivity.

Experimental Workflow for Labeling a GPCR Ligand

The following diagram illustrates a typical workflow for using this compound to label a ligand for studying G-protein coupled receptor (GPCR) signaling.

experimental_workflow cluster_synthesis Ligand Modification cluster_click_chem Click Chemistry cluster_application Cellular Studies ligand GPCR Ligand with Amine Group reaction1 NHS Ester-Amine Conjugation ligand->reaction1 azido_peg Azido-PEG-NHS Ester azido_peg->reaction1 azido_ligand Azido-PEG-Ligand reaction1->azido_ligand reaction2 CuAAC or SPAAC Click Reaction azido_ligand->reaction2 fluorophore Alkyne-Fluorophore fluorophore->reaction2 labeled_ligand Fluorescently Labeled Ligand reaction2->labeled_ligand incubation Incubation labeled_ligand->incubation cells Live Cells Expressing Target GPCR cells->incubation imaging Fluorescence Microscopy (e.g., FRET, smFRET) incubation->imaging

Workflow for fluorescently labeling a GPCR ligand.

This workflow demonstrates the initial and crucial role of the amine group in attaching the Azido-PEG linker to the ligand of interest.

Canonical Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Molecules conjugated using this compound can be designed to interact with components of this pathway for therapeutic or research purposes.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand fzd Frizzled (FZD) Receptor wnt->fzd lrp LRP5/6 Co-receptor wnt->lrp dvl Dishevelled (DVL) fzd->dvl Recruitment axin_apc_on Axin/APC lrp->axin_apc_on Recruitment dvl->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF beta_catenin_on->tcf_lef Binding gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activation

Simplified diagram of the canonical Wnt signaling pathway.

Conclusion

The primary amine group of this compound is a critical functional moiety that enables the initial and essential step of bioconjugation. Its reliable and efficient reaction with NHS esters to form stable amide bonds allows for the precise attachment of this versatile linker to a wide range of biomolecules. This foundational step paves the way for subsequent click chemistry applications, empowering researchers and drug development professionals to create sophisticated bioconjugates for targeted drug delivery, in vivo imaging, and the elucidation of complex biological pathways. A thorough understanding of the amine group's reactivity and the optimization of conjugation conditions are key to the successful application of this compound in advancing biomedical research and therapeutic development.

References

Azido-PEG35-amine: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Azido-PEG35-amine. This document is intended for researchers, scientists, and professionals in drug development who utilize PEGylation technologies. The information is presented to facilitate experimental design, formulation development, and safe handling of this bifunctional linker.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a terminal azide group and a primary amine group separated by a 35-unit polyethylene glycol (PEG) spacer. The azide group allows for "click" chemistry reactions with alkynes, while the amine group can react with carboxylic acids, activated esters, or aldehydes. This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and surface modification. The long, hydrophilic PEG chain generally imparts favorable solubility characteristics to the molecule and its conjugates.

Solubility Profile

Table 1: Qualitative Solubility of Azido-PEG-Amine Compounds

Solvent ClassSolvent ExamplesSolubility
Polar Aprotic Dimethyl sulfoxide (DMSO)[1][2][3][4][5], Dimethylformamide (DMF), Dimethylacetamide (DMAC), AcetonitrileGenerally high solubility. These are recommended as primary solvents for preparing stock solutions.
Chlorinated Methylene chloride (DCM), ChloroformSoluble. However, see critical safety warnings in Section 3 regarding compatibility.
Aqueous Water, Aqueous buffers (e.g., PBS)Soluble. The hydrophilic PEG chain imparts water solubility.
Alcohols Ethanol, MethanolLower solubility compared to polar aprotic and chlorinated solvents.
Aromatic TolueneLower solubility.
Ethers Diethyl etherNot soluble.

The solubility of PEGylated compounds is influenced by the length of the PEG chain; longer chains generally enhance water solubility.

Solvent Compatibility and Safety Considerations

The presence of the azide functional group necessitates careful consideration of solvent compatibility to ensure safe handling and experimental success.

Critical Incompatibilities:

  • Halogenated Solvents: Avoid using halogenated solvents such as methylene chloride and chloroform for reactions involving azides. These solvents can react with azides to form potentially explosive di- and triazidomethane. While this compound is listed as soluble in these solvents, they should be used with extreme caution and preferably avoided in reaction mixtures, especially under heating.

  • Acids: Azides should not be mixed with strong acids, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive.

  • Heavy Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury) as this can form highly sensitive and explosive metal azides. Use non-metal spatulas for handling.

General Handling Recommendations:

  • Store this compound at -20°C and allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • When preparing solutions, dissolve the reagent immediately before use, as the functional groups can degrade over time, especially in the presence of moisture.

  • For reactions involving the amine group, avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete in the reaction.

The following diagram illustrates the general solubility and key incompatibilities of Azido-PEG-amine compounds.

G Solubility and Compatibility of Azido-PEG-Amine cluster_soluble Compatible Solvents (Generally Soluble) cluster_incompatible Incompatible / Use with Caution Polar Aprotic Polar Aprotic (DMSO, DMF, DMAC) Aqueous Aqueous (Water, Buffers) Alcohols Alcohols (Lower Solubility) Aromatic Aromatic (Toluene - Lower Solubility) Halogenated Halogenated Solvents (DCM, Chloroform) Potential for explosive byproducts Acids Strong Acids Forms explosive hydrazoic acid Heavy Metals Heavy Metals Forms explosive metal azides Azido-PEG-Amine Azido-PEG-Amine Azido-PEG-Amine->Polar Aprotic High Azido-PEG-Amine->Aqueous Good Azido-PEG-Amine->Alcohols Low Azido-PEG-Amine->Aromatic Low Azido-PEG-Amine->Halogenated Soluble but Hazardous Azido-PEG-Amine->Acids Incompatible Azido-PEG-Amine->Heavy Metals Incompatible

Caption: General solubility and key incompatibilities of Azido-PEG-amine.

Experimental Protocols: General Procedure for Solubilization

While a specific, validated protocol for determining the maximum solubility of this compound is not publicly available, a general procedure for preparing solutions for conjugation reactions can be followed.

Objective: To prepare a stock solution of Azido-PEG-amine for subsequent use in bioconjugation or surface modification.

Materials:

  • Azido-PEG-amine reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Appropriate reaction buffer (amine-free, e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)

Protocol:

  • Equilibrate the vial of Azido-PEG-amine to room temperature before opening.

  • Weigh the desired amount of the reagent in a suitable microcentrifuge tube.

  • Add a small volume of anhydrous DMSO or DMF to the solid reagent. For example, to prepare a 10 mM stock solution.

  • Vortex the solution until the solid is completely dissolved. The PEG reagent should readily dissolve in these organic solvents.

  • This stock solution can then be added to an aqueous reaction buffer containing the molecule to be conjugated. It is important to ensure that the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid denaturation of proteins or other adverse effects on the reaction components.

  • Always prepare the stock solution fresh for each experiment as the functional groups are susceptible to hydrolysis. Do not store stock solutions.

The following workflow diagram outlines the general steps for the solubilization and use of Azido-PEG-amine in a typical conjugation reaction.

G cluster_prep Stock Solution Preparation cluster_reaction Conjugation Reaction start Equilibrate Azido-PEG-Amine to Room Temperature weigh Weigh Reagent start->weigh dissolve Dissolve in Anhydrous DMSO or DMF weigh->dissolve vortex Vortex until Dissolved dissolve->vortex add_to_buffer Add Stock Solution to Aqueous Reaction Buffer (<10% Organic Solvent) vortex->add_to_buffer Use Immediately react Incubate Reaction Mixture add_to_buffer->react

Caption: Workflow for solubilization and use of Azido-PEG-amine.

References

Navigating the Handling of Azido-PEG35-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and best practices for the storage and handling of Azido-PEG35-amine, a heterobifunctional linker critical in bioconjugation and drug delivery applications. Adherence to these recommendations is paramount to ensure the compound's integrity, experimental success, and laboratory safety.

Storage Recommendations

Proper storage is crucial to maintain the stability and reactivity of this compound. The primary considerations are temperature, moisture, and light exposure.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage (months to years).[1][2][3][4]Minimizes degradation and preserves the integrity of the azide and amine functional groups.
0 - 4°C for short-term storage (days to weeks).Suitable for brief periods, but -20°C is preferred for extended stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Azido-PEG compounds can be sensitive to oxidation and atmospheric contaminants.
Moisture Keep in a desiccated environment.PEG compounds are often hygroscopic; moisture absorption can lead to degradation and difficulty in handling.
Light Protect from light.The azide group can be light-sensitive, potentially leading to decomposition.
Form Store as a solid or viscous liquid, as supplied.Avoid repeated freeze-thaw cycles of solutions.
Shipping Typically shipped at ambient temperature for short durations.The compound is generally stable for the time required for shipping.

Safe Handling and Personal Protective Equipment (PPE)

The presence of the azide functional group necessitates careful handling to mitigate potential hazards. While Azido-PEG-amine is not classified as a hazardous substance in some safety data sheets, it is crucial to follow standard laboratory safety protocols.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side shields or a full-face shield.Protects against accidental splashes of the compound or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be changed immediately if contaminated.
Body Protection A standard laboratory coat must be worn.Protects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Avoids inhalation of any potential dust or aerosols.

General Handling Procedures

A systematic approach to handling this compound will ensure both safety and experimental reproducibility.

G cluster_prep Preparation cluster_weigh Weighing and Dissolution cluster_use Usage cluster_storage Storage of Unused Material prep_start Equilibrate to Room Temperature prep_open Open in a Dry Environment (e.g., glovebox or under inert gas) prep_start->prep_open weigh Weigh the Required Amount Promptly prep_open->weigh dissolve Dissolve in an Appropriate Anhydrous Solvent weigh->dissolve use Use the Solution Immediately dissolve->use store_solid Reseal Solid Under Inert Gas use->store_solid If solid remains store_solution Store Stock Solutions at -20°C (limit freeze-thaw cycles) use->store_solution If solution remains

Caption: A workflow for the proper handling of this compound.

Experimental Protocols: General Guidelines

While specific experimental conditions will vary, the following provides a general framework for using this compound in common bioconjugation reactions.

Amine-Reactive Conjugation (e.g., to Carboxylic Acids)

The primary amine group of this compound can be conjugated to carboxylic acids using standard carbodiimide chemistry.

Methodology:

  • Dissolution: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Add an excess of a carbodiimide activator (e.g., EDC or DCC) and an NHS ester (e.g., N-hydroxysuccinimide) to the solution to form an activated ester.

  • Conjugation: Add a solution of this compound to the activated molecule. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: The resulting conjugate can be purified from unreacted starting materials and byproducts using techniques such as size exclusion chromatography or dialysis.

Azide-Reactive "Click" Chemistry

The azide group can be reacted with alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Methodology:

  • Reactant Preparation: Dissolve the alkyne-containing molecule and this compound in a suitable solvent mixture, which often includes water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Ligation: Add the copper catalyst to the mixture of the alkyne and azide. The reaction is typically rapid, often proceeding to completion within 1-4 hours at room temperature.

  • Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic methods.

Waste Disposal

Proper disposal of waste containing this compound is crucial.

  • Solid Waste: Collect all solid waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Crucial Precaution: Do not mix azide-containing waste with acidic waste. This can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Metal Containers: Avoid using metal containers for azide waste to prevent the formation of shock-sensitive metal azides.

  • Institutional Guidelines: All waste must be disposed of through your institution's hazardous waste management program.

Chemical Stability and Incompatibilities

  • Stability: this compound is stable under the recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing/reducing agents.

  • Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.

By adhering to these storage and handling recommendations, researchers can ensure the optimal performance of this compound in their experiments while maintaining a safe laboratory environment.

References

In-Depth Technical Guide: Safety and Handling Precautions for Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Azido-PEG35-amine, a heterobifunctional molecule combining a polyethylene glycol (PEG) spacer with terminal azide and amine groups. Due to the presence of the azide functional group, this compound requires careful handling to mitigate risks associated with potential instability and toxicity. This document outlines best practices for safe laboratory use, storage, and disposal.

Introduction to this compound

This compound is a valuable tool in bioconjugation and drug delivery research. The amine terminus allows for reaction with activated carboxylic acids or NHS esters, while the azide group enables "click" chemistry reactions with alkynes.[1] The PEG spacer enhances solubility and can reduce the immunogenicity of the conjugated molecule.[2] However, the azide group, while synthetically useful, also introduces potential hazards that must be managed. Organic azides can be energetic compounds, sensitive to heat, shock, and friction.[3][4]

Hazard Identification and Classification

Key Potential Hazards:

  • Explosive Decomposition: Organic azides can be sensitive to heat, light, friction, and shock, potentially leading to explosive decomposition.[3] However, high molecular weight PEGs are generally considered to be at lower risk. A common rule of thumb, the "Rule of Six," suggests that having at least six carbon atoms for each energetic group (like azide) renders the compound relatively safe. This compound, with its long PEG chain, would be considered relatively stable under normal handling conditions based on this rule.

  • Toxicity: The azide ion is known to be highly toxic, with a toxicity profile similar to cyanide.

  • Formation of Hazardous Byproducts: Azides can react with acids to form highly toxic and explosive hydrazoic acid. They can also form shock-sensitive heavy metal azides upon contact with certain metals. Reaction with halogenated solvents like dichloromethane or chloroform can produce extremely unstable di- and tri-azidomethane.

Physical and Chemical Properties

The following table summarizes the known and inferred properties of this compound and similar compounds.

PropertyValue/InformationSource
Chemical Formula C72H146N4O35
Molecular Weight 1627.94 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Storage Temperature -20°C, desiccated, protected from light
Shipped In Ambient temperature

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when working with any azide-containing compound.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Blast Shield: When working with a highly reactive azide or heating the compound, a blast shield should be used.

Personal Protective Equipment (PPE)

The minimum required PPE when handling azides includes:

PPE CategorySpecificationRationaleSource
Eye Protection Chemical safety glasses or splash goggles.To prevent eye contact with the compound.
Hand Protection Nitrile gloves. For highly toxic azides, silver shield gloves under nitrile are recommended. Change gloves regularly.To prevent skin contact.
Body Protection A lab coat must be worn.To protect skin and clothing from contamination.
Safe Work Practices
  • Work on the smallest possible scale.

  • Do not work alone.

  • Use plastic or glass spatulas. Avoid metal spatulas to prevent the formation of shock-sensitive metal azides.

  • Avoid friction. Do not use ground glass joints, as friction can cause an explosion.

  • Avoid concentrating azide-containing solutions by rotary evaporation, or do so with extreme caution behind a blast shield.

  • Store away from incompatible materials. Keep azides separate from acids, heavy metals and their salts, bromine, carbon disulfide, chromyl chloride, and dimethyl sulfate.

  • Do not use halogenated solvents such as dichloromethane or chloroform as reaction media.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents.

  • Storage: Store this compound in a tightly sealed container at -20°C, protected from light. Store separately from incompatible materials.

  • Disposal: Azide-containing waste should be collected in a separate, clearly labeled waste container. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.

Emergency Procedures

Spills
  • Small Spills: For solid spills, cover with sand to prevent dust generation before carefully sweeping into a non-metal container. For solutions, absorb with an inert material and place in a suitable disposal container.

  • Large Spills: Evacuate the area and seek assistance from trained emergency personnel.

Personnel Exposure
  • Skin Contact: Remove all contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer CPR.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

The following is a representative protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound.

Materials
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., deionized water, t-butanol)

Procedure
  • Preparation of Stock Solutions (in a chemical fume hood):

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of CuSO4 in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Reaction Setup (in a chemical fume hood):

    • In a clean, appropriately sized reaction vessel, add the this compound solution.

    • Add the alkyne-functionalized molecule solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The solution may change color.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, NMR).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reactants as per established laboratory protocols for azide deactivation.

    • Purify the product using a suitable method, such as dialysis, size exclusion chromatography, or preparative HPLC.

  • Waste Disposal:

    • Dispose of all azide-containing waste in a designated, properly labeled waste container.

Visualizations

Caption: Chemical structure of this compound.

G cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Hazard Assessment & SOP Review B Gather Materials & Prepare Work Area A->B C Don Appropriate PPE B->C D Conduct Experiment in Fume Hood C->D E Use Non-Metal Spatulas & Avoid Friction D->E J Spill Containment D->J K Personnel Decontamination D->K F Monitor Reaction Carefully E->F G Quench Reaction & Deactivate Azide (if necessary) F->G H Segregate Azide Waste G->H I Clean Work Area & Remove PPE H->I L Seek Medical Attention J->L K->L

Caption: Safe handling workflow for this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound E Triazole-linked PEG Conjugate A->E B Alkyne-functionalized Molecule B->E C Cu(II)SO4 C->E Cu(I) in situ D Sodium Ascorbate (Reducing Agent) D->C Reduces

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

An In-depth Technical Guide to PEGylation with Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and powerful strategy in drug development that involves the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. The use of long-chain PEG linkers, in particular, has garnered considerable attention for its ability to impart substantial benefits, including extended circulation half-life, improved stability, and reduced immunogenicity. This guide provides a comprehensive technical overview of PEGylation with a focus on long-chain PEG linkers, including experimental protocols, quantitative data, and illustrations of relevant biological pathways.

The fundamental principle behind PEGylation's efficacy lies in the physicochemical properties of the PEG polymer. PEG is a hydrophilic, non-toxic, and biocompatible polymer that, when attached to a drug molecule, creates a hydrophilic shield. This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby protecting the drug from degradation and recognition by the immune system. Furthermore, the increased hydrodynamic radius of the PEGylated conjugate reduces its renal clearance, leading to a prolonged presence in the bloodstream.[1]

Core Concepts of Long-Chain PEGylation

The "long-chain" designation in PEG linkers typically refers to PEG molecules with a molecular weight of 10 kDa or greater. The length of the PEG chain is a critical parameter that can be tailored to optimize the desired properties of the final conjugate.

Advantages of Long-Chain PEG Linkers:
  • Extended Half-Life: Longer PEG chains lead to a more significant increase in the hydrodynamic size of the conjugate, which dramatically reduces the rate of kidney filtration and prolongs its circulation time in the body.[]

  • Reduced Immunogenicity: The enhanced steric hindrance provided by long-chain PEGs more effectively masks the epitopes on the drug molecule, reducing the likelihood of an immune response.

  • Improved Stability: The protective hydrophilic cloud created by the long PEG chain shields the drug from enzymatic degradation.

  • Enhanced Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs, facilitating their formulation and administration.

Disadvantages and Considerations:
  • Reduced Bioactivity: The steric hindrance from a long PEG chain can sometimes interfere with the binding of the drug to its target receptor, leading to a decrease in in vitro potency.[3]

  • Tissue Accumulation: Very long PEG chains can lead to accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.[4]

  • The "PEG Dilemma": In the context of targeted delivery systems like antibody-drug conjugates (ADCs), an excessively long PEG linker might hinder the internalization of the conjugate into the target cell.

Types of Long-Chain PEG Linkers

The versatility of PEGylation is further enhanced by the availability of various types of PEG linkers, each with distinct structural features and applications.

  • Linear PEG Linkers: These are the simplest form, consisting of a single, unbranched PEG chain with reactive groups at one or both ends. They are widely used for their straightforward synthesis and well-defined properties.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, often resulting in a superior pharmacokinetic profile.[5]

  • Heterobifunctional PEG Linkers: These linkers possess two different reactive terminal groups, allowing for the specific and controlled conjugation of two different molecules. This is particularly useful in the construction of ADCs, where one end attaches to the antibody and the other to the cytotoxic payload.

  • Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as the low pH of the tumor microenvironment or the presence of specific enzymes within a target cell. This allows for the controlled release of the active drug at the desired site of action.

PEG_Linker_Types cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_hetero Heterobifunctional PEG Linker cluster_cleavable Cleavable PEG Linker linear X (OCH2CH2)n Y branched X (OCH2CH2)n Core (OCH2CH2)m Y hetero X (OCH2CH2)n Z cleavable X (OCH2CH2)n Cleavable Moiety (OCH2CH2)m Y

A diagram illustrating the structures of different types of PEG linkers.

Quantitative Impact of Long-Chain PEGylation

The choice of PEG linker length has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The following tables summarize key data from various studies.

Table 1: Impact of PEG Chain Length on Pharmacokinetics
PEG Molecular Weight (kDa)Half-Life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
No PEG 19.6 min--
4 2.5-fold increase--
5 -DecreasedIncreased
6 18 minutes--
10 11.2-fold increase--
20 -ReducedIncreased
30 -Poorly renally cleared-
40 ---
50 16.5 hours--

Note: The data presented are from different studies and therapeutic molecules, and direct comparisons should be made with caution.

Table 2: Impact of PEG Linker Length on ADC Performance
PEG LinkerIn Vitro CytotoxicityIn Vivo EfficacyReference
No PEG High-
PEG4k Reduced (4.5-fold)Improved
PEG8 -Significantly Higher Tumor Exposure
PEG10k Reduced (22-fold)Most Ideal
PEG12 -Significantly Higher Tumor Exposure
PEG24 -Significantly Higher Tumor Exposure

Note: The trend suggests that while longer PEG chains can decrease in vitro potency, they often lead to superior in vivo efficacy due to improved pharmacokinetics.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with a Long-Chain NHS-Ester PEG

This protocol describes a general method for the covalent attachment of a long-chain N-Hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated

  • Long-chain PEG NHS ester (e.g., Y-NHS-40K)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.0

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl Sulfoxide, DMSO, or Dimethylformamide, DMF)

  • Quenching buffer (e.g., Tris buffer or glycine solution)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column.

  • PEG Reagent Preparation:

    • Allow the vial of PEG NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG NHS ester in the anhydrous organic solvent to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction:

    • Calculate the required amount of PEG NHS ester to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).

    • Slowly add the calculated volume of the PEG NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted PEG NHS ester.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.

  • Characterization:

    • Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SEC-HPLC and MALDI-TOF mass spectrometry (see protocols below).

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer) reaction PEGylation Reaction (Controlled pH and Temperature) protein_prep->reaction peg_prep PEG-NHS Ester Preparation (Anhydrous Solvent) peg_prep->reaction quenching Quenching (e.g., Tris buffer) reaction->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SEC-HPLC, MALDI-TOF MS) purification->characterization HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Trastuzumab PEGylated Trastuzumab Trastuzumab->HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGF Receptor (e.g., VEGFR2) VEGF->VEGFR AntiVEGF PEGylated Anti-VEGF Agent AntiVEGF->VEGF Binding & Neutralization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis TNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor (TNFR1/2) TNFa->TNFR AntiTNFa PEGylated TNF-α Inhibitor AntiTNFa->TNFa Binding & Neutralization TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation

References

A Comprehensive Technical Guide to Azide-Alkyne Click Chemistry: Principles and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, encompasses a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1] These reactions are characterized by their modularity and the formation of stable products under mild, often aqueous, conditions.[1] At the forefront of this chemical philosophy are the azide-alkyne cycloaddition reactions, which have become indispensable tools in drug discovery, bioconjugation, materials science, and chemical biology.[2][3] This technical guide provides an in-depth exploration of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: The [3+2] Cycloaddition

The fundamental reaction underlying both CuAAC and SPAAC is the [3+2] cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1] While the thermal version of this reaction (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and often yields a mixture of regioisomers, the catalyzed and strain-promoted variants offer significant advantages in terms of reaction rate, regioselectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can prevent the oxidation of Cu(I) to the inactive Cu(II) state and accelerate the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free click reaction. This reaction utilizes a strained cyclooctyne, which reacts readily with an azide due to the release of ring strain. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it a truly bioorthogonal reaction ideal for applications in living cells and organisms. The choice of cyclooctyne is critical, as it dictates the reaction kinetics and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).

Quantitative Data

The efficiency of azide-alkyne click chemistry reactions can be quantified by their reaction rates and yields. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides

Azide Substrate Alkyne Substrate Catalyst/Ligand Solvent Yield (%)
Benzyl Azide Phenylacetylene CuSO₄/Sodium Ascorbate t-BuOH/H₂O >95
Azidothymidine Propargylamine CuSO₄/Sodium Ascorbate t-BuOH/H₂O >95
Glycyl Azide Propargyl Alcohol CuI CH₃CN >90

| Tosyl Azide | 1-Hexyne | CuSO₄/TBTA | CH₂Cl₂ | >95 |

Note: Yields are highly dependent on specific reaction conditions, including reactant concentrations, temperature, and reaction time.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes

Cyclooctyne Azide Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reference
DIBO Benzyl Azide ~0.3 - 0.7
DBCO Benzyl Azide ~0.6 - 1.0
BCN Benzyl Azide ~0.06 - 0.1
DIFO Benzyl Azide 0.076
[9+1]CPP Benzyl Azide 2.2 x 10⁻³
[11+1]CPP Benzyl Azide 4.5 x 10⁻⁴

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general method for the CuAAC reaction to conjugate a small molecule (cargo-azide) to a biomolecule containing a terminal alkyne.

Materials:

  • Biomolecule-alkyne

  • Cargo-azide

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 2 mL microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Biomolecule-alkyne dissolved in buffer to a final volume of 432.5 µL. The final concentration of the alkyne should be in the low micromolar range (e.g., 20-100 µM).

    • 10 µL of the cargo-azide stock solution. A 2 to 10-fold molar excess of the azide over the alkyne is recommended.

  • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For this reaction, use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.

  • Add the premixed CuSO₄/THPTA solution to the biomolecule/azide mixture.

  • Add 25 µL of the 100 mM aminoguanidine solution.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Close the tube to minimize oxygen exposure and mix gently by inverting the tube several times.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the product can be purified to remove excess reagents and the copper catalyst. This can be achieved by size exclusion chromatography, dialysis against a buffer containing EDTA, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol provides a general method for labeling cell surface glycans using SPAAC.

Materials:

  • Cells of interest cultured in appropriate medium

  • Azido sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or dishes suitable for microscopy

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the azido sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).

    • Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated azido sugar.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific cyclooctyne and cell type.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • The cells are now ready for imaging. Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the labeling efficiency using a flow cytometer.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu(I)-Acetylide Metallacycle Metallacycle Cu(I)-Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazole-Cu Triazole-Cu Metallacycle->Triazole-Cu Triazole-Cu->Cu(I) Regeneration Triazole Triazole Triazole-Cu->Triazole + H+ SPAAC_Mechanism Strained_Cyclooctyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Cyclooctyne->Transition_State Azide Azide Azide->Transition_State Triazole Triazole Transition_State->Triazole Ring Strain Release Glycosylation_Mapping_Workflow Metabolic_Labeling 1. Metabolic Labeling with Azido Sugar Cell_Lysis 2. Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Reaction with Alkyne-Biotin Cell_Lysis->Click_Reaction Enrichment 4. Enrichment of Glycoproteins with Streptavidin Beads Click_Reaction->Enrichment Digestion 5. On-bead Digestion Enrichment->Digestion MS_Analysis 6. LC-MS/MS Analysis Digestion->MS_Analysis Site_Mapping 7. Glycosylation Site Mapping MS_Analysis->Site_Mapping GPCR_Labeling_Workflow Ligand_Design 1. Design Alkyne- or Azide-Modified GPCR Ligand Cell_Incubation 2. Incubate Live Cells with Modified Ligand Ligand_Design->Cell_Incubation Click_Reaction_Probe 3. SPAAC Reaction with Fluorophore-Cyclooctyne Cell_Incubation->Click_Reaction_Probe Washing 4. Wash to Remove Unbound Probe Click_Reaction_Probe->Washing Imaging 5. Fluorescence Microscopy or Flow Cytometry Washing->Imaging Receptor_Localization 6. Visualize GPCR Localization and Trafficking Imaging->Receptor_Localization

References

Azido-PEG35-amine applications in biomedical research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Azido-PEG35-amine in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterobifunctional crosslinking reagent playing a pivotal role in modern bioconjugation and drug delivery. Its linear structure is defined by three key components: a terminal azide group (N₃), a primary amine group (-NH₂), and a discrete polyethylene glycol (PEG) chain composed of 35 ethylene glycol units.[1] This specific architecture makes it a powerful tool for covalently linking two different molecules with high precision and control.

The PEG chain, being a highly hydrophilic and biocompatible polymer, imparts favorable properties to the molecules it modifies.[2][3] The use of a discrete PEG (dPEG®) means that the linker has a single, defined molecular weight, eliminating the heterogeneity found in traditional polydisperse PEG polymers and ensuring batch-to-batch consistency in manufacturing.[1][4] The terminal azide and amine groups offer orthogonal reactivity, allowing for sequential, controlled conjugation reactions. The azide group is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity, while the primary amine is a versatile nucleophile that readily reacts with various functional groups. These characteristics have made this compound and similar linkers indispensable for applications ranging from the development of antibody-drug conjugates (ADCs) to the surface functionalization of nanoparticles and biomaterials.

Diagram 1: Chemical Structure of this compound

cluster_azide Azide Group cluster_peg PEG Chain cluster_amine Amine Group azide N₃ peg -(CH₂CH₂O)₃₅- azide->peg amine -NH₂ peg->amine Azide R₁-N₃ Triazole Triazole Product Azide->Triazole Alkyne R₂-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole Catalyst Amine R₁-NH₂ Amide R₁-NH-CO-R₂ (Amide Bond) Amine->Amide NHSEster R₂-CO-NHS NHSEster->Amide NHS NHS Amide->NHS Byproduct A 1. Prepare Linker-Payload (Azido-PEG35-Drug) C 3. Conjugation (Click Chemistry) Link Antibody to Payload A->C B 2. Modify Antibody (Introduce Alkyne Group) B->C D 4. Purification of ADC (e.g., SEC, IEX) C->D E 5. Characterization (LC-MS, DAR Analysis) D->E

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers and their critical role in modern bioconjugation. From fundamental principles to detailed experimental protocols, this document serves as a technical resource for scientists and researchers in the fields of drug development, diagnostics, and materials science.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecular tools that possess two different reactive functional groups at either end of a polyethylene glycol chain.[1] This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle.[1] The PEG spacer itself confers several advantageous properties to the resulting bioconjugate, making these linkers indispensable in a wide range of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The core advantages of incorporating a PEG linker in bioconjugation strategies include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous environments, thereby preventing aggregation.

  • Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance and a longer circulation half-life in vivo.

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic molecule, reducing the likelihood of an immune response.[1]

  • Precise Spacer Control: The defined length of discrete PEG linkers allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.

Common Heterobifunctional PEG Linker Chemistries

The choice of a heterobifunctional PEG linker is primarily dictated by the available functional groups on the molecules to be conjugated. The following sections detail some of the most widely used conjugation chemistries.

Amine-to-Sulfhydryl Conjugation

This is one of the most common bioconjugation strategies, typically employing a linker with an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other (NHS-PEG-Maleimide).

  • NHS esters react efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.

  • Maleimides react specifically with sulfhydryl groups, such as the side chain of cysteine residues, to form a stable thioether bond.

This orthogonal reactivity allows for a two-step conjugation process, providing greater control over the final conjugate.

Copper-Free Click Chemistry

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has gained widespread use in bioconjugation. This reaction typically involves a linker with a dibenzocyclooctyne (DBCO) group at one end and another functional group, such as an NHS ester, at the other (e.g., DBCO-PEG-NHS ester).

  • DBCO groups react spontaneously with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.

  • The NHS ester allows for the initial attachment of the linker to an amine-containing molecule.

The high specificity and biocompatibility of copper-free click chemistry make it an ideal choice for conjugations involving sensitive biological systems.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker often depends on the desired physicochemical properties of the final bioconjugate. The following tables provide quantitative data on a selection of commercially available linkers to facilitate comparison.

Note: Spacer arm length is an approximation. The length of a single ethylene glycol unit is approximately 3.5 Å.

Table 1: Properties of Common NHS-Ester-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
Mal-PEG2-NHS ester425.392~20.9
Mal-PEG4-NHS ester513.54~27.9
Mal-PEG12-NHS ester866.012~55.9
Maleimide PEG NHS, 3000~3,000~68~241.5
Maleimide PEG NHS, 5000~5,000~113~399.0

Table 2: Properties of Common DBCO-PEG-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
DBCO-PEG4-NHS ester649.684~35.6
DBCO-PEG6-NHS ester737.796~42.6
DBCO-PEG-NHS ester, 2000~2,000~45~175.0

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two key bioconjugation reactions discussed.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing small molecule.[2]

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with NHS-Ester-PEG-Maleimide

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

  • Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the linker stock solution to the Protein-NH₂ solution in Conjugation Buffer.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench any unreacted maleimide groups, add a sulfhydryl-containing reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization:

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) by Mass Spectrometry.

  • Assess the purity of the conjugate by SEC-HPLC.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an amine-containing protein to an azide-containing molecule.[2]

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Azide-containing molecule (Molecule-N₃)

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Labeling of Protein-NH₂ with DBCO-PEG-NHS Ester

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the linker stock solution to the Protein-NH₂ solution in Conjugation Buffer.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with Conjugation Buffer.

Step 2: Click Reaction with Azide-Containing Molecule

  • Add the Molecule-N₃ to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization:

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Assess the purity of the conjugate by SEC-HPLC.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway in the context of bioconjugation with heterobifunctional PEG linkers.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation Antibody (NH2) Antibody (NH2) Reaction 1 Amine-NHS Ester Reaction Antibody (NH2)->Reaction 1 NHS-PEG-Maleimide NHS-PEG-Maleimide NHS-PEG-Maleimide->Reaction 1 Activated Antibody (Maleimide) Activated Antibody (Maleimide) Purification 1 Purification 1 Activated Antibody (Maleimide)->Purification 1 Remove excess linker Purification 1->Purified Activated Antibody Purified Activated Antibody Reaction 1->Activated Antibody (Maleimide) Small Molecule Drug (SH) Small Molecule Drug (SH) Reaction 2 Thiol-Maleimide Reaction Small Molecule Drug (SH)->Reaction 2 Final ADC Final ADC Purification 2 Purification 2 Final ADC->Purification 2 Remove excess drug Purified Activated Antibody->Reaction 2 Reaction 2->Final ADC

Caption: Workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.

G cluster_0 Ligand Synthesis & Linker Attachment cluster_1 PROTAC Assembly & Purification Target Protein Ligand Target Protein Ligand Coupling 1 Amide Coupling or Click Chemistry Target Protein Ligand->Coupling 1 E3 Ligase Ligand E3 Ligase Ligand Coupling 2 Final Coupling E3 Ligase Ligand->Coupling 2 Heterobifunctional PEG Linker Heterobifunctional PEG Linker Heterobifunctional PEG Linker->Coupling 1 Ligand-Linker Intermediate Ligand-Linker Intermediate Ligand-Linker Intermediate->Ligand-Linker Intermediate 2 Coupling 1->Ligand-Linker Intermediate PROTAC Molecule PROTAC Molecule Purification Purification PROTAC Molecule->Purification Ligand-Linker Intermediate 2->Coupling 2 Coupling 2->PROTAC Molecule

Caption: General workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

G HER2 Receptor HER2 Receptor PI3K PI3K HER2 Receptor->PI3K Internalization Internalization HER2 Receptor->Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival ADC HER2-Targeted ADC ADC->HER2 Receptor Binding Lysosome Lysosome Internalization->Lysosome Drug Release Drug Release Lysosome->Drug Release Cytotoxic Drug Cytotoxic Drug Drug Release->Cytotoxic Drug Apoptosis Apoptosis Cytotoxic Drug->Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC and its effect on the PI3K/Akt signaling pathway.

References

A Beginner's Guide to Protein Modification with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG35-amine, a versatile heterobifunctional linker, for beginners in the field of protein modification. We will delve into its core properties, detail its applications in bioconjugation, and provide step-by-step experimental protocols for its use.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative that contains two different reactive functional groups at either end of a 35-unit PEG chain: an azide group (-N3) and a primary amine group (-NH2). This bifunctional nature makes it a powerful tool for covalently linking molecules, a process known as bioconjugation. The long, hydrophilic PEG spacer arm enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of proteins.[1][2]

The amine group allows for conjugation to biomolecules through reactions with carboxylic acids or activated esters, while the azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3][4] This dual reactivity enables a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and bioimaging agents.[5]

Core Properties of Azido-dPEG®35-amine

Quantitative data for a discrete PEG (dPEG®) version of this compound is summarized in the table below. Discrete PEGs have a defined molecular weight and spacer length, providing greater precision in bioconjugation.

PropertyValueReference
Chemical Formula C₇₂H₁₄₆N₄O₃₅
Molecular Weight 1627.94 g/mol
CAS Number 749244-38-0
Purity > 90%
Appearance Solid or viscous liquid
Spacer Arm Length 107 atoms, ~129.0 Å
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.
Storage -20°C, desiccated.

Key Reactions for Protein Modification

This compound enables a two-step approach to protein modification. First, the amine group is used to attach the linker to the protein. Subsequently, the azide group is available for a variety of bioorthogonal reactions.

Amine-Reactive Conjugation

The primary amine group of this compound can be conjugated to proteins, which typically have multiple primary amines available on lysine residues and at the N-terminus. This is commonly achieved by forming a stable amide bond with carboxylic acid groups on the protein, often activated with carbodiimides like EDC, or by reacting with activated esters such as N-hydroxysuccinimide (NHS) esters.

Azide-Reactive "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is unreactive with most functional groups found in biological systems. This allows for highly specific modifications. The most common reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.

G cluster_amine Amine-Reactive Conjugation cluster_click Click Chemistry Protein Protein (Lys, N-terminus) ActivatedProtein Azide-PEG-Protein Conjugate Protein->ActivatedProtein NHS Ester or EDC/NHS coupling AzidoPEGNH2 This compound AzidoPEGNH2->ActivatedProtein FinalConjugate1 Final Protein Conjugate (Triazole Linkage) ActivatedProtein->FinalConjugate1 CuAAC (Copper Catalyst) FinalConjugate2 Final Protein Conjugate (Triazole Linkage) ActivatedProtein->FinalConjugate2 SPAAC (Copper-Free) AlkyneMolecule Alkyne-modified Payload AlkyneMolecule->FinalConjugate1 DBCOMolecule DBCO/BCN-modified Payload DBCOMolecule->FinalConjugate2

Fig 1. Protein modification workflow using this compound.

Experimental Protocols

The following are generalized protocols for beginners. Optimal conditions may vary depending on the specific protein and other molecules involved.

Protocol 1: Two-Step Protein Modification via CuAAC

This protocol outlines the initial labeling of a protein with this compound followed by a CuAAC reaction.

Materials:

  • Protein of interest

  • This compound

  • NHS ester or EDC/Sulfo-NHS

  • Reaction Buffer (amine-free, e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., Tris-HCl)

  • Anhydrous DMSO or DMF

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester (or activate the carboxylic acid groups on the protein using EDC/Sulfo-NHS according to the manufacturer's protocol) in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis. The resulting azide-functionalized protein is now ready for click chemistry.

  • CuAAC Reaction Setup: In a reaction tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

  • Catalyst Preparation: Prepare a premixed catalyst solution by combining CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Click Reaction: Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 100-200 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Final Purification: Purify the final protein conjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-containing molecule, and other reaction components.

G start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep labeling Labeling Reaction: Add Linker to Protein (1-2h, RT) protein_prep->labeling linker_prep Prepare Azido-PEG-NHS Stock Solution (DMSO) linker_prep->labeling quench Quench Reaction with Tris Buffer labeling->quench purify1 Purify Azide-Protein (SEC or Dialysis) quench->purify1 click_setup Setup CuAAC Reaction: Azide-Protein + Alkyne-Payload purify1->click_setup catalyst_add Add Catalyst: CuSO4/THPTA + NaAsc click_setup->catalyst_add click_incubate Incubate (1-4h, RT, protected from light) catalyst_add->click_incubate purify2 Purify Final Conjugate (SEC) click_incubate->purify2 end End purify2->end

Fig 2. Experimental workflow for protein modification via CuAAC.
Protocol 2: Two-Step Protein Modification via SPAAC

This protocol follows the same initial protein labeling steps as the CuAAC protocol but utilizes a copper-free click reaction.

Materials:

  • Azide-functionalized protein (from steps 1-5 of Protocol 1)

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • SPAAC Reaction Setup: In a reaction tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the DBCO- or BCN-functionalized molecule in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Final Purification: Purify the final protein conjugate using size-exclusion chromatography to remove the excess strained alkyne-containing molecule.

G start Start with Azide-Protein spaac_setup Setup SPAAC Reaction: Azide-Protein + DBCO/BCN-Payload start->spaac_setup spaac_incubate Incubate (1-4h RT or overnight at 4°C) spaac_setup->spaac_incubate purify Purify Final Conjugate (SEC) spaac_incubate->purify end End purify->end

Fig 3. Experimental workflow for protein modification via SPAAC.

Characterization and Quantification

After the conjugation reaction, it is crucial to characterize the modified protein and quantify the degree of PEGylation.

Methods for Characterization and Quantification:

MethodPrincipleInformation Obtained
SDS-PAGE Separates proteins based on molecular weight. PEGylated proteins show an increase in apparent molecular weight.Confirmation of conjugation, estimation of molecular weight shift.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the precise molecular weight of the protein.Accurate determination of the number of attached PEG linkers (Degree of Labeling - DOL).
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein.Purity of the conjugate, detection of aggregation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. PEGylation can alter the protein's hydrophobicity.Separation of native and PEGylated proteins, purification.
UV-Vis Spectroscopy Measures the absorbance of the protein (at 280 nm) and potentially a chromophore on the payload.Protein concentration, can be used to estimate the Drug-to-Antibody Ratio (DAR) if the payload has a distinct absorbance.

Purification of PEGylated Proteins

Purification is a critical step to remove unreacted reagents and byproducts. The choice of method depends on the properties of the protein and the conjugate.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Highly effective for separating PEGylated proteins from smaller, unreacted molecules based on size.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of native and modified proteins.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This can be a useful complementary technique to IEX.

  • Dialysis/Ultrafiltration: Used for buffer exchange and removal of small molecule impurities.

Conclusion

This compound is a valuable tool for researchers new to protein modification. Its bifunctional nature, combined with the specificity and efficiency of click chemistry, allows for the precise engineering of proteins for a wide array of applications in research, diagnostics, and therapeutics. By following the protocols and characterization methods outlined in this guide, beginners can confidently embark on their protein modification experiments.

References

The Strategic Advantage of a 35-Unit PEG Spacer in Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development, enhancing the therapeutic potential of molecules ranging from small drugs to large biologics. The length of the PEG spacer is a critical parameter that dictates the physicochemical and pharmacokinetic properties of the resulting conjugate. This guide explores the utility of a 35-unit PEG (PEG35) spacer, a mid-length linker that offers a unique balance of properties for a variety of applications, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.

Core Properties and Advantages of a 35-Unit PEG Spacer

A 35-unit PEG spacer provides a significant advantage by modulating solubility, stability, and pharmacokinetic profiles of conjugated molecules. Its intermediate length is sufficient to impart the beneficial properties of PEGylation without the potential drawbacks of very long PEG chains, such as reduced binding affinity or altered biological activity.

Physicochemical Properties

The inclusion of a PEG35 spacer can significantly enhance the aqueous solubility of hydrophobic drugs and peptides, a crucial factor for formulation and in vivo administration.[1][2] This is due to the hydrophilic nature of the ethylene glycol repeats, which can form a hydration shell around the conjugate.[1]

Furthermore, the PEG35 spacer can influence the conformational stability of conjugated peptides. For example, a study on a self-assembling peptide conjugate, NH2–YY–PEG35–YY–Fmoc, demonstrated a distinct temperature-dependent transition in its β-sheet content, highlighting the impact of the PEG spacer on the secondary structure of the peptide.[3]

Pharmacokinetic and Pharmacodynamic Properties

PEGylation is well-established to prolong the in vivo half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance and shields them from proteolytic degradation.[4] While specific pharmacokinetic data for a 35-unit PEG is not extensively available, comparative studies of different PEG lengths in ADCs and other conjugates provide valuable insights into the expected impact of a mid-length spacer like PEG35.

Longer PEG chains generally lead to increased plasma and tumor exposures and lower plasma clearances. However, there can be a trade-off with reduced cytotoxicity. A 35-unit PEG spacer is positioned to offer a favorable balance, providing a significant extension in half-life while minimizing the potential for steric hindrance that could impede target binding and efficacy.

Data Presentation: Comparative Analysis of PEG Spacer Length

While specific quantitative data for a 35-unit PEG spacer is limited, the following tables summarize data from studies on ADCs and other bioconjugates with varying PEG linker lengths. This comparative data helps to contextualize the expected performance of a PEG35 spacer.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG UnitsPlasma Exposure (AUC)Tumor Exposure (AUC)Tumor Weight Reduction
0 (Control)BaselineBaseline11%
2IncreasedIncreased35-45%
4IncreasedIncreased35-45%
8Significantly IncreasedSignificantly Increased75-85%
12Significantly IncreasedSignificantly Increased75-85%
24Significantly IncreasedSignificantly Increased75-85%

Data extrapolated from a study on ADCs in tumor-bearing xenograft mice. The data suggests a significant improvement in exposure and efficacy with PEG linkers of 8 units or more, with a plateau in efficacy improvement beyond this length.

Table 2: Impact of PEGylation on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

ConjugatePEG Molecular WeightIn Vitro Cytotoxicity (IC50)Fold Reduction in Cytotoxicity (vs. no PEG)
ZHER2-SMCC-MMAE0Baseline1x
ZHER2-PEG4K-MMAE4 kDaIncreased4.5x
ZHER2-PEG10K-MMAE10 kDaSignificantly Increased22x

Data from a study on HER2-targeted affibody-drug conjugates. This illustrates the trade-off between increased PEG length and in vitro potency.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a PEG spacer, which can be adapted for a 35-unit PEG linker.

Synthesis of Amine-Terminated PEG35

This protocol describes a general method for the synthesis of amine-terminated PEGs, which are versatile intermediates for bioconjugation.

  • Mesylation of Hydroxyl-Terminated PEG35: Dissolve α,ω-dihydroxy PEG35 and triethylamine (2.5 equivalents) in tetrahydrofuran (THF). Add methanesulfonyl chloride (2.5 equivalents) dropwise and stir at room temperature for 16 hours.

  • Azidation: Remove the triethylamine hydrochloride salt by centrifugation. Add sodium azide (10 equivalents) and dimethylformamide (DMF) to the supernatant and heat at 80°C for 48 hours.

  • Reduction to Amine: Cool the reaction mixture and add ultrapure water, ammonium chloride (4 equivalents per azide group), and zinc powder (2 equivalents per azide group). Reflux the mixture for 72 hours.

  • Purification: Cool the reaction, dilute with 1 M NaOH, and extract the product with dichloromethane (DCM). The combined organic layers are dried and the solvent is removed to yield the α,ω-diamino PEG35.

Conjugation of PEG35 to an Antibody

This protocol outlines the conjugation of an amine-reactive PEG35-drug linker to an antibody via lysine residues.

  • Antibody Preparation: Buffer exchange the antibody into a suitable conjugation buffer (e.g., 100 mM HEPES, pH 8.0).

  • Conjugation Reaction: Add a 10-molar excess of the amine-reactive PEG35-drug linker (e.g., PEG35-NHS ester) to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Remove excess, unconjugated PEG-drug linker using a desalting column or tangential flow filtration with an appropriate molecular weight cutoff (e.g., 50 kDa).

Characterization of PEG35-Antibody Conjugate
  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the conjugate at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and drug.

    • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody, divided by the mass of the PEG35-drug linker, will give the DAR.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): Use a high-performance liquid chromatography (HPLC) system with a SEC column to separate the monomeric conjugate from aggregates and fragments.

  • Peptide Mapping for Conjugation Site Analysis:

    • Digestion: Reduce and alkylate the disulfide bonds of the conjugate, then digest with a protease such as trypsin.

    • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry to identify the specific lysine residues that have been modified with the PEG35 linker.

Mandatory Visualizations

Experimental Workflow for PEG35-Antibody Conjugation

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_characterization Characterization PEG35_OH HO-PEG35-OH PEG35_Amine H2N-PEG35-NH2 PEG35_OH->PEG35_Amine Mesylation, Azidation, Reduction PEG35_Drug Drug-PEG35-NHS PEG35_Amine->PEG35_Drug Drug Activation & Coupling Conjugation Conjugation Reaction (Lysine Amines) PEG35_Drug->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (SEC / TFF) Conjugation->Purification Purified_ADC Purified PEG35-ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (UV-Vis, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purified_ADC->Purity_Analysis Site_Analysis Conjugation Site (Peptide Mapping) Purified_ADC->Site_Analysis

Caption: Workflow for the synthesis, conjugation, and characterization of a PEG35-ADC.

Signaling Pathway for ADC-Mediated Cell Killing

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEG35-ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Lysosomal Cleavage DNA_Damage DNA Damage Drug_Release->DNA_Damage Nuclear Translocation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action for a PEG35-linked antibody-drug conjugate (ADC).

PROTAC-Mediated Protein Degradation

PROTAC_workflow PROTAC PROTAC (POI Ligand-PEG35-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated degradation of a target protein.

Conclusion

The 35-unit PEG spacer represents a versatile tool in the arsenal of drug development professionals. It offers a compelling balance of properties, enhancing the solubility, stability, and pharmacokinetic profile of bioconjugates while mitigating some of the potential drawbacks associated with longer PEG chains. While more direct experimental data on PEG35 is needed to fully elucidate its utility, comparative analysis with other PEG lengths strongly supports its potential in the development of next-generation therapeutics, including ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to explore the application of this promising linker in their own work.

References

The Strategic Advantage of Elongated PEG Chains in Biopharmaceutical Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a cornerstone technology in drug delivery, profoundly enhancing the therapeutic efficacy of proteins, peptides, and small molecule drugs. The length of the PEG chain is a critical parameter that can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a biopharmaceutical. This technical guide delves into the theoretical advantages of employing long PEG chains, such as a hypothetical PEG35 (approximating a molecular weight of 1.5 kDa), in drug development.

Core Theoretical Advantages of Long-Chain PEGylation

The conjugation of long PEG chains to a therapeutic moiety imparts a number of significant biopharmaceutical advantages. These benefits primarily stem from the increased hydrodynamic radius and the creation of a protective hydrophilic shield around the drug molecule.[1]

  • Prolonged Plasma Half-Life: One of the most significant advantages of using long PEG chains is the substantial increase in the circulation half-life of the conjugated drug.[1][2][3] The larger hydrodynamic volume of the PEGylated molecule reduces its renal clearance rate, as the kidneys are less efficient at filtering larger molecules from the bloodstream.[4] This extended presence in the body allows for less frequent dosing, improving patient compliance and convenience.

  • Reduced Immunogenicity: The flexible and hydrophilic nature of long PEG chains creates a "stealth" effect, masking the therapeutic protein from the host's immune system. This steric hindrance reduces the likelihood of an immunogenic response, where the body produces antibodies against the drug, potentially leading to its neutralization and clearance.

  • Enhanced Stability and Solubility: PEGylation, particularly with longer chains, can significantly improve the solubility and stability of therapeutic proteins. The hydrophilic PEG shell prevents protein aggregation and protects the drug from enzymatic degradation, thereby preserving its biological activity for a longer duration.

  • Improved Pharmacokinetics: The overall impact of long-chain PEGylation is a more favorable pharmacokinetic profile. This includes decreased clearance, a larger area under the plasma concentration-time curve (AUC), and a lower volume of distribution. While the total molecular weight of the conjugate is a primary determinant of these effects, longer PEG chains contribute significantly to achieving the desired pharmacokinetic properties.

  • Enhanced Tumor Targeting (Passive): In oncology, PEGylated drugs with a sufficiently long circulation time can benefit from the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature of tumors allows these larger molecules to extravasate and accumulate in the tumor microenvironment, leading to a higher local concentration of the therapeutic agent.

Quantitative Impact of PEG Chain Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key biopharmaceutical parameters. It is important to note that direct comparisons between studies can be challenging due to variations in the conjugated molecule, PEGylation chemistry, and experimental models.

PEG Molecular Weight (Da)Drug/CarrierEffect on Half-Life (t½)Key Finding
> 20,000VariousExtended elimination half-lives (1-3 days)Larger constructs (>30 kDa) are poorly cleared by the kidneys.
2,000 vs. 5,000Methotrexate-loaded chitosan nanoparticlesLonger PEG chain led to prolonged drug circulation.A linear correlation was observed between the AUC and the molecular weight of the mPEG.
2,000 - 20,000NanocarriersEnhanced steric stabilization and prolonged in vivo circulation.Higher PEG molecular weights within this range are beneficial for nanocarrier performance.
PEG Molecular Weight (Da)Drug/CarrierEffect on Cellular UptakeKey Finding
750, 2,000, 5,000Methotrexate-loaded chitosan nanoparticlesReduced uptake by macrophage cells with increasing PEG MW.Longer PEG chains facilitate escape from the reticuloendothelial system (RES).

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PEGylated biopharmaceuticals. Below are outlines of key experimental protocols.

Protein PEGylation

Objective: To covalently attach PEG chains to a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Activated PEG reagent (e.g., NHS-ester PEG for reaction with primary amines)

  • Quenching reagent (e.g., Tris buffer)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Protocol:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the activated PEG reagent in the same buffer. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized.

  • Add the PEG solution to the protein solution and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-2 hours).

  • Quench the reaction by adding an excess of the quenching reagent.

  • Purify the PEGylated protein from unreacted PEG and other reagents using dialysis against a suitable buffer or by SEC.

Characterization of PEGylated Proteins

Objective: To determine the degree of PEGylation, purity, and molecular weight of the conjugate.

a) Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.

Instrumentation: HPLC system with a UV detector and a size-exclusion column.

Protocol:

  • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate buffer).

  • Inject the purified PEGylated protein sample.

  • Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).

  • The degree of PEGylation can be estimated by the shift in retention time and the appearance of new peaks corresponding to different PEGylated species.

b) Mass Spectrometry (MS)

Principle: Determines the precise molecular weight of the PEGylated protein, allowing for the confirmation of the number of attached PEG chains.

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Protocol:

  • Prepare the sample according to the specific requirements of the mass spectrometer. This may involve buffer exchange and dilution.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species, from which the average degree of PEGylation can be calculated.

Visualizing the Impact of Long-Chain PEGylation

The following diagrams, generated using the DOT language, illustrate key concepts related to the advantages of using long PEG chains.

PEGylation_Pharmacokinetics cluster_0 Unmodified Drug cluster_1 Long-Chain PEGylated Drug Unmodified Drug Unmodified Drug Rapid Renal Clearance Rapid Renal Clearance Unmodified Drug->Rapid Renal Clearance Small Hydrodynamic Radius Immunogenic Response Immunogenic Response Unmodified Drug->Immunogenic Response Exposed Epitopes Enzymatic Degradation Enzymatic Degradation Unmodified Drug->Enzymatic Degradation Susceptible PEGylated Drug PEGylated Drug Reduced Renal Clearance Reduced Renal Clearance PEGylated Drug->Reduced Renal Clearance Large Hydrodynamic Radius Reduced Immunogenicity Reduced Immunogenicity PEGylated Drug->Reduced Immunogenicity Steric Shielding Increased Stability Increased Stability PEGylated Drug->Increased Stability Protection from Proteases

Caption: Impact of Long-Chain PEGylation on Drug Pharmacokinetics.

PEGylation_Workflow Start Start Protein Selection Select Therapeutic Protein Start->Protein Selection PEG Reagent Selection Select Long-Chain Activated PEG Protein Selection->PEG Reagent Selection Reaction PEGylation Reaction (e.g., NHS-ester chemistry) PEG Reagent Selection->Reaction Purification Purification (SEC or Dialysis) Reaction->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Formulation Final Drug Formulation Characterization->Formulation End End Formulation->End

Caption: General Workflow for the Development of a PEGylated Biopharmaceutical.

EPR_Effect PEGylated Drug\nin Bloodstream Long-Circulating PEGylated Drug Normal Vasculature Normal Blood Vessel (Tight Junctions) PEGylated Drug\nin Bloodstream->Normal Vasculature No Extravasation Tumor Vasculature Leaky Tumor Vasculature (Fenestrations) PEGylated Drug\nin Bloodstream->Tumor Vasculature Extravasation Tumor Microenvironment Tumor Tumor Vasculature->Tumor Microenvironment Drug Accumulation Selective Drug Accumulation Tumor Microenvironment->Drug Accumulation

Caption: The Enhanced Permeability and Retention (EPR) Effect with PEGylated Drugs.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Azido-PEG-Amine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of protein-based drugs.[1][2][3] PEGylation can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulation half-life, enhance stability, and reduce immunogenicity and proteolytic degradation.[2][4]

This document provides a detailed protocol for a two-step bioconjugation strategy to PEGylate proteins. The first step involves the functionalization of a protein with a heterobifunctional Azido-PEG-NHS ester linker. This linker possesses an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the ε-amine of lysine residues and the N-terminus) on the protein to form a stable amide bond. The other end of the linker features an azide group, a bioorthogonal handle that is inert to native biological functionalities.

The second step utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," to conjugate the azide-functionalized protein with a molecule of interest containing a terminal alkyne. This modular approach allows for the attachment of a wide variety of payloads, such as small molecule drugs, imaging agents, or other biomolecules.

Experimental Protocols

Part 1: Protein Functionalization with Azido-PEG-NHS Ester

This protocol details the covalent attachment of an Azido-PEG-NHS ester to a protein of interest. The following is a general guideline and may require optimization for specific proteins and PEG reagents.

Materials:

  • Protein of interest

  • Azido-PEG-NHS ester (e.g., Azido-PEG35-NHS Ester)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Azido-PEG-NHS Ester Preparation:

    • Allow the vial of Azido-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO. NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.

  • Conjugation Reaction:

    • The extent of labeling depends on the protein concentration, the molar excess of the PEG reagent, and the reaction conditions. A 20-fold molar excess of the Azido-PEG-NHS ester is a common starting point for labeling an antibody (IgG) at 1-10 mg/mL, typically resulting in 4-6 PEG linkers per antibody. The optimal molar ratio should be determined empirically for each specific protein.

    • Add the calculated volume of the 10 mM Azido-PEG-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time and temperature may vary depending on the protein's stability.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted Azido-PEG-NHS ester and byproducts using a desalting column (size-exclusion chromatography - SEC) or dialysis. SEC is effective at separating the larger PEGylated protein from smaller, unreacted reagents. Other chromatography techniques like ion-exchange (IEX), hydrophobic interaction (HIC), or reverse-phase chromatography (RPC) can also be employed for purification and to separate species with different degrees of PEGylation.

Part 2: Click Chemistry Conjugation of Azide-Functionalized Protein

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • PBS or other suitable buffer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand in a suitable solvent (e.g., water or DMSO). Prepare the sodium ascorbate solution fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically a 2-5 fold molar excess over the protein).

    • Add the copper ligand to the reaction mixture (e.g., THPTA to a final concentration of 1 mM).

    • In a separate tube, premix the CuSO4 (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO4/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature. Protect the reaction from light if using a light-sensitive alkyne-containing molecule.

  • Purification:

    • Purify the final PEGylated protein conjugate using size-exclusion chromatography (SEC) to remove the excess alkyne-reagent, copper, and other small molecules.

Data Presentation

Table 1: Typical Quantitative Parameters for Protein Labeling with Azido-PEG-NHS Ester.

ParameterValue
Protein Concentration1-10 mg/mL
Molar Excess of Azido-PEG-NHS Ester10- to 50-fold
Reaction BufferPBS, pH 7.2-8.0
Reaction Temperature4°C to Room Temperature
Reaction Time30 minutes to 2 hours
Typical Degree of Labeling (DoL) for IgG2-8 azides per antibody

Table 2: Characterization of PEGylated Proteins.

Analytical TechniqueInformation Obtained
SDS-PAGE Estimation of molecular weight increase and assessment of conjugation efficiency.
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate molecular weight determination, confirmation of PEGylation, and determination of the degree of labeling.
Size-Exclusion Chromatography (SEC) Analysis of hydrodynamic radius, separation of native and PEGylated proteins, and assessment of aggregation.
Ion-Exchange Chromatography (IEX) Separation based on surface charge, useful for separating species with different degrees of PEGylation.
UV-Vis Spectroscopy Quantification of protein concentration and, if applicable, the conjugated molecule if it has a distinct absorbance.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Click Chemistry Conjugation Protein Protein (with primary amines) Reaction1 Amine-Reactive Coupling (PBS, pH 7.2-8.0) Protein->Reaction1 Azido_PEG_NHS Azido-PEG-NHS Ester Azido_PEG_NHS->Reaction1 Azido_Protein Azide-Functionalized Protein Reaction1->Azido_Protein Purification1 Purification (SEC/Dialysis) Azido_Protein->Purification1 Reaction2 CuAAC Click Reaction (CuSO4, Ascorbate) Purification1->Reaction2 Alkyne_Molecule Alkyne-Molecule (Drug, Dye, etc.) Alkyne_Molecule->Reaction2 PEGylated_Conjugate Final PEGylated Protein Conjugate Reaction2->PEGylated_Conjugate Purification2 Purification (SEC) PEGylated_Conjugate->Purification2

Caption: Workflow for two-step protein PEGylation.

signaling_pathway_analogy cluster_benefits Pharmacokinetic & Pharmacodynamic Benefits Increased_Size Increased Hydrodynamic Size Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Increased_HalfLife Increased Circulation Half-Life Reduced_Clearance->Increased_HalfLife Enhanced_Therapeutic Enhanced Therapeutic Efficacy Increased_HalfLife->Enhanced_Therapeutic Shielding Shielding from Proteolytic Enzymes Improved_Stability Improved Stability Shielding->Improved_Stability Reduced_Immunogenicity Reduced Immunogenicity Reduced_Immunogenicity->Enhanced_Therapeutic Improved_Stability->Enhanced_Therapeutic PEGylation Protein PEGylation PEGylation->Increased_Size PEGylation->Shielding PEGylation->Reduced_Immunogenicity

Caption: Benefits of Protein PEGylation.

References

Application Notes and Protocols for Antibody Conjugation with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of antibodies with Azido-PEG35-amine. This heterobifunctional linker enables a two-step conjugation strategy, which is invaluable for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The process involves the initial attachment of the this compound linker to the antibody via its amine terminus, followed by a bioorthogonal "click" reaction utilizing the terminal azide group to conjugate a molecule of interest.

The this compound linker possesses a long-chain polyethylene glycol (PEG) spacer with 35 ethylene glycol units. This extended PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting antibody conjugate, potentially reducing immunogenicity and improving in vivo circulation time.[1] The terminal primary amine of the linker is conjugated to the carboxyl groups of glutamic and aspartic acid residues on the antibody. This is achieved through a common and well-established method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3] EDC activates the carboxyl groups on the antibody, which then react with NHS to form a more stable NHS-ester intermediate. This intermediate readily reacts with the primary amine of the this compound to form a stable amide bond.[3]

Following the successful attachment of the linker, the antibody is functionalized with terminal azide groups. These azide moieties serve as chemical handles for the subsequent, highly specific and efficient "click" chemistry reaction.[4] The azide-modified antibody can be conjugated to a variety of molecules, such as cytotoxic drugs, fluorescent dyes, or imaging agents, that have been functionalized with a complementary reactive group, most commonly a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, preserving the integrity and biological activity of the antibody.

Reaction Mechanism and Experimental Workflow

The overall process can be divided into two main stages: the initial conjugation of the this compound linker to the antibody and the subsequent click chemistry reaction for payload attachment.

Stage 1: Antibody Conjugation with this compound

The first stage involves the activation of the antibody's carboxyl groups followed by coupling with the amine-terminated PEG linker.

cluster_stage1 Stage 1: Antibody-Linker Conjugation Ab Antibody (-COOH) EDC_NHS EDC + NHS (Activation) Ab->EDC_NHS Activation (pH 4.5-6.0) Activated_Ab Activated Antibody (-CO-NHS) EDC_NHS->Activated_Ab Azido_PEG_Amine This compound (H2N-PEG35-N3) Activated_Ab->Azido_PEG_Amine Coupling (pH 7.2-8.0) Azide_Ab Azide-Modified Antibody (Ab-CO-NH-PEG35-N3) Azido_PEG_Amine->Azide_Ab cluster_mechanism1 Mechanism of EDC/NHS Coupling Ab_COOH Antibody Carboxyl Group (Ab-COOH) EDC EDC Ab_COOH->EDC Activation O_acylisourea O-acylisourea intermediate (unstable) EDC->O_acylisourea NHS NHS O_acylisourea->NHS Stabilization NHS_ester NHS-ester intermediate (more stable) NHS->NHS_ester PEG_Amine This compound (H2N-PEG35-N3) NHS_ester->PEG_Amine Nucleophilic Attack Amide_bond Stable Amide Bond (Ab-CO-NH-PEG35-N3) PEG_Amine->Amide_bond cluster_stage2 Stage 2: Click Chemistry Azide_Ab Azide-Modified Antibody (Ab-...-N3) DBCO_Payload DBCO-Payload Azide_Ab->DBCO_Payload Copper-Free Click Reaction (SPAAC) Antibody_Conjugate Final Antibody Conjugate (Ab-...-Triazole-Payload) DBCO_Payload->Antibody_Conjugate

References

Application Notes and Protocols for Cell Labeling with Azido-PEG35-amine via Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This document provides a comprehensive guide for the covalent labeling of mammalian cells using Azido-PEG35-amine. Direct labeling of live cells with this molecule is not a standard application due to its physicochemical properties. Therefore, these notes detail a robust and widely adopted two-step bioorthogonal strategy. This powerful methodology leverages the cell's own metabolic machinery to introduce a reactive "handle" onto the cell surface, which can then be specifically "clicked" to the this compound.[1]

The core of this strategy involves two key stages:

  • Metabolic Glycoengineering: Cells are cultured with a synthetic sugar analog bearing a bioorthogonal alkyne group. This alkyne-modified sugar is processed by the cell's glycosylation pathways and incorporated into cell surface glycoconjugates, effectively displaying an alkyne handle.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group of the this compound reacts specifically with the metabolically installed alkyne handle on the cell surface. This "click chemistry" reaction is highly efficient, selective, and occurs under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[3]

The terminal amine group on the this compound serves as a versatile point for pre-conjugating a molecule of interest, such as a fluorescent dye, a biotin affinity tag, or a therapeutic payload, prior to cell labeling.

Data Presentation: Quantitative Parameters

The success of this two-step labeling strategy depends on several quantifiable parameters. The following tables provide representative data to guide experimental design. Note that optimal conditions should be determined empirically for each specific cell type and experimental goal.

Table 1: Metabolic Labeling Efficiency and Cell Viability

Cell LineAlkyne Sugar AnalogConcentration (µM)Incubation Time (hrs)Labeling Efficiency (%)*Cell Viability (%)**
HeLaTetraacetylated N-ethynyl-D-mannosamine (Ac4ManNAl)5048~85%>95%
JurkatTetraacetylated N-ethynyl-D-mannosamine (Ac4ManNAl)5072~90%>95%
HEK293Tetraacetylated N-ethynyl-D-fucosamine (Ac4FucAl)10048~80%>95%
A549Tetraacetylated N-ethynyl-D-glucosamine (Ac4GlcNAI)10072~75%>95%

*Labeling efficiency is defined as the percentage of cells showing a positive signal after click chemistry with a fluorescent probe, as determined by flow cytometry. **Cell viability is typically assessed by trypan blue exclusion or a similar assay after the metabolic labeling period.

Table 2: SPAAC Reaction Parameters for Live Cell Labeling

Cyclooctyne ReagentConcentration (µM)Reaction Time (min)Temperature (°C)Labeling SpecificityReference
DBCO-Fluorophore10 - 5015 - 6037 or Room TempHigh
BCN-Fluorophore10 - 10030 - 9037 or Room TempHigh
DIFO-Fluorophore1 - 2010 - 3037 or Room TempVery High

Experimental Protocols

This section provides detailed methodologies for the key steps of the cell labeling process.

Protocol 1: Conjugation of a Reporter Molecule to this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS ester) to the primary amine of this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO immediately before use.

  • In a microcentrifuge tube, combine the this compound with the reaction buffer.

  • Add a 1.5 to 3-fold molar excess of the reactive dye to the this compound solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the resulting Azido-PEG35-Reporter conjugate from unreacted dye using a suitable purification column according to the manufacturer's instructions.

  • Verify conjugation and determine the concentration of the final product, typically via UV-Vis spectrophotometry. Store the conjugate at -20°C, protected from light.

Protocol 2: Metabolic Labeling of Cells with an Alkyne Sugar

This protocol details the incorporation of an alkyne handle into cellular glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., Ac4ManNAl)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates, glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Alkyne Sugar Stock: Dissolve the peracetylated alkynyl sugar in DMSO to prepare a 10-100 mM stock solution. Store at -20°C.

  • Metabolic Labeling: The next day, dilute the alkynyl sugar stock solution directly into the pre-warmed cell culture medium to the desired final concentration (typically 25-100 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time depends on the cell type's metabolic rate and should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated alkynyl sugar. The cells are now ready for SPAAC labeling.

Protocol 3: Live-Cell SPAAC Labeling

This protocol describes the "click" reaction between the alkyne-labeled cells and the Azido-PEG35-Reporter conjugate.

Materials:

  • Alkyne-labeled cells (from Protocol 2)

  • Azido-PEG35-Reporter conjugate (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM) or PBS with 1% BSA

  • (Optional) Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Prepare Labeling Solution: Dilute the Azido-PEG35-Reporter conjugate in the imaging medium to the desired final concentration (typically 10-50 µM).

  • Labeling Reaction: Remove the wash buffer from the alkyne-labeled cells and add the labeling solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be minimized to maintain cell health and may require optimization.

  • Washing: Remove the labeling solution and wash the cells three to four times with imaging medium or PBS to remove the excess probe.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Metabolic Labeling cluster_2 Step 3: SPAAC Reaction azido_peg This compound conjugate Azido-PEG35-Reporter Conjugate azido_peg->conjugate Amine Reaction reporter Reporter Molecule (e.g., NHS-Ester Dye) reporter->conjugate conjugate_ref Azido-PEG35-Reporter Conjugate cells Live Cells labeled_cells Alkyne-Labeled Cells cells->labeled_cells Incubation (1-3 days) alkyne_sugar Alkyne-Sugar alkyne_sugar->labeled_cells labeled_cells_ref Alkyne-Labeled Cells final_cells Final Labeled Cells labeled_cells_ref->final_cells Click Reaction (15-60 min) conjugate_ref->final_cells

Caption: Experimental workflow for cell labeling.

SPAAC_mechanism reactants Azide (on PEG linker) + Strained Alkyne (on cell surface) transition [3+2] Cycloaddition (Transition State) reactants->transition Strain-Promoted (No Catalyst) product Stable Triazole Linkage (Covalent Bond) transition->product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescent Signal 1. Inefficient metabolic labeling. 2. Degraded alkyne/azide reagents. 3. Insufficient concentration or incubation time for SPAAC reaction. 4. Reporter molecule was not successfully conjugated to this compound.1. Optimize alkyne sugar concentration and incubation time. Ensure cells are healthy and actively dividing. 2. Use fresh reagents. Store stocks properly at -20°C. 3. Increase the concentration of the Azido-PEG35-Reporter and/or the incubation time for the click reaction. 4. Verify conjugation using analytical methods (e.g., mass spectrometry, UV-Vis).
High Background Signal 1. Incomplete removal of excess fluorescent probe. 2. Non-specific binding of the probe to the cell surface or culture dish. 3. Some cyclooctyne reagents can have minor off-target reactivity with thiols.1. Increase the number and duration of wash steps after the SPAAC reaction. 2. Include a blocking agent like 1% BSA in the labeling and wash buffers. Perform a control experiment with non-metabolically labeled cells. 3. Use a different cyclooctyne (e.g., DIFO) or reduce the probe concentration and incubation time.
High Cell Death / Poor Viability 1. Cytotoxicity from the metabolic labeling sugar at high concentrations. 2. Contamination of reagents. 3. Extended incubation times or high concentrations during SPAAC labeling.1. Perform a dose-response curve to find the optimal concentration of the alkyne sugar that balances labeling efficiency with cell viability. 2. Use sterile technique and sterile-filtered solutions for all live-cell steps. 3. Minimize the labeling time and probe concentration to the lowest effective levels.

References

Application Notes and Protocols for Azido-PEG35-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

Azido-PEG35-amine is a long-chain, heterobifunctional PEG linker designed for ADC development. The terminal amine group allows for conjugation to a payload molecule, while the azide group provides a handle for highly specific and efficient "click chemistry" conjugation to an alkyne-modified antibody.[3][4] This two-step conjugation strategy enables the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[5] The extended PEG35 chain is intended to impart significant hydrophilicity to the ADC, which can be particularly advantageous when working with highly hydrophobic payloads, potentially allowing for higher DARs without inducing aggregation.

These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for synthesis, characterization, and evaluation.

Key Advantages of Azido-PEG-Amine Linkers in ADC Development

  • Enhanced Hydrophilicity: The PEG component improves the water solubility of the ADC, which is crucial when using hydrophobic payloads, thereby reducing the risk of aggregation.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater tumor accumulation.

  • Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer that can shield the payload and linker from the immune system.

  • Site-Specific Conjugation: The azido group facilitates the use of bioorthogonal click chemistry for precise and stable conjugation to an alkyne-modified antibody, leading to a homogeneous ADC product with a defined DAR.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing an this compound linker is not extensively available in the public domain, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths. This data illustrates the general trends observed with PEGylated ADCs and serves as a baseline for the expected performance of an ADC constructed with a PEG35 linker. It is critical to note that the optimal PEG linker length is context-dependent, and the performance of an ADC with a PEG35 linker must be determined experimentally.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)

LinkerPlasma Half-life (hours)Clearance Rate (mL/day/kg)Reference
No PEG19.6 min (in mice)Not Reported
PEG449.2 min (in mice)Not Reported
PEG8Approaching parental antibodySignificantly reduced vs. shorter PEGs
PEG10219.0 min (in mice)Not Reported
PEG12Similar to PEG8 and PEG24Minimal further reduction beyond PEG8
PEG24Similar to PEG8 and PEG12Minimal further reduction beyond PEG8

Data is synthesized from studies using different antibody-payload combinations and experimental models.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (Illustrative Data)

LinkerCell LineIC50 (nM)Fold-change vs. No PEGReference
No PEGNCI-N87~10-
PEG4NCI-N87~454.5-fold decrease
PEG10NCI-N87~22022-fold decrease
PEGylated (general)CD30+ Lymphoma LinesComparable to non-PEGylatedNo significant effect

The effect of PEG length on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.

Experimental Protocols

The following protocols provide a general framework for the synthesis, characterization, and evaluation of an ADC using an Azido-PEG-amine linker. These protocols are based on established methods for ADC development and should be optimized for the specific antibody, payload, and linker being used.

Protocol 1: Two-Step ADC Synthesis via Click Chemistry

This protocol outlines the synthesis of a site-specific ADC using an antibody engineered to contain an alkyne-bearing unnatural amino acid and a cytotoxic payload functionalized with an azide group using an Azido-PEG-amine linker.

Step 1: Functionalization of the Cytotoxic Payload with this compound

  • Materials:

    • Amine-reactive cytotoxic payload

    • This compound

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Procedure:

    • Dissolve the amine-containing cytotoxic payload and a 1.2 molar excess of this compound in anhydrous DMF.

    • Add DIPEA at 2 molar equivalents relative to the payload.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the payload is consumed.

    • Purify the resulting azide-functionalized payload by RP-HPLC.

    • Lyophilize the pure fractions to obtain the Azido-PEG35-Payload conjugate.

Step 2: Conjugation of the Azido-Functionalized Payload to the Alkyne-Modified Antibody (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • Materials:

    • Alkyne-modified monoclonal antibody in Phosphate-Buffered Saline (PBS)

    • Azido-PEG35-Payload conjugate

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • EDTA

    • Size-Exclusion Chromatography (SEC) system

  • Procedure:

    • Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.

    • Add the Azido-PEG35-Payload solution to the antibody solution at a 5-10 molar excess.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

    • Quench the reaction by adding 5 mM EDTA.

    • Purify the ADC using SEC to remove unreacted payload, catalyst, and other small molecules.

Protocol 2: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law.

    • Alternatively, use Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.

  • Purity and Aggregation Analysis:

    • Use Size-Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

  • Mass Spectrometry:

    • Confirm the identity and integrity of the ADC by mass spectrometry analysis of the light and heavy chains.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)
  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well plates

    • ADC and unconjugated antibody

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of ADC that causes 50% inhibition of cell growth.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model
  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Target cancer cell line

    • ADC and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).

    • Administer the ADC (e.g., intravenously) according to the desired dosing schedule (e.g., once a week for three weeks).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology).

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Functionalization cluster_step2 Step 2: Antibody Conjugation (Click Chemistry) cluster_step3 Step 3: Purification & Characterization Payload Amine-reactive Payload Azido_Payload Azido-PEG35-Payload Payload->Azido_Payload DIPEA, DMF Linker This compound Linker->Azido_Payload Alkyne_Ab Alkyne-modified Antibody ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC CuSO4, THPTA, Na-Ascorbate Azido_Payload_ref Azido-PEG35-Payload Azido_Payload_ref->ADC Purified_ADC Purified ADC Analysis DAR, Purity, Mass Spec Purified_ADC->Analysis ADC_ref Crude ADC ADC_ref->Purified_ADC SEC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-PEG35-Payload) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Cell_Death Apoptosis (Cell Death) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Conclusion

This compound represents a valuable tool for the development of next-generation ADCs, particularly for those incorporating highly hydrophobic payloads. The extended PEG chain offers the potential for significantly improved solubility and pharmacokinetic properties. The bifunctional nature of the linker allows for a controlled, two-step conjugation process utilizing click chemistry, leading to the production of homogeneous and well-defined ADCs. While the specific impact of a PEG35 linker on ADC performance requires experimental validation, the provided protocols and data from related PEGylated systems offer a solid foundation for researchers to explore the potential of this promising linker technology. Careful optimization of the conjugation process and thorough characterization are essential to fully realize the benefits of using long-chain PEG linkers in ADC development.

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG35-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. "Click chemistry" has emerged as a powerful tool, offering rapid, specific, and high-yielding reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent methods for conjugating molecules like Azido-PEG35-amine. This heterobifunctional linker, with its azide group for click chemistry and an amine group for further functionalization, is a versatile tool in creating advanced bioconjugates, targeted drug delivery systems, and other therapeutics.[1]

The choice between CuAAC and SPAAC is a critical decision, dictated by the specific requirements of the application, particularly the trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it ideal for applications in living systems.[2][3]

Quantitative Data Comparison: CuAAC vs. SPAAC

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions involving azides, providing a basis for selecting the optimal method for your research needs.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Key Considerations
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[4]10⁻³ - 1 M⁻¹s⁻¹[4]CuAAC is generally orders of magnitude faster. The SPAAC rate is highly dependent on the choice of strained cyclooctyne.
Typical Reaction Time 30 minutes - 4 hours2 - 12 hours (can be longer)CuAAC reactions often reach completion more quickly.
Typical Yields High to quantitative (>95%)Generally high, but can be variableBoth methods can achieve high yields with proper optimization.
Biocompatibility Moderate; copper cytotoxicity is a concern but can be mitigated with ligands.High; no exogenous metal catalyst is required.SPAAC is the preferred method for in vivo and live-cell applications.
Regioselectivity High (exclusively 1,4-disubstituted triazole)Low (mixture of 1,4- and 1,5-disubstituted triazoles)CuAAC provides a single, well-defined product isomer.
Reagent Complexity Requires a copper(I) source, a reducing agent, and a stabilizing ligand.Requires pre-functionalization with a bulky and often hydrophobic strained cyclooctyne (e.g., DBCO, BCN).The choice of reagents impacts cost and experimental setup.

Experimental Workflows

The selection of either CuAAC or SPAAC will determine the experimental workflow for conjugating this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 This compound mix Combine this compound and Alkyne-Molecule reagent1->mix reagent2 Alkyne-functionalized Molecule reagent2->mix reagent3 CuSO4 Solution add_catalyst Add Premixed CuSO4/Ligand reagent3->add_catalyst reagent4 Ligand Solution (e.g., THPTA) reagent4->add_catalyst reagent5 Sodium Ascorbate (fresh) initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (30 min - 4 hr) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 This compound mix Combine this compound and Strained Alkyne reagent1->mix reagent2 Strained Alkyne Molecule (e.g., DBCO-functionalized) reagent2->mix incubate Incubate at RT or 4°C (2 - 12+ hr) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Deciding Between CuAAC and SPAAC

The choice between these two powerful chemistries depends on the specific experimental context.

Decision_Tree start Application Context for this compound Conjugation q1 Involves living cells, in vivo systems, or sensitive biomolecules? start->q1 spaac_node SPAAC q1->spaac_node Yes q2 Is reaction speed the highest priority? q1->q2 No cu_node CuAAC q2->cu_node Yes q3 Is a single product isomer critical? q2->q3 No q3->cu_node Yes q3->spaac_node No

Caption: Decision framework for choosing between CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound. Optimization of concentrations, reaction times, and purification methods is recommended for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. A slight excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.

  • Catalyst Premix:

    • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper catalyst premix to a final copper concentration of 50-250 µM.

    • If working with sensitive biomolecules, consider adding aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as SEC or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a strained alkyne-functionalized molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule of interest (e.g., DBCO-NHS ester to be conjugated to an amine-containing molecule first, or a ready-to-use DBCO-functionalized molecule)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the strained alkyne-functionalized molecule in the reaction buffer to the desired concentrations. A 1.5- to 5-fold molar excess of the strained alkyne is often used.

  • Reaction Setup:

    • Combine the solutions of the azide and the strained alkyne.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugates, showing a molecular weight shift), LC-MS, or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm).

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as SEC or dialysis.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. CuAAC offers the advantage of rapid reaction kinetics and the use of small, readily available alkynes. However, the requirement of a copper catalyst can be a limitation for in vivo or cellular applications due to potential cytotoxicity. SPAAC, on the other hand, is a bioorthogonal reaction that proceeds without a catalyst, making it the method of choice for applications in living systems. The trade-off for this biocompatibility is generally slower reaction kinetics and the need for bulkier, more complex strained alkynes. The selection of the most appropriate method will ultimately depend on the specific goals of the research and the nature of the molecules being conjugated.

References

Application Notes: NHS Ester Reaction for Covalent Conjugation of Azido-PEG35-amine to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocols for the reaction between N-hydroxysuccinimide (NHS) esters and primary amines, specifically focusing on the conjugation of an Azido-PEG35-amine linker. This bioconjugation technique is widely used in research and drug development to introduce an azide moiety onto proteins, antibodies, or other biomolecules and small molecules for subsequent "click chemistry" applications.

N-hydroxysuccinimide esters are amine-reactive reagents that form a stable, covalent amide bond with primary amino groups (-NH2).[1][2][3][4] These primary amines are found at the N-terminus of polypeptides and in the side chain of lysine residues.[2] The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 9.0. Below this range, the amine group is protonated and thus non-nucleophilic, while at higher pH values, the NHS ester is prone to rapid hydrolysis, which reduces conjugation efficiency.

The Azido-PEG-NHS ester reagent first needs to be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the amine-containing molecule in an appropriate aqueous buffer. Following the conjugation reaction, a quenching step is often employed to stop the reaction, and a purification step is essential to remove unreacted reagents and byproducts.

Data Presentation: Reaction Condition Parameters

The efficiency of the NHS ester conjugation is influenced by several key parameters. The following table summarizes the recommended conditions for the reaction between an Azido-PEG-NHS ester and a primary amine.

ParameterRecommended ConditionNotesCitations
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)The reaction rate is highly pH-dependent. Low pH leads to amine protonation, inhibiting the reaction. High pH increases the rate of NHS ester hydrolysis.
Temperature Room Temperature (RT) or 4°CLower temperatures (4°C or on ice) can be used to slow the rate of hydrolysis, especially for longer incubation times.
Reaction Time 30 minutes - 4 hours at RT; 2 hours to overnight at 4°CReaction time depends on the reactivity of the amine and the concentration of reactants. For small molecules, it can extend up to 24 hours.
Molar Excess of NHS Ester 5- to 20-fold molar excess (for proteins)The optimal ratio should be determined empirically for each specific molecule to achieve the desired degree of labeling. For small molecules, a 1:1 or 2:1 ratio may be sufficient.
Reaction Buffers Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES)Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.
NHS Ester Solvent Anhydrous DMSO or DMFThe Azido-PEG-NHS ester should be dissolved immediately before use. Do not prepare stock solutions for storage. The final organic solvent concentration should not exceed 10% of the reaction volume.
Quenching Reagents 20-100 mM Tris, Glycine, or HydroxylamineAdded after the desired incubation time to consume any unreacted NHS ester and terminate the reaction.
Purification Methods Gel filtration (desalting), dialysis, chromatography (IEX, HIC, SEC)Essential for removing unreacted PEG linker, hydrolyzed NHS ester, and quenching reagents. The choice of method depends on the nature of the conjugate.

Experimental Protocols

Protocol 1: Labeling of a Protein with Azido-PEG35-NHS Ester

This protocol provides a general procedure for conjugating an Azido-PEG-NHS ester to a protein, such as an antibody.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Azido-PEG35-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification equipment: Desalting columns (gel filtration) or dialysis cassettes.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the Azido-PEG-NHS Ester Solution:

    • The Azido-PEG-NHS ester is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF. This reagent hydrolyzes readily in aqueous solutions, so do not prepare stock solutions for storage.

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. Gently mix immediately.

    • Ensure the volume of the added organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2 hours to overnight at 4°C.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted Azido-PEG-NHS ester and reaction byproducts using a desalting column (gel filtration) or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Modification of a Primary Amine-Containing Small Molecule

This protocol outlines the procedure for reacting Azido-PEG35-NHS ester with a small molecule containing a primary amine, typically in an organic solvent.

Materials:

  • Amine-bearing small molecule

  • Azido-PEG35-NHS Ester

  • Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO)

  • Base (optional, e.g., TEA, DIPEA)

  • Reaction monitoring equipment (e.g., LC-MS or TLC)

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the Small Molecule:

    • Slowly dissolve the amine-bearing small molecule in an appropriate anhydrous organic solvent.

  • Perform the Conjugation Reaction:

    • Under continuous stirring, add the Azido-PEG35-NHS ester to the reaction mixture. A 1:1 or 2:1 molar equivalent of the NHS ester to the amine is a common starting point.

    • If needed, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

    • Stir the reaction mixture for 3-24 hours at room temperature.

  • Monitor the Reaction:

    • Monitor the progress of the reaction by LC-MS or TLC to determine the consumption of the starting material.

  • Purify the Product:

    • Once the reaction is complete, the final product can be isolated using standard organic synthesis workup procedures or by column chromatography.

Visualizations

Caption: NHS ester reaction mechanism with a primary amine.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction cluster_analysis 4. Analysis A Prepare Amine Solution (e.g., Protein in pH 8.3 Buffer) C Combine Reactants (Add NHS Ester to Amine) A->C B Prepare NHS Ester Solution (Dissolve in anhydrous DMSO/DMF) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Add Tris or Glycine) D->E F Purify Conjugate (Gel Filtration / Dialysis) E->F G Characterize Product (e.g., SDS-PAGE, MS) F->G

Caption: Experimental workflow for NHS ester conjugation.

References

Application Note: Characterization of Azido-PEG35-amine and its Conjugates using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azido-PEG35-amine is a discrete polyethylene glycol (dPEG®) linker, a single molecular weight compound with a defined structure (C₇₂H₁₄₆N₄O₃₅, MW = 1627.94).[1] It features an azide group at one terminus and a primary amine at the other, making it a versatile tool in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The azide group can participate in "click chemistry" reactions, while the amine group readily reacts with activated carboxylic acids, aldehydes, or ketones.[1][3] Accurate characterization of the starting material and its subsequent conjugates is critical for quality control and ensuring the efficacy of the final product. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for this purpose, providing rapid and precise molecular weight determination. This application note provides a detailed protocol for the analysis of this compound and its conjugates.

Principle of MALDI-TOF MS MALDI-TOF MS is an analytical technique used to determine the molecular weight of macromolecules. In this process, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated by an electric field down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z). By measuring this "time-of-flight," the molecular weight of the analyte can be determined with high accuracy.

Experimental Protocols

Materials and Reagents

Proper preparation of all solutions is critical for achieving high-quality MALDI-TOF MS data. The following table lists the necessary materials and reagents.

Material/Reagent Supplier Example Purpose Purity/Grade
This compound (or conjugate)Vector Labs, ChemsrcAnalyte>95%
α-Cyano-4-hydroxycinnamic acid (CHCA)Sigma-AldrichMALDI MatrixMass Spectrometry Grade
2,5-Dihydroxybenzoic acid (DHB)Sigma-AldrichAlternative MALDI MatrixMass Spectrometry Grade
Sodium Trifluoroacetate (NaTFA)Sigma-AldrichCationizing Agent>98%
Acetonitrile (ACN)Fisher ScientificSolventHPLC Grade
Trifluoroacetic acid (TFA)Thermo Fisher ScientificSolvent AdditiveHPLC Grade
Ultrapure WaterMilliporeSigmaSolvent18.2 MΩ·cm
Peptide/Protein Calibrant MixtureBruker, SciexInstrument CalibrationMass Spectrometry Grade
Solution Preparation
  • Analyte Solution (1 mg/mL):

    • Weigh 1 mg of this compound or its conjugate.

    • Dissolve in 1 mL of a 50:50 (v/v) solution of ACN and ultrapure water.

    • Vortex briefly to ensure complete dissolution.

  • Matrix Solution (10 mg/mL):

    • For analytes < 3000 Da, CHCA is recommended. For higher mass conjugates, DHB can be effective.

    • Weigh 10 mg of CHCA matrix powder.

    • Dissolve in 1 mL of a 50:50 (v/v) ACN/Water solution containing 0.1% TFA.

    • Use an ultrasonic bath to aid dissolution if necessary.

  • Cationizing Agent (Optional but Recommended):

    • To simplify the spectrum to a primary sodium adduct ([M+Na]⁺), prepare a 2-5 mg/mL solution of NaTFA in ethanol or a water/ACN mixture. Promoting a single adduct type aids in unambiguous data interpretation.

Sample Preparation and Spotting (Dried-Droplet Method)

The goal of this step is to co-crystallize the analyte and matrix on the MALDI target plate.

G Figure 1: MALDI Sample Preparation Workflow cluster_prep Solution Preparation cluster_spot Target Plate Spotting Analyte Prepare Analyte (1 mg/mL) Mix Mix Solutions (e.g., 1:1 Analyte:Matrix) Analyte->Mix Matrix Prepare Matrix (CHCA, 10 mg/mL) Matrix->Mix Cationizer Prepare Cationizer (NaTFA, 2-5 mg/mL) Cationizer->Mix optional Spot Spot 0.5-1 µL of Mixture Mix->Spot Dry Air Dry at Room Temperature Spot->Dry Instrument Analyze in MALDI-TOF MS Dry->Instrument

Caption: MALDI sample preparation and spotting workflow.

  • Mixing: In a microcentrifuge tube, mix the Analyte solution and Matrix solution in a 1:1 volume ratio (e.g., 5 µL of analyte solution + 5 µL of matrix solution). If using a cationizing agent, a 5:1:1 (matrix:cationizer:analyte) ratio can also be effective.

  • Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

  • Drying: Allow the droplet to air dry completely at room temperature. This allows for the formation of uniform crystals containing the analyte.

  • Calibration: Prepare spots with a known calibrant mixture using the same method to calibrate the mass spectrometer.

MALDI-TOF MS Instrumentation and Data Acquisition

Instrument settings should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.

Parameter Recommended Setting Rationale
Ionization Mode Positive IonPEGs readily form positive ions via protonation or cation adduction.
Detector Mode Reflector (Reflectron)Provides higher mass accuracy and resolution for molecules in this mass range.
Mass Range 1,000 - 5,000 Da (or higher for conjugates)Should encompass the expected m/z of the analyte and potential conjugates.
Laser Power Optimized per instrumentStart at threshold intensity and increase gradually to maximize signal and minimize fragmentation.
Laser Shots 200-500 shots/spectrumSumming multiple shots improves the signal-to-noise ratio.
Detector Voltage Instrument DefaultAdjust as needed based on signal intensity.

Data Analysis and Interpretation

Expected Mass Spectrum

For the pure This compound (MW = 1627.94), you should observe a simple spectrum dominated by a single peak or a small cluster of peaks corresponding to different adducts.

G Figure 2: Data Interpretation Logic Spectrum Acquire Mass Spectrum IdentifyPeak Identify Most Abundant Peak in Expected m/z Range Spectrum->IdentifyPeak CalcMass Calculate Mass Difference (Observed - Cation Mass) IdentifyPeak->CalcMass CheckAdducts Identify Other Adducts ([M+H]+, [M+K]+) IdentifyPeak->CheckAdducts CheckFragments Check for Fragments (e.g., [M-N₂]+) IdentifyPeak->CheckFragments Compare Compare Calculated Mass to Theoretical Mass CalcMass->Compare Success Identity Confirmed Compare->Success Match Failure Identity Not Confirmed (Check for Contaminants/ Degradation) Compare->Failure Mismatch

Caption: Logical workflow for interpreting MALDI-TOF MS data.

Ion Species Calculation Expected m/z
[M+H]⁺ 1627.94 + 1.00781628.95
[M+Na]⁺ 1627.94 + 22.98981650.93
[M+K]⁺ 1627.94 + 38.96371666.90
Characterizing Conjugates

When this compound is conjugated to another molecule (e.g., a peptide, small molecule), the mass spectrum will show a corresponding shift in the molecular weight.

Example: Conjugation of a tri-glycine peptide (GGG, MW = 189.17 Da) to the amine terminus of the PEG linker.

  • Reaction: Amide bond formation (loss of H₂O, MW = 18.02 Da).

  • Expected Mass of Conjugate: 1627.94 (PEG) + 189.17 (Peptide) - 18.02 (H₂O) = 1799.09 Da .

Ion Species (Conjugate) Calculation Expected m/z
[M_conj+H]⁺ 1799.09 + 1.00781800.10
[M_conj+Na]⁺ 1799.09 + 22.98981822.08
[M_conj+K]⁺ 1799.09 + 38.96371838.05

The presence of a peak at m/z 1822.08 would confirm the successful conjugation. The absence of the original peak at m/z 1650.93 would indicate a complete reaction.

Potential Artifacts and Troubleshooting
  • Azide Fragmentation: The azide group can be susceptible to fragmentation during laser desorption, resulting in the loss of a nitrogen molecule (N₂, 28.01 Da). This may appear as a smaller peak at m/z - 28 relative to the parent ion (e.g., [M+Na-N₂]⁺). Lowering laser power can help minimize this effect.

  • Broad Peaks/Low Resolution: This can be caused by poor co-crystallization or high salt content. Ensure solvents are fresh and consider desalting the sample if necessary. Trying an alternative matrix like DHB or a tertiary matrix mixture may improve results.

  • No Signal: This could be due to insufficient laser power, detector issues, or improper sample preparation. Re-spot the sample and ensure the instrument is properly calibrated and tuned.

  • Multiple Adducts: If the spectrum is complicated by multiple sodium and potassium adducts, intentionally adding a cationizing agent like NaTFA can consolidate the signal into a single, easily identifiable [M+Na]⁺ peak.

Conclusion MALDI-TOF MS is a highly effective and efficient method for the characterization of this compound and its conjugates. It provides direct confirmation of molecular weight, allowing for the verification of starting material identity and the successful confirmation of conjugation reactions. By following a carefully optimized protocol for sample preparation and instrument operation, researchers can obtain high-quality, unambiguous data essential for advancing drug development and bioconjugation projects.

References

Application Note: Determining the Degree of Labeling with Azido-PEG-Amine Functionalized Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, drug delivery, and therapeutic protein development.

Introduction: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to enhance the therapeutic properties of proteins and peptides. It can improve solubility, increase serum half-life, and reduce immunogenicity.[1][2][3] Azido-PEG-amine reagents are heterobifunctional linkers that introduce a bioorthogonal azide handle onto a target molecule, typically through the reaction of its amine-reactive counterpart (e.g., an N-hydroxysuccinimide or NHS-ester) with primary amines on a protein.[4][5] The azide group can then be used for subsequent "click" chemistry reactions.

Accurately determining the degree of labeling (DOL)—the average number of PEG molecules conjugated to each protein—is a critical quality control step that directly impacts the efficacy, safety, and pharmacokinetic profile of the biotherapeutic. This document provides detailed protocols for three common analytical techniques used to quantify the DOL of proteins labeled with Azido-PEG reagents: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectrophotometry.

Core Methodologies and Protocols

Mass Spectrometry (MS) for DOL Determination

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful technique for characterizing PEGylated proteins. It directly measures the molecular weight increase caused by the attached PEG chains, providing information on both the average DOL and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).

  • Sample Preparation:

    • Prepare the PEGylated protein sample at a concentration of 0.1 mg/mL in a solution of 30% acetonitrile and 0.1% trifluoroacetic acid (TFA).

    • Prepare a matrix solution. For proteins, sinapinic acid (SA) is a common choice (10 mg/mL in 50% acetonitrile/0.1% TFA). For smaller peptides, α-cyano-4-hydroxycinnamic acid (HCCA) can be used.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Target Spotting:

    • Spot 0.5–1 µL of the sample-matrix mixture onto a MALDI target plate.

    • Allow the spot to air-dry completely at room temperature. This process facilitates the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear positive ion mode, which is optimal for large molecules.

    • Set the mass range to encompass the molecular weights of the unlabeled protein and the expected PEGylated species.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled protein (Mass_unlabeled).

    • Identify the series of peaks corresponding to the PEGylated species. The mass difference between consecutive peaks should correspond to the mass of a single Azido-PEG35-amine chain.

    • The degree of labeling (n) for each peak is calculated as: n = (Mass_PEGylated - Mass_unlabeled) / Mass_PEG_chain

    • The average DOL can be calculated by considering the relative intensity (or peak area) of each species.

SpeciesObserved Mass (Da)Mass Shift (Da)Degree of Labeling (n)Relative Intensity (%)
Unlabeled Protein66,5000015
Mono-PEGylated68,1251,625145
Di-PEGylated69,7503,250230
Tri-PEGylated71,3754,875310
Note: The hypothetical mass of the this compound linker is assumed to be ~1625 Da.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a robust quantitative method for determining the average degree of PEGylation without the need for ionization. This technique relies on comparing the integral of a characteristic proton signal from the protein to the integral of the repeating ethylene glycol (-OCH₂CH₂-) protons of the PEG chain, which produce a strong, sharp signal.

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein and the unlabeled protein (as a control) to remove water.

    • Dissolve a known amount of the lyophilized protein in deuterium oxide (D₂O).

    • Add a known concentration of an internal standard (e.g., DSS or trimethylsilyl propionate) if absolute quantification is desired.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the unlabeled and PEGylated protein samples.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence to minimize the residual HDO signal.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved, non-exchangeable proton signal from the protein that is distinct from the PEG signals. Aromatic protons (e.g., from tyrosine or phenylalanine residues) between 6.5 and 8.0 ppm are often suitable.

    • Identify the large, characteristic signal from the PEG methylene protons, which typically appears around 3.6-3.7 ppm.

    • Integrate the chosen protein peak (I_protein) and the PEG peak (I_PEG).

    • The degree of labeling (DOL) is calculated using the following formula:

      DOL = [ (I_PEG / N_PEG) / (I_protein / N_protein) ]

      Where:

      • I_PEG is the integral of the PEG methylene signal.

      • N_PEG is the number of protons per PEG chain contributing to that signal (for PEG35, this is 35 units * 4 protons/unit = 140 protons).

      • I_protein is the integral of the chosen protein signal.

      • N_protein is the number of protons in the native protein contributing to that signal.

SamplePeak AssignmentChemical Shift (ppm)Integral Value (I)Protons per Unit (N)Calculated DOL
PEGylated ProteinPhenylalanine aromatic7.32.55N/A
PEG (-OCH₂CH₂-)n3.65210.01403.0
Note: This example assumes the protein has a single, well-resolved phenylalanine residue used for normalization.
UV-Visible Spectrophotometry (via Click Reaction)

While the Azido-PEG chain itself is not directly quantifiable by standard UV-Vis, the azide group can be quantified indirectly. This protocol involves a copper-free click chemistry reaction with a cyclooctyne (e.g., DBCO) reagent that has a distinct UV-Vis absorbance. The consumption of the DBCO reagent, which can be monitored spectrophotometrically, corresponds to the number of azide groups present.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the DBCO-containing reagent (e.g., DBCO-(EG)4-OH) in the reaction buffer.

    • Measure the absorbance of each standard at the λ_max of the DBCO reagent (typically ~308 nm).

    • Plot absorbance vs. concentration to generate a standard curve and determine the molar extinction coefficient (ε).

  • Reaction Setup:

    • Accurately determine the concentration of the PEGylated protein solution using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • In a microcuvette or microplate well, mix the PEGylated protein with a known, excess concentration of the DBCO reagent.

    • In a separate control reaction, mix the DBCO reagent with an identical concentration of unlabeled protein to account for any non-specific interactions.

  • Absorbance Measurement:

    • Immediately measure the initial absorbance of the reaction mixture at ~308 nm (A_initial).

    • Allow the reaction to proceed to completion (typically 1-2 hours at room temperature).

    • Measure the final absorbance of the reaction mixture at ~308 nm (A_final). The absorbance will decrease as the DBCO is consumed in the click reaction.

  • Calculation of DOL:

    • Calculate the change in absorbance: ΔA = A_initial - A_final.

    • Use the Beer-Lambert law (A = εcl) and the standard curve to determine the concentration of DBCO consumed: [DBCO]_consumed = ΔA / (ε * l), where l is the path length.

    • The concentration of azide groups is equal to the concentration of DBCO consumed.

    • Calculate the DOL:

      DOL = [Azide] / [PEGylated Protein]

ParameterValue
Molar Extinction Coefficient of DBCO (ε)12,000 M⁻¹cm⁻¹
PEGylated Protein Concentration10 µM
Initial Absorbance (A_initial)0.60
Final Absorbance (A_final)0.24
Change in Absorbance (ΔA)0.36
Concentration of Azide ([Azide])30 µM
Calculated Degree of Labeling (DOL) 3.0

Visualizations

G cluster_start Labeling cluster_purification Purification cluster_analysis Analysis protein Target Protein (with primary amines) reaction Conjugation Reaction (pH 7-9) protein->reaction reagent Azido-PEG-NHS Ester reagent->reaction purify Purification (e.g., SEC, Dialysis) reaction->purify conjugate Purified Azido-PEG-Protein purify->conjugate ms Mass Spectrometry (MALDI-TOF) conjugate->ms nmr NMR Spectroscopy (¹H NMR) conjugate->nmr uvvis UV-Vis Spectrophotometry (via Click Reaction) conjugate->uvvis G start Goal: Determine Degree of Labeling q1 Need distribution of species (0, 1, 2... PEGs)? start->q1 q2 Need average DOL only? q1->q2 No ms Use Mass Spectrometry q1->ms Yes q3 Need to confirm azide reactivity? q2->q3 Indirect Method nmr Use ¹H NMR q2->nmr Direct Method uvvis Use UV-Vis Click Assay q3->uvvis Yes

References

Application Notes and Protocols: Azido-PEG35-amine Reaction with Alkyne-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. "Click chemistry," particularly the azide-alkyne cycloaddition reaction, offers a highly efficient and bioorthogonal method for PEGylation. This document provides detailed application notes and protocols for the reaction of Azido-PEG35-amine with alkyne-modified biomolecules.

The this compound linker is a heterobifunctional reagent featuring a terminal azide group for click chemistry and a primary amine for further functionalization if needed. The 35-unit polyethylene glycol chain enhances solubility, reduces steric hindrance, and provides a flexible spacer. This reagent can be conjugated to alkyne-modified biomolecules through two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Features of Azide-Alkyne Click Chemistry for PEGylation:

  • High Specificity and Bioorthogonality: The azide and alkyne groups react selectively with each other, even in complex biological mixtures, without interfering with native functional groups.[1][2]

  • High Efficiency and Yield: These reactions are known for their high yields and rapid reaction rates, often proceeding to completion under mild conditions.[1][3]

  • Mild Reaction Conditions: Both CuAAC and SPAAC can be performed in aqueous buffers at or near physiological pH and temperature, which helps to preserve the structure and function of sensitive biomolecules.[1]

  • Stable Triazole Linkage: The resulting 1,2,3-triazole linkage is highly stable to chemical and enzymatic degradation.

Reaction Mechanisms and Workflows

Two primary pathways can be utilized for the conjugation of this compound to alkyne-modified biomolecules. The choice between them often depends on the nature of the biomolecule and the experimental context. CuAAC is generally faster, but the copper catalyst can be cytotoxic, making SPAAC the preferred method for live-cell applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC involves the use of a copper(I) catalyst to regiospecifically ligate a terminal alkyne and an azide, forming a 1,4-disubstituted triazole. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Combine Reactants in Buffer (pH 7-8) Alkyne_Biomolecule->Reaction_Mix Azido_PEG This compound Azido_PEG->Reaction_Mix CuSO4 Copper(II) Sulfate Stock Solution CuSO4->Reaction_Mix Ligand Ligand (e.g., THPTA) Stock Solution Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Stock Solution Ascorbate->Reaction_Mix Incubate Incubate at RT (1-4 hours) Reaction_Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Quench (optional) Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications where copper toxicity is a concern.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Cyclooctyne_Biomolecule Cyclooctyne-Modified Biomolecule Reaction_Mix Combine Reactants in Buffer (pH 7.4) Cyclooctyne_Biomolecule->Reaction_Mix Azido_PEG This compound Azido_PEG->Reaction_Mix Incubate Incubate at RT or 37°C (1-12 hours) Reaction_Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

SPAAC Experimental Workflow

Quantitative Data Summary

The efficiency and rate of the azide-alkyne cycloaddition reaction can vary depending on the specific reagents and conditions used. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterTypical Value/RangeNotes
Reactant Molar Ratio 1.5 - 10 equivalents of Azido-PEGAn excess of the PEG reagent is often used to drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mMFinal concentration in the reaction mixture.
Sodium Ascorbate 1 - 5 mMA 5- to 10-fold excess over the copper salt is common to maintain the Cu(I) state.
Ligand (e.g., THPTA) 0.5 - 5 mMA 5-fold excess over the copper salt is recommended to protect the biomolecule.
Reaction Time 1 - 4 hoursCan vary based on reactant concentrations and biomolecule reactivity.
Typical Yield > 90%High conversion is often achieved under optimized conditions.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters

ParameterTypical Value/RangeNotes
Reactant Molar Ratio 1.5 - 10 equivalents of Azido-PEGSimilar to CuAAC, an excess of the PEG reagent is beneficial.
Reaction Time 1 - 24 hoursGenerally slower than CuAAC and dependent on the specific cyclooctyne used.
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Varies significantly with the type of cyclooctyne. Difluorinated cyclooctynes can be up to 60 times faster than unsubstituted ones.
Typical Yield > 85%Can achieve high yields, though may require longer reaction times than CuAAC.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to an alkyne-modified protein. These protocols should be optimized for each specific application.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in the conjugation buffer.

    • If the protein buffer contains chelating agents (e.g., EDTA), they must be removed by buffer exchange.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the desired molar excess of the this compound stock solution (typically 10-20 fold molar excess).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.2 mM. Gently mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • Equilibrate the SEC column or dialysis cassette with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Load the reaction mixture and collect the fractions containing the purified PEGylated protein.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show a mobility shift) and mass spectrometry (e.g., MALDI-TOF).

Protocol 2: SPAAC Conjugation of a Cyclooctyne-Modified Protein

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO- or BCN-modified)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Prepare the cyclooctyne-modified protein at a concentration of 2-10 mg/mL in the conjugation buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the cyclooctyne-modified protein solution with the desired molar excess of the this compound stock solution (typically 5-10 fold molar excess).

    • Incubate the reaction for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification:

    • Purify the PEGylated protein using the same methods described in the CuAAC protocol (SEC or dialysis).

  • Characterization:

    • Analyze the purified product by SDS-PAGE and mass spectrometry to confirm conjugation and assess the degree of PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive (hydrolyzed) PEG reagent.Ensure the this compound is stored properly under dry conditions. Prepare stock solutions in anhydrous solvent immediately before use.
Incorrect buffer composition (e.g., presence of chelators in CuAAC).Perform buffer exchange into a recommended buffer like PBS.
Insufficient molar excess of PEG reagent.Increase the molar ratio of this compound to the biomolecule.
(CuAAC) Inactive copper catalyst.Use a freshly prepared solution of sodium ascorbate. Ensure the absence of chelating agents.
Protein Precipitation Poor solubility of the PEG reagent.Add the PEG reagent stock solution slowly to the protein solution while vortexing to facilitate mixing. Ensure the final concentration of organic solvent is low (typically <10%).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-specific Labeling (CuAAC) Oxidative damage from copper catalyst.Ensure a sufficient excess of a protective ligand like THPTA is used. Degas solutions to minimize oxygen.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Azido-PEG-Amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins is a critical technique in biotechnology and drug development, enabling the creation of precisely engineered biomolecules with enhanced therapeutic properties and functionalities. Azido-PEG-amine and its derivatives are powerful heterobifunctional linkers that facilitate a modular and highly specific two-step protein conjugation strategy. These reagents typically feature an amine-reactive group (such as an NHS ester) or a group amenable to enzymatic conjugation, and a terminal azide group. The amine-reactive end allows for covalent attachment to primary amines on a protein, such as the side chains of lysine residues or the N-terminus. The azide group then serves as a versatile handle for "click chemistry," a bioorthogonal reaction, to attach a molecule of interest. The integrated polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic profile of the modified protein.

This document provides detailed application notes and experimental protocols for the use of Azido-PEG-amine derivatives in site-specific protein modification, with a focus on applications in targeted therapeutics, such as the development of antibody-drug conjugates (ADCs), protein labeling, and surface immobilization.

Key Applications

The dual functionality of Azido-PEG-amine derivatives allows for a highly specific and modular approach to protein conjugation. Key applications include:

  • Antibody-Drug Conjugate (ADC) Development: These linkers can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the potent drug directly to the tumor site, thereby minimizing off-target toxicity.[1][2]

  • Development of Targeted Drug Delivery Systems: Targeting ligands, such as antibodies or peptides, can be conjugated to nanoparticles or other drug carriers to improve their delivery to specific tissues or cells.[2][3]

  • Protein Labeling: The azide group serves as a handle for the attachment of various labels, such as fluorescent dyes or biotin, for use in imaging, immunoassays, and other detection methods.[4]

  • Surface Immobilization: Proteins can be site-specifically attached to surfaces for applications in biosensors, diagnostics, and proteomics.

  • PROTAC Development: Azido-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Experimental Protocols

Protocol 1: Site-Specific Protein Modification via Amine Coupling with Azido-PEG-NHS Ester

This protocol describes the labeling of a protein with an azide group using an Azido-PEG-NHS ester, which reacts with primary amines on the protein surface.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Azido-PEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes

Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO. Note: NHS esters are moisture-sensitive; use high-quality anhydrous DMSO and keep the reagent vial tightly sealed.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • The degree of labeling (DOL) can be determined using mass spectrometry.

    • Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

ParameterRecommended ValueReference
Protein Concentration1-10 mg/mL
Molar Excess of Azido-PEG-NHS Ester10-20 fold
Reaction pH7.2-8.5
Reaction Time30-60 min (RT) or 2 hours (ice)
Quenching AgentTris buffer
Protocol 2: Enzymatic Site-Specific Modification using Microbial Transglutaminase (MTGase)

This protocol outlines the site-specific conjugation of Azido-PEG-amine to a glutamine residue (specifically Q295 in deglycosylated antibodies) using MTGase.

Materials:

  • Deglycosylated antibody

  • Azido-PEG3-amine

  • Microbial Transglutaminase (MTGase)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • DMSO

  • Amicon ultracentrifugal filters or dialysis equipment

Methodology:

  • Reagent Preparation:

    • Dissolve Azido-PEG3-amine in DMSO to a concentration of 100 mg/mL.

    • Dissolve MTGase in PBS to a concentration of 100 mg/mL and filter sterilize.

  • Conjugation Reaction:

    • Incubate the deglycosylated antibody with a 10-fold molar equivalent of Azido-PEG3-amine.

    • Add an equal volume of the MTGase solution.

    • Incubate the reaction mixture overnight at 37°C.

  • Purification:

    • Remove the MTGase and excess reagents by dialysis against PBS or by using Amicon ultracentrifugal filters.

  • Confirmation of Conjugation:

    • The successful introduction of the azide group can be confirmed by a subsequent click chemistry reaction with an alkyne-modified fluorescent dye (e.g., DBCO-PEG-FITC) followed by SDS-PAGE analysis.

ParameterRecommended ValueReference
Molar Excess of Azido-PEG3-amine10 fold
MTGase Concentration100 mg/mL
Reaction Temperature37°C
Reaction TimeOvernight
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (e.g., drug, dye)

  • Copper(II) Sulfate (CuSO4)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

    • Prepare a stock solution of the ligand (e.g., 100 mM THPTA in water).

    • Freshly prepare a stock solution of the reducing agent (e.g., 100 mM Sodium Ascorbate in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 3- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

    • Prepare a premixed catalyst solution by combining the CuSO4 and ligand stock solutions in a 1:5 molar ratio.

    • Add the CuSO4/ligand catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-containing molecule, and other reaction components.

ParameterRecommended ValueReference
Molar Excess of Alkyne Molecule3-5 fold
Final Copper Concentration0.1-0.25 mM
Final Sodium Ascorbate Concentration1-5 mM
Reaction Time1-4 hours

Visualizations

G cluster_0 Step 1: Azide Labeling (Amine Coupling) cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein Azide-Labeled_Protein Azide-Labeled_Protein Protein->Azide-Labeled_Protein  + Azido-PEG-NHS Ester (pH 7.2-8.5) Azido-PEG-NHS Azido-PEG-NHS Alkyne-Molecule Alkyne-Molecule Final_Conjugate Final_Conjugate Azide-Labeled_Protein_2 Azide-Labeled Protein Azide-Labeled_Protein_2->Final_Conjugate  + Alkyne-Molecule (Cu(I) catalyst)

Caption: High-level overview of the two-step protein conjugation process.

G Start Start Prepare_Protein Prepare Protein (1-10 mg/mL in PBS) Start->Prepare_Protein Prepare_Reagent Prepare Azido-PEG-NHS (10 mM in DMSO) Start->Prepare_Reagent Labeling Labeling Reaction (10-20x molar excess, RT, 30-60 min) Prepare_Protein->Labeling Prepare_Reagent->Labeling Quench Quench Reaction (Tris buffer) Labeling->Quench Purify_Azide_Protein Purify Azide-Labeled Protein (Desalting/SEC) Quench->Purify_Azide_Protein Prepare_Click_Reagents Prepare Alkyne Molecule, CuSO4, Ligand, Ascorbate Purify_Azide_Protein->Prepare_Click_Reagents Click_Reaction Click Reaction (RT, 1-4 hours) Purify_Azide_Protein->Click_Reaction Prepare_Click_Reagents->Click_Reaction Purify_Final_Conjugate Purify Final Conjugate (SEC) Click_Reaction->Purify_Final_Conjugate End End Purify_Final_Conjugate->End

Caption: Experimental workflow for site-specific protein modification.

reaction_mechanism cluster_conjugate Azide-Labeled Protein Protein_NH2 Protein-NH₂ Conjugate Protein-NH-C(=O)-O-PEG-N₃ Protein_NH2->Conjugate + Linker N₃-PEG-O-C(=O)-O-NHS Linker->Conjugate

Caption: Reaction of a primary amine on a protein with an Azido-PEG-NHS ester.

References

Application Notes and Protocols for Functionalizing Liposomes with Azido-PEG35-amine for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility, biodegradability, and low immunogenicity make them attractive vehicles for drug delivery.[1][2] Surface modification of liposomes with polyethylene glycol (PEG), a process known as PEGylation, sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[1]

This document provides detailed application notes and protocols for the functionalization of liposomes with a heterobifunctional linker, Azido-PEG35-amine. The azide (N₃) group serves as a versatile handle for the subsequent attachment of targeting ligands, imaging agents, or other moieties via "click chemistry."[3][4] This highly efficient and bio-orthogonal conjugation method allows for the covalent ligation of molecules bearing a complementary alkyne group, even in complex biological environments. The terminal amine group on the PEG linker can be utilized for anchoring the linker to the liposome surface. This dual functionality enables the creation of highly customizable and targeted drug delivery systems.

Data Presentation

The physicochemical properties of liposomes are critical determinants of their in vivo performance. The following tables summarize representative data for liposomal formulations at different stages of the functionalization process.

Table 1: Physicochemical Characterization of Liposomes

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lipo-1DPPC:Chol (55:45)115.2 ± 0.9< 0.2-4.02 ± 2.85
Lipo-2DSPC:Chol (55:45)105.4 ± 2.1< 0.15-9.68 ± 2.56
Lipo-Amine-1DPPC:Chol:DSPE-PEG-amine (55:40:5)125.3 ± 4.10.15 ± 0.03+15.2 ± 1.8
Lipo-Amine-2DSPC:Chol:DSPE-PEG-amine (50:45:5)110.8 ± 3.50.12 ± 0.02+18.5 ± 2.1

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG-amine: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]

Table 2: Quantitative Analysis of Surface Functionalization

Liposome FormulationFunctionalization MethodLigandConjugation Efficiency (%)Reference
Alkyne-LiposomesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azido-mannose~95%
Cyclooctyne-LiposomesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azido-RGDfE peptide98 ± 2.0
Azide-LiposomesSPAACDBCO-Antibody> 90%

DBCO: Dibenzocyclooctyne

Table 3: Drug Loading and Release Characteristics

Liposome FormulationDrugEncapsulation Efficiency (%)In Vitro Release (24h)
PEGylated LiposomesDoxorubicin> 90%~20% at pH 7.4
Chitosan-coated AA liposomeAsiatic acid74.2 ± 0.187.42 ± 0.43%
Stealth AA liposomeAsiatic acid69.78 ± 0.286.42 ± 0.38%
AA liposomeAsiatic acid64.3 ± 0.497.00 ± 0.56%

AA: Asiatic Acid

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Azide (or other lipid for functionalization)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Azide) in the organic solvent in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid. The drug to be encapsulated can be dissolved in this buffer.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication or extrusion. For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • The resulting unilamellar vesicles (liposomes) should be stored at 4°C.

Protocol 2: Post-Insertion of Azido-PEG-Lipid into Pre-formed Liposomes

This protocol is suitable for incorporating the this compound (as a lipid conjugate, e.g., DSPE-PEG-Azide) into already formed liposomes. This method ensures that the azide groups are primarily on the outer leaflet of the liposome.

Materials:

  • Pre-formed liposomes (from Protocol 1, without the Azido-PEG-lipid in the initial mixture)

  • Micelles of Azido-PEG-DSPE (or similar lipid conjugate)

  • Heated water bath or incubator

Procedure:

  • Prepare a micellar solution of the Azido-PEG-lipid conjugate in an aqueous buffer.

  • Add the micellar solution of the Azido-PEG-lipid to the suspension of pre-formed liposomes.

  • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours with gentle stirring.

  • Allow the mixture to cool to room temperature.

  • The resulting azide-functionalized liposomes can be purified from unincorporated micelles by size exclusion chromatography or dialysis.

Protocol 3: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry protocol describes the conjugation of a DBCO-functionalized molecule to the azide-presenting liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1 or 2)

  • DBCO-functionalized molecule of interest (e.g., targeting peptide, antibody fragment, or fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the suspension of azide-functionalized liposomes in the reaction buffer, add the DBCO-functionalized molecule. The molar ratio of DBCO-ligand to azide-lipid should be optimized but a 2 to 5-fold molar excess of the DBCO-ligand is a good starting point.

  • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC or fluorescence spectroscopy (if using a fluorescently labeled ligand).

  • Purify the resulting ligand-conjugated liposomes from unreacted ligand using size exclusion chromatography or dialysis.

  • Characterize the final product for size, zeta potential, and conjugation efficiency.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Liposome Preparation cluster_1 Surface Functionalization cluster_2 Purification & Characterization cluster_3 In Vitro / In Vivo Studies prep1 Lipid Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer (Drug Loading) prep2->prep3 prep4 Extrusion for Size Homogenization prep3->prep4 func1 Post-Insertion of Azido-PEG-Lipid prep4->func1 Pre-formed Liposomes func2 Click Chemistry Conjugation (SPAAC with DBCO-Ligand) func1->func2 pur1 Size Exclusion Chromatography or Dialysis func2->pur1 char1 DLS (Size & PDI) pur1->char1 char2 Zeta Potential pur1->char2 char3 Conjugation Efficiency (HPLC) pur1->char3 char4 Drug Encapsulation Efficiency pur1->char4 study1 Drug Release Assay pur1->study1 study2 Cellular Uptake Studies pur1->study2 study3 Cytotoxicity Assays pur1->study3 study4 Animal Models pur1->study4

Caption: Experimental workflow for the preparation and functionalization of targeted liposomes.

Cellular Uptake and Intracellular Trafficking

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space liposome Targeted Liposome receptor Receptor liposome->receptor Binding endosome Early Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape lysosome->cytosol Degradation & Drug Release nucleus Nucleus (Therapeutic Action) cytosol->nucleus

Caption: Cellular uptake and intracellular trafficking of targeted liposomes.

Targeted Inhibition of the PI3K/Akt Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Liposome Drug-loaded Liposome Drug Drug Liposome->Drug releases Drug->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a liposome-delivered drug.

References

Solid-Phase Peptide Conjugation with Azido-PEG35-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. This modification can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulating half-life by minimizing renal clearance. Azido-PEG35-amine is a heterobifunctional linker that provides a versatile platform for peptide modification. The terminal amine group allows for covalent attachment to a peptide, while the terminal azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions.

These application notes provide a detailed protocol for the conjugation of this compound to a peptide on a solid support, a critical step in the development of advanced peptide therapeutics and diagnostics. The protocols outlined below are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

  • Prolonging Peptide Half-Life: The PEG chain increases the hydrodynamic radius of the peptide, reducing its clearance rate.

  • Improving Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of hydrophobic peptides.

  • Reducing Immunogenicity: The PEG moiety can shield antigenic epitopes on the peptide surface.

  • Enabling Bioorthogonal Labeling: The terminal azide allows for the attachment of various functionalities, such as fluorescent dyes, imaging agents, or targeting ligands, via click chemistry.

Experimental Protocols

This section details the on-resin conjugation of this compound to a peptide synthesized via Fmoc-SPPS. The protocol assumes the peptide has been synthesized on a suitable resin (e.g., Rink Amide) and the N-terminal Fmoc group has been removed.

Materials and Reagents
  • Peptide-on-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Diethyl ether (cold)

  • HPLC-grade water and acetonitrile

Protocol 1: On-Resin N-terminal PEGylation
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (if necessary): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • PEGylation Reagent Activation: In a separate vial, dissolve this compound (3 equivalents), OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. A longer reaction time (up to 12 hours) may be required for sterically hindered N-termini.

  • Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Optional: Capping of Unreacted Amines: To cap any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Place the dry, PEGylated peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PEGylated peptide by LC-MS and analytical RP-HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the solid-phase conjugation of this compound to a model decapeptide.

ParameterValue
Resin TypeRink Amide
Resin Substitution0.5 mmol/g
Peptide SequenceH-Gly-Phe-Ala-Leu-Ile-Val-Lys(Boc)-Gly-Arg(Pbf)-Gly-OH
Scale0.1 mmol
PEGylation Reaction
This compound3 equivalents
Coupling ReagentsDIC/Oxyma
Reaction Time4 hours
Results
Coupling Efficiency*>95%
Crude Purity (by HPLC)~75%
Final Yield (after HPLC)45-55%
Final Purity (by HPLC)>98%
Mass Spectrometry
Expected Mass [M+H]⁺Calculated
Observed Mass [M+H]⁺Matches Calculated

*Coupling efficiency can be qualitatively assessed using a Kaiser test on a small sample of the resin beads after the coupling step. A negative (yellow) result indicates successful coupling.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_pegylation On-Resin PEGylation cluster_cleavage Cleavage and Purification start Start with Resin spps_cycle Fmoc-SPPS Cycles start->spps_cycle Assemble Peptide Chain deprotection N-terminal Fmoc Deprotection spps_cycle->deprotection peg_coupling Couple this compound deprotection->peg_coupling washing1 Wash Resin peg_coupling->washing1 cleavage TFA Cleavage washing1->cleavage precipitation Precipitate in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization LC-MS Analysis purification->characterization

Caption: Workflow for solid-phase peptide synthesis followed by N-terminal PEGylation.

Subsequent Click Chemistry Reaction

click_chemistry_pathway peptide_peg_azide Peptide-PEG-N3 final_conjugate Peptide-PEG-Triazole-Molecule peptide_peg_azide->final_conjugate Click Reaction alkyne_molecule Alkyne-Functionalized Molecule (e.g., Dye, Drug) alkyne_molecule->final_conjugate catalyst Cu(I) Catalyst (e.g., CuSO4 / Na-Ascorbate) catalyst->final_conjugate

Caption: Bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting & Optimization

troubleshooting low yield in Azido-PEG35-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG35-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation?

Low conjugation yield can be attributed to several factors, primarily related to the reactants' quality, reaction conditions, and purification methods. Key culprits include:

  • Poor quality or degradation of reagents: The this compound or the molecule it is being conjugated to may have degraded due to improper storage or handling. NHS esters, for example, are highly moisture-sensitive.[1][2]

  • Suboptimal reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For NHS ester reactions with primary amines, a pH range of 7-9 is generally recommended.[1][3][4]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target amine for reaction with the activated PEG, thereby reducing the yield.

  • Steric hindrance: The three-dimensional structure of the protein or molecule can prevent the PEG reagent from accessing the target amine, especially if it is located in a sterically hindered region.

  • Inadequate molar ratio of reactants: An insufficient excess of the this compound reagent can lead to incomplete conjugation.

  • Aggregation of the protein or conjugate: Changes in the protein's surface properties upon PEGylation can lead to aggregation, making purification difficult and reducing the yield of soluble, functional conjugate.

  • Inefficient purification: The chosen purification method may not effectively separate the desired conjugate from unreacted starting materials and byproducts, leading to apparent low yields.

Q2: How can I optimize the pH for my conjugation reaction?

The optimal pH depends on the specific chemistry being used. For the common N-hydroxysuccinimide (NHS) ester-mediated amine conjugation, the reaction is most efficient at a pH between 7 and 9. This is because the target primary amines are sufficiently deprotonated and nucleophilic at this pH. It is advisable to screen a range of pH values within this window to find the optimal condition for your specific protein and PEG reagent.

Q3: What molar ratio of this compound to my molecule should I use?

A molar excess of the this compound reagent is typically required to drive the reaction to completion. A common starting point is a 20-fold molar excess of the PEG reagent over the protein or molecule. However, the optimal ratio can vary depending on the number of accessible amines on the target molecule and the reaction conditions. It is recommended to perform a titration experiment, varying the molar excess (e.g., 5, 10, 20-fold) to determine the ratio that provides the highest yield without causing excessive multi-PEGylation or aggregation.

Q4: My protein-PEG conjugate is aggregating. What can I do to prevent this?

Protein aggregation during or after PEGylation is a common challenge. Here are some strategies to mitigate it:

  • Optimize reaction conditions: High concentrations of reactants can promote aggregation. Try reducing the protein concentration. Also, ensure the pH is not near the isoelectric point of the protein, as this can minimize solubility.

  • Use stabilizing excipients: Additives such as arginine, glutamate, sucrose, or trehalose can help stabilize the protein and prevent aggregation.

  • Consider a different PEG linker: A longer PEG chain can sometimes help to shield hydrophobic patches on the protein surface that might lead to aggregation.

  • Purification strategy: Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts that might contribute to instability. Size exclusion chromatography (SEC) is a common method for removing aggregates.

Q5: What is the best method to purify my PEGylated product?

The choice of purification method depends on the properties of your conjugate and the impurities to be removed. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated conjugate from the smaller, unreacted PEG reagent and other low molecular weight impurities.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the un-PEGylated protein using IEX.

  • Hydrophobic Interaction Chromatography (HIC): While PEGs themselves can interact with HIC media, this technique can sometimes be used to separate PEGylated proteins based on differences in hydrophobicity.

  • Reverse Phase Chromatography (RP-HPLC): This is often used for analytical purposes to assess purity and can also be used for preparative purification of smaller PEGylated molecules.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound conjugation.

Problem Possible Cause Recommended Solution
Low or No Conjugation Reagent Inactivity Store this compound (especially if NHS-activated) desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer Composition Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer. Avoid buffers like Tris or glycine.
Suboptimal pH Verify the buffer pH is within the optimal range for your conjugation chemistry (typically pH 7-9 for NHS esters).
Insufficient Molar Ratio Increase the molar excess of the this compound reagent. Perform a titration to find the optimal ratio.
High Polydispersity (Multiple PEGylations) High Molar Ratio Reduce the molar excess of the this compound reagent.
Long Reaction Time Decrease the reaction time. Monitor the reaction progress over time to find the optimal duration.
High Reactivity of Target Molecule If possible, consider site-specific conjugation methods to control the location and number of PEG attachments.
Product Aggregation High Reactant Concentration Reduce the concentration of the protein or the PEG reagent.
Unfavorable Buffer Conditions Screen different buffer compositions and pH values to find conditions that maintain protein stability. Avoid the isoelectric point of the protein.
Conformational Changes Add stabilizing excipients like arginine, sucrose, or glycerol to the reaction mixture.
Difficulty in Purification Similar Properties of Product and Impurities Employ a combination of purification techniques (e.g., IEX followed by SEC) to achieve better separation.
Product Instability Perform purification steps at a lower temperature (e.g., 4°C) to minimize degradation or aggregation.

Experimental Protocols

General Protocol for this compound (NHS Ester) Conjugation to a Protein

This protocol provides a general guideline. Optimization will be required for specific proteins and applications.

Materials:

  • Protein to be conjugated in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Methodology:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining NHS ester. Incubate for 30 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method such as size exclusion chromatography (SEC) to remove unreacted PEG reagent, quenched reagent, and any aggregates.

  • Analysis: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and analytical SEC to assess purity and aggregation.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Outcome start Low Conjugation Yield reagent_quality Check Reagent Quality (Age, Storage) start->reagent_quality reaction_conditions Review Reaction Conditions (pH, Buffer, Ratio) start->reaction_conditions protein_stability Assess Protein Stability (Aggregation) start->protein_stability purification_efficiency Evaluate Purification Method start->purification_efficiency new_reagents Use Fresh Reagents reagent_quality->new_reagents optimize_conditions Optimize pH, Buffer, Molar Ratio reaction_conditions->optimize_conditions add_stabilizers Add Stabilizing Excipients protein_stability->add_stabilizers change_purification Modify Purification Strategy (e.g., IEX -> SEC) purification_efficiency->change_purification success Improved Yield new_reagents->success optimize_conditions->success add_stabilizers->success change_purification->success

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Amine Conjugation Reaction Pathway (NHS Ester)

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products peg_nhs Azido-PEG-NHS Ester reaction Nucleophilic Attack (pH 7-9) peg_nhs->reaction protein_amine Protein-NH2 (Primary Amine) protein_amine->reaction peg_protein Azido-PEG-Protein Conjugate (Stable Amide Bond) reaction->peg_protein nhs N-hydroxysuccinimide (Byproduct) reaction->nhs

Caption: Reaction of an amine with an NHS ester forms a stable amide bond.

References

common side reactions with NHS ester chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1][2] In proteins, these are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2][3] The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]

Q2: What are the optimal conditions for an NHS ester reaction?

A2: NHS ester labeling reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency. Reactions are often performed in phosphate, borate, or bicarbonate buffers.

Q3: What is the most common side reaction with NHS esters?

A3: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired amine reaction and results in a non-reactive carboxylic acid, reducing the efficiency of the crosslinking. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q4: Can NHS esters react with other functional groups on a protein besides primary amines?

A4: Yes, while highly selective for primary amines, NHS esters can have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that can be hydrolyzed or displaced by amines.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

Q5: Which buffers should I avoid when using NHS ester crosslinkers?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.

Q6: How should I store and handle NHS ester crosslinkers?

A6: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, use anhydrous (dry) solvent to prepare stock solutions to minimize hydrolysis. It is recommended to prepare stock solutions fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Problem: Low or No Conjugation Yield

Potential Cause Recommended Solution
Hydrolyzed NHS Ester The NHS ester may have degraded due to moisture. Store the reagent desiccated and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH The reaction pH is critical. A pH below 7.2 leads to protonation of amines, while a pH above 8.5 accelerates hydrolysis. Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.
Presence of Competing Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate.
Low Protein Concentration In dilute protein solutions, the rate of hydrolysis can outcompete the desired conjugation reaction. If possible, increase the concentration of your protein (a concentration of 1-10 mg/mL is recommended).
Inaccessible Primary Amines The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider denaturing the protein if its native conformation is not required, or use a crosslinker with a longer spacer arm.

Problem: Protein Precipitation After Labeling

Potential Cause Recommended Solution
Over-labeling The addition of too many label molecules can alter the protein's charge and structure, leading to aggregation. Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the degree of labeling.
Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule can decrease the solubility of the protein conjugate. Consider using a PEGylated version of the NHS ester to increase hydrophilicity.
Suboptimal Buffer Conditions The buffer may not be optimal for your protein's stability. Ensure the buffer composition and pH are suitable for your specific protein.

Quantitative Data Summary

The stability of NHS esters is crucial for successful bioconjugation, with hydrolysis being the primary competing reaction. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required based on the specific protein and label.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester reagent

  • Anhydrous, amine-free DMSO or DMF

  • Purification column (e.g., gel filtration/desalting column)

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Incubation at 4°C can help minimize hydrolysis for sensitive reactions.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.

Visualizations

NHS Ester Reaction and Side Reactions cluster_main Primary Reaction Pathway cluster_side Common Side Reactions NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Amide_Bond Aminolysis Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis Unstable_Adducts Unstable Esters/Thioesters (Byproducts) NHS_Ester->Unstable_Adducts Side Reaction Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Hydrolyzed_Ester Other_Nucleophiles Other Nucleophiles (e.g., -OH, -SH) Other_Nucleophiles->Unstable_Adducts

Caption: Competing reaction pathways for NHS esters.

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange (e.g., PBS, HEPES) Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration adequate (≥1 mg/mL)? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh NHS ester; prepare stock in anhydrous solvent Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase protein concentration Check_Concentration->Increase_Concentration No Success Improved Yield Check_Concentration->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_Fresh_Reagent->Check_Reagent Increase_Concentration->Check_Concentration

Caption: A logical workflow for troubleshooting low conjugation yield.

General Experimental Workflow for NHS Ester Bioconjugation Start Start Buffer_Prep Prepare Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Prep Protein_Prep Buffer Exchange Protein into Reaction Buffer Buffer_Prep->Protein_Prep NHS_Prep Prepare Fresh NHS Ester Stock in Anhydrous Solvent Protein_Prep->NHS_Prep Reaction Add NHS Ester to Protein and Incubate NHS_Prep->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purification Purify Conjugate Quench->Purification End End Purification->End

Caption: General experimental workflow for NHS ester bioconjugation.

References

optimizing pH for Azido-PEG35-amine reaction with primary amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between azido-PEG reagents and primary amines. The information provided is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry for amine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an Azido-PEG-NHS ester with a primary amine?

The optimal pH for reacting an Azido-PEG-NHS ester with a primary amine is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[1] The generally recommended pH range is 7.2 to 8.5.[2][3] A frequently recommended optimal pH is between 8.3 and 8.5.[4][5]

Q2: Why is pH so critical for this reaction?

The reaction's pH is critical for two main reasons:

  • Amine Reactivity: Primary amines need to be in their deprotonated, nucleophilic form to react with the NHS ester. At acidic pH, the amine group is protonated (-NH3+), making it non-nucleophilic and thus unreactive.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction where the ester reacts with water and becomes non-reactive towards amines. The rate of hydrolysis increases significantly with increasing pH.

Q3: Which buffers are recommended for the conjugation reaction?

It is crucial to use a non-amine-containing buffer to avoid competition with the target primary amine. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4

  • Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5

  • Borate buffer, 50 mM, pH 8.5

  • HEPES buffer, pH 7.2-8.5

Q4: Which buffers should be avoided?

Buffers containing primary amines must be avoided as they will compete with the intended reaction, leading to low conjugation efficiency. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane) buffers like TBS.

  • Glycine-containing buffers.

Q5: How can I stop or "quench" the reaction?

The reaction can be quenched by adding a small molecule containing a primary amine. This will react with any excess, unreacted NHS ester. Common quenching reagents include:

  • Tris buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Glycine.

  • Hydroxylamine.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conjugation Yield Incorrect pH: The pH of the reaction buffer is too low (amine is protonated) or too high (NHS ester is hydrolyzed).Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5, with 8.3-8.5 often being ideal.
Presence of Primary Amines in Buffer: Your buffer (e.g., Tris, glycine) is competing with your target molecule for the NHS ester.Exchange your protein or molecule into an amine-free buffer like PBS, Sodium Bicarbonate, or Borate buffer before starting the reaction.
Inactive NHS Ester Reagent: The Azido-PEG-NHS ester has been hydrolyzed due to improper storage or handling (e.g., exposure to moisture).Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Low Reagent Concentration: The molar excess of the Azido-PEG-NHS ester is insufficient.Increase the molar excess of the PEG reagent. A 10- to 20-fold molar excess is a common starting point.
Precipitation of Reagent Poor Solubility of NHS Ester: The Azido-PEG-NHS ester is not fully dissolved in the aqueous reaction buffer.Dissolve the NHS ester in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10%.
Inconsistent Results Variable Reaction Times and Temperatures: Inconsistent incubation times and temperatures can lead to variability in conjugation efficiency.Standardize your reaction time and temperature. Reactions are often performed for 30-60 minutes at room temperature or for 2 hours on ice.
Hydrolysis of NHS Ester Before Reaction: The NHS ester solution was prepared too far in advance of its use.Prepare the NHS ester stock solution immediately before adding it to your protein or amine-containing molecule.

Data Presentation

Table 1: Effect of pH on the Half-Life of NHS Ester Hydrolysis

pHTemperatureHalf-Life of HydrolysisReference(s)
7.00°C4 - 5 hours
8.64°C10 minutes

Table 2: Recommended Buffers and pH Ranges for NHS Ester Reactions

BufferConcentrationRecommended pH RangeReference(s)
Sodium Bicarbonate0.1 M8.3 - 8.5
Phosphate Buffer (e.g., PBS)0.1 M7.2 - 7.5
Borate Buffer50 mM8.5
HEPES Buffer-7.2 - 8.5

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Azido-PEG-NHS Ester
  • Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired pH (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the concentration of your protein solution, typically to 1-10 mg/mL.

  • Prepare Azido-PEG-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the Azido-PEG-NHS ester stock solution to the protein solution while gently stirring or vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the azide is light-sensitive.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis or using a desalting column.

Protocol 2: Quick Test for NHS Ester Activity

This protocol can be used to determine if your Azido-PEG-NHS ester reagent is still active.

  • Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). Prepare a control tube with 2 mL of the buffer only.

  • Initial Absorbance Measurement (A_initial): Zero the spectrophotometer at 260 nm using the control buffer. Measure the absorbance of the NHS ester solution.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the NHS ester solution to raise the pH and induce rapid hydrolysis of the active ester. Incubate for several minutes.

  • Final Absorbance Measurement (A_final): Remeasure the absorbance of the base-treated NHS ester solution at 260 nm.

  • Interpretation:

    • If A_final > A_initial, the reagent was active, as the release of the NHS group upon hydrolysis leads to an increase in absorbance at 260 nm.

    • If A_final is not significantly greater than A_initial, the reagent has likely been hydrolyzed and is inactive.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Buffer Exchange (Amine-free, pH 8.3) B Prepare Protein Solution (1-10 mg/mL) A->B D Add PEG-NHS to Protein (10-20x molar excess) B->D C Prepare Azido-PEG-NHS (in anhydrous DMSO) C->D E Incubate (30-60 min @ RT or 2h @ 4°C) D->E F Quench Reaction (e.g., Tris buffer) E->F G Purify Conjugate (Desalting/Dialysis) F->G H Final Product G->H

Caption: Experimental workflow for protein conjugation with Azido-PEG-NHS ester.

troubleshooting_flow start Low Conjugation Yield q1 Is buffer pH between 7.2 and 8.5? start->q1 sol1 Adjust buffer to optimal pH q1->sol1 NO q2 Is buffer free of primary amines (Tris, Glycine)? q1->q2 YES a1_yes YES a1_no NO end Yield Improved sol1->end sol2 Buffer exchange to an amine-free buffer q2->sol2 NO q3 Was NHS ester reagent handled correctly (no moisture, fresh stock)? q2->q3 YES a2_yes YES a2_no NO sol2->end sol3 Use fresh reagent, prepare stock just before use q3->sol3 NO sol4 Increase molar excess of PEG reagent q3->sol4 YES a3_yes YES a3_no NO sol3->end sol4->end

Caption: Troubleshooting guide for low conjugation yield in PEGylation reactions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation during PEGylation. This guide is designed for researchers, scientists, and drug development professionals utilizing Azido-PEG35-amine for protein modification. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and structured data to help you optimize your conjugation strategy and achieve high yields of monomeric PEGylated protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically conjugated to a protein?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two different reactive groups at its ends: a primary amine (-NH₂) and an azide (-N₃). This structure allows for a two-stage conjugation strategy. The most common approach involves reacting one end of the PEG with the protein, followed by a subsequent reaction using the other end to attach a second molecule (e.g., a drug, a dye, or another protein).

There are two primary strategies for the initial conjugation to your protein:

  • Carbodiimide Chemistry (Amine-to-Carboxyl Ligation): The amine group on the PEG linker is reacted with carboxyl groups on the protein (side chains of aspartic acid, glutamic acid, or the C-terminus). This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[1][2]

  • Click Chemistry (Azide-to-Alkyne Ligation): This involves a more complex, multi-step process where the protein is first functionalized with an alkyne group. The azide end of the PEG linker is then "clicked" onto the modified protein.[3][4][5] This method is often employed when precise, site-specific conjugation is required.

For the purposes of this guide, we will primarily focus on the more common carbodiimide-based approach, as it is a frequent source of aggregation issues.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during this type of PEGylation can stem from several factors:

  • Intermolecular Cross-linking: The heterobifunctional nature of the linker means that after the initial attachment to one protein, the free end of the PEG could potentially react with a second protein molecule instead of the intended target molecule. This is a significant risk if the second reaction step is not carefully controlled.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic patches that lead to aggregation. The pH is particularly critical for EDC/NHS chemistry, which works best at a slightly acidic pH for activation, while the subsequent reaction with amines is more efficient at a neutral to slightly alkaline pH.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Over-activation/Over-labeling: Excessive activation of carboxyl groups with EDC/NHS or attaching too many PEG chains can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • Localized High Reagent Concentration: Adding the PEG reagent or coupling agents too quickly can create localized high concentrations, causing precipitation and aggregation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to protein aggregation.

Problem 1: Immediate precipitation or cloudiness upon adding EDC/NHS.
Possible Cause Recommended Solution
Buffer Incompatibility Ensure your buffer is free of carboxyl and amine groups (e.g., Tris, glycine) and phosphates, which can interfere with the reaction. Use MES buffer for the activation step (pH 4.5-6.0) and then adjust the pH to 7.2-8.0 with a non-amine buffer like HEPES or borate for the coupling step.
Reagent Quality Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and can hydrolyze, reducing efficiency and potentially causing side reactions.
Protein Instability at Activation pH Some proteins are unstable at the acidic pH required for efficient EDC activation. Minimize the incubation time at low pH or screen for the highest tolerable pH that still yields acceptable activation.
Problem 2: Aggregation observed after adding this compound.
Possible Cause Recommended Solution
Suboptimal Molar Ratio An incorrect PEG-to-protein ratio is a common cause of aggregation. Perform small-scale screening experiments to determine the optimal ratio. Start with a range from 1:1 to 20:1 (PEG:protein).
High Protein Concentration If aggregation occurs, try reducing the protein concentration. A typical starting range is 1-5 mg/mL.
Reaction Kinetics A reaction that proceeds too quickly can favor intermolecular cross-linking. Lowering the reaction temperature to 4°C can slow down the reaction rate, giving more control. Also, consider a stepwise addition of the PEG reagent in small aliquots over time.
Inadequate Mixing Ensure gentle and continuous mixing during the addition of the PEG reagent and throughout the incubation period to avoid localized high concentrations.
Problem 3: Aggregation occurs during purification or storage.
Possible Cause Recommended Solution
Buffer Composition The final buffer for the purified conjugate is critical for its long-term stability. Use a buffer that is known to be optimal for the native protein.
Presence of Stabilizing Excipients The addition of stabilizing excipients can significantly reduce aggregation. These additives work by various mechanisms, such as preferential exclusion or suppression of non-specific interactions.

Optimizing Reaction Conditions: A Data-Driven Approach

Systematic screening of key reaction parameters is crucial for minimizing aggregation. The following tables summarize recommended starting points and ranges for optimization.

Table 1: Key Parameters for Screening Experiments

ParameterScreening RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1Determines the degree of labeling; excessive PEG can lead to aggregation.
pH (Activation Step) 4.5 - 6.0 (MES Buffer)Optimal for EDC activation of carboxyl groups.
pH (Conjugation Step) 7.2 - 8.0 (HEPES/Borate Buffer)Efficient for the reaction of activated esters with amines.
Temperature 4°C, Room Temperature (20-25°C)Lower temperatures slow the reaction, potentially reducing intermolecular cross-linking.
Incubation Time 1 - 4 hoursShould be optimized to allow for sufficient conjugation without promoting aggregation.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

ExcipientTypical ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions.
Sucrose / Trehalose 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Glycerol 5 - 20% (v/v)Stabilizes proteins and acts as a cryoprotectant.
Polysorbate 20/80 0.01 - 0.05% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To empirically determine the ideal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation while achieving the desired degree of PEGylation.

Materials:

  • Protein of interest in a suitable buffer (e.g., 10 mg/mL stock).

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl or Hydroxylamine, pH 8.0.

  • Analytical SEC (Size-Exclusion Chromatography) column for analysis.

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Activation Buffer.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL in dry DMSO or Activation Buffer). Prepare a stock solution of this compound in Conjugation Buffer.

  • Experimental Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) based on the parameters in Table 1.

  • Activation: To each protein sample, add EDC and NHS. A 2- to 5-fold molar excess over the number of carboxyl groups is a good starting point. Incubate for 15 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the activated protein solution to 7.2-7.5 by adding a small volume of a basic buffer (e.g., 1 M Phosphate buffer, pH 8.0).

  • Conjugation: Add the this compound solution to each reaction tube according to the desired molar ratio.

  • Incubation: Incubate the reactions at the designated temperature (e.g., 4°C or room temperature) for 2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Analysis: Analyze each sample for aggregation and degree of PEGylation using SDS-PAGE and analytical SEC. SEC-MALS can provide absolute molar mass confirmation of the conjugates and aggregates.

Protocol 2: Quantification of Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from aggregates and unreacted protein.

Procedure:

  • System Equilibration: Equilibrate an appropriate SEC column (selected based on the size of your protein and its conjugates) with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Sample Injection: Inject a filtered sample of your quenched PEGylation reaction.

  • Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm).

  • Analysis: Integrate the peak areas corresponding to the aggregate, the desired monomeric conjugate, and the unreacted protein. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualizing the Process

Workflow for PEGylation and Optimization

The following diagram illustrates the general workflow for performing a PEGylation reaction and troubleshooting aggregation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Prot_Prep Protein Buffer Exchange (Amine-Free) Activation Activate Carboxyls (EDC/NHS, pH 4.5-6.0) Prot_Prep->Activation Reagent_Prep Prepare Fresh EDC/NHS & PEG Stocks Reagent_Prep->Activation Conjugation Add Azido-PEG-amine (pH 7.2-8.0) Activation->Conjugation Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugation->Quench Analysis Analyze Aggregation (SEC, SDS-PAGE) Quench->Analysis Troubleshoot Optimize Conditions: - Molar Ratio - Concentration - pH / Temp - Additives Analysis->Troubleshoot Aggregation > 5%? Success Monomeric Product Analysis->Success Aggregation < 5% Troubleshoot->Activation Re-screen

Caption: Experimental workflow for optimizing protein PEGylation and minimizing aggregation.

Troubleshooting Logic Diagram

This decision tree can guide you through the process of diagnosing the cause of protein aggregation.

Troubleshooting_Tree Start Aggregation Observed When When did aggregation occur? Start->When During_Activation During Activation (EDC/NHS Addition) When->During_Activation Immediately During_PEG During Conjugation (PEG Addition) When->During_PEG After PEG Post_Reaction Post-Reaction (Purification/Storage) When->Post_Reaction Later Cause_Activation Check Buffer (Phosphate/Amine free?) Check Protein Stability at low pH During_Activation->Cause_Activation Cause_PEG Screen Parameters: - PEG:Protein Ratio - Protein Concentration - Temperature (try 4°C) - Stepwise PEG addition During_PEG->Cause_PEG Cause_Post Add Stabilizing Excipients: - Arginine - Sucrose - Polysorbate Post_Reaction->Cause_Post Solution Optimal Monomeric Conjugate Cause_Activation->Solution Cause_PEG->Solution Cause_Post->Solution

Caption: A decision tree for troubleshooting the root cause of protein aggregation.

References

issues with Azido-PEG35-amine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG35-amine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a high-purity, discrete polyethylene glycol (dPEG®) linker. It is a heterobifunctional molecule, meaning it has two different reactive groups at opposite ends of its PEG chain: an azide group (-N₃) and a primary amine group (-NH₂).[1][2] The PEG chain consists of 35 ethylene oxide units, which imparts excellent water solubility and biocompatibility.[1][3][4] The azide group is used for "click chemistry" reactions, while the amine group readily reacts with activated carboxylic acids (like NHS esters) to form stable amide bonds.

PropertyValueReference
Chemical Formula C₇₂H₁₄₆N₄O₃₅
Molecular Weight 1627.94 g/mol
Appearance White/off-white solid or viscous liquid
Reactive Groups 1x Azide (-N₃), 1x Amine (-NH₂)

Q2: I'm having trouble dissolving this compound in my buffer. Why is it dissolving slowly or forming a gel?

While this compound is generally considered water-soluble, its long PEG chain can make the dissolution process slow. Several factors can contribute to this:

  • High Molecular Weight: High molecular weight PEGs can be slow to hydrate. If water is added too quickly to the dry powder, the outer layer of particles can hydrate and swell, forming a gelatinous barrier that prevents water from penetrating and dissolving the rest of the material.

  • Physical Form: The reagent can be a waxy solid or a viscous liquid, which can be difficult to weigh and dispense, and may dissolve non-uniformly.

  • pH of the Buffer: The solubility is influenced by the protonation state of the terminal amine group. At a suboptimal pH, solubility can be reduced.

Q3: What are the recommended solvents for this compound?

The compound is soluble in a variety of solvents. For bioconjugation experiments, the ideal solvent is typically the aqueous reaction buffer itself.

Solvent TypeExamplesSolubility
Aqueous Water, PBS, HEPES, Borate buffersGenerally Soluble
Organic (Polar Aprotic) DMSO, DMFSoluble
Organic (Chlorinated) Methylene Chloride (DCM), ChloroformSoluble

Q4: How does the pH of my aqueous buffer affect solubility?

The pH of the buffer directly impacts the charge of the terminal amine group. The primary amine group (pKa ≈ 9-10) is protonated (R-NH₃⁺) at neutral or acidic pH. This positive charge significantly enhances its interaction with water, thereby increasing solubility. At a high pH (e.g., >10), the amine group becomes deprotonated and neutral (R-NH₂), which can reduce its aqueous solubility. For most applications, a pH between 7 and 8.5 is ideal for both solubility and reactivity of the amine group.

cluster_low_ph Low to Neutral pH (e.g., < 8.5) cluster_high_ph High pH (e.g., > 10) Protonated R-PEG-NH₃⁺ (Cationic, High Solubility) Neutral R-PEG-NH₂ (Neutral, Reduced Solubility) Protonated->Neutral + OH⁻ − H₂O

Caption: Effect of pH on the terminal amine group of this compound.

Q5: Are there any types of buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine. These buffer components will compete with your target molecule for reaction with amine-reactive crosslinkers or activated esters, reducing the efficiency of your conjugation.

Recommended Buffers (pH 7-9)Buffers to Avoid
PBS (Phosphate-Buffered Saline)Tris
HEPESGlycine
BorateAny buffer with primary amines

Troubleshooting Guide

Problem: My this compound is not dissolving and the solution is cloudy or has formed a gel.

Follow this workflow to troubleshoot solubility issues. Start with the simplest solution and proceed to the next step if the issue is not resolved.

start Start: Weigh this compound add_buffer Add small aliquot of aqueous buffer and vortex start->add_buffer observe Observe Solution add_buffer->observe success Fully Dissolved: Proceed with Experiment observe->success Clear cloudy Issue: Cloudy / Gel / Undissolved Solid observe->cloudy Not Clear adjust_ph Check & Adjust pH to 7.0 - 8.5 cloudy->adjust_ph warm Gentle Warming (30-40°C) with stirring adjust_ph->warm re_observe Re-observe warm->re_observe re_observe->success Clear fail Issue Persists: Use Co-Solvent Method re_observe->fail Not Clear cosolvent See Protocol 2: Dissolve in DMSO/DMF first, then add to buffer fail->cosolvent

Caption: Step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Buffer

This method is preferred when the final concentration of the PEG reagent is relatively low.

  • Weigh Reagent: Carefully weigh the required amount of this compound in a suitable microcentrifuge tube. Due to its potentially viscous nature, ensure an accurate measurement.

  • Initial Hydration: Add a small portion (e.g., 10-20%) of your total final buffer volume to the tube.

  • Vortex: Immediately cap the tube and vortex vigorously for 30-60 seconds. This step is critical to prevent the formation of a gel-like outer layer and ensures all particles are wetted.

  • Final Dilution: Add the remaining volume of the buffer to reach your target concentration.

  • Mix and Inspect: Mix thoroughly by vortexing or brief sonication. Visually inspect the solution against a dark background to ensure no undissolved particles or cloudiness remains.

  • Troubleshooting: If the solution is not clear, proceed to the steps in the troubleshooting workflow diagram (adjust pH, gentle warming).

Protocol 2: Dissolution via an Organic Co-Solvent (Stock Solution Method)

This is the most robust method, especially for preparing higher concentration solutions. It is common practice for handling PEG reagents.

  • Prepare Stock Solution: Weigh the this compound and dissolve it in a small volume of dry (anhydrous) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 100 mg/mL). Mix until fully dissolved.

  • Prepare Buffer: Have your final aqueous buffer ready in a separate tube.

  • Add Stock to Buffer: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-by-drop. Adding the stock solution to the buffer (and not the other way around) helps prevent the PEG from precipitating.

  • Final Mix: Continue to mix for another minute to ensure homogeneity. The final concentration of the organic co-solvent should be kept to a minimum (ideally <5% v/v) to avoid affecting downstream biological experiments.

cluster_prep Step 1: Reagent Preparation cluster_react Step 2: Reaction cluster_purify Step 3: Purification prep_peg Dissolve this compound in buffer (see protocols) conjugate Combine Reagents & Incubate for Conjugation prep_peg->conjugate prep_bio Prepare Biomolecule (e.g., Protein, Antibody) prep_bio->conjugate purify Purify Conjugate (e.g., SEC, Dialysis) conjugate->purify result Final Purified Conjugate purify->result

Caption: General bioconjugation workflow highlighting the critical dissolution step.

References

strategies to improve the efficiency of click chemistry with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with detailed strategies to improve the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," specifically when using Azido-PEG35-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with PEGylated reagents.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.[1][2]Use a Reducing Agent: Always generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a fresh solution of a reducing agent like sodium ascorbate.[1][2][3] Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.
Poor Reagent Solubility: The PEGylated azide or the alkyne substrate may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Optimize Solvent System: Use a co-solvent to improve solubility. Common choices for PEGylated molecules include mixtures of water with DMSO, t-butanol, DMF, or methanol.
Catalyst Poisoning by Amine: The primary amine on this compound can coordinate with the copper catalyst, reducing its catalytic activity.Use an Accelerating Ligand: Employ a copper-chelating ligand like THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state and can prevent interference from other coordinating groups. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.
Incorrect Stoichiometry: An improper ratio of reactants, catalyst, or ligand can hinder the reaction.Optimize Reagent Ratios: Start with a 1:1 to 1:1.2 ratio of azide to alkyne. Use catalytic amounts of copper (1-5 mol%) and ligand (5-25 mol%). For bioconjugations, a slight excess of the non-biomolecule reactant is often used.
Slow Reaction Rate Suboptimal Temperature: Many click reactions are run at room temperature, but some systems benefit from gentle heating.Increase Temperature: If your reactants are stable, increasing the temperature to 35-60°C can significantly accelerate the reaction.
Inadequate Ligand Acceleration: The chosen ligand may not be optimal for the specific solvent system or substrates.Screen Different Ligands: THPTA is generally superior in aqueous systems, while TBTA can be effective but has lower aqueous solubility. Newer ligands like BTTAA and BTTES have shown even faster kinetics.
Presence of Side Products Oxidative Homocoupling: The alkyne substrate can couple with itself (Glaser coupling), especially in the presence of oxygen and insufficient reducing agent.Ensure Reducing Environment: Maintain a slight excess of sodium ascorbate relative to copper to prevent Cu(I) oxidation and subsequent side reactions.
Staudinger Ligation: If phosphine-based reagents (like TCEP, sometimes used as a reducing agent) are present, they can react with the azide.Avoid Phosphine Reducing Agents: Use sodium ascorbate or ascorbic acid instead of TCEP.
Difficulty in Product Purification Heterogeneous Reaction Mixture: PEGylation reactions often result in a mix of unreacted protein/molecule, unreacted PEG-azide, and PEGylated products with varying degrees of modification.Use Size Exclusion Chromatography (SEC): SEC is highly effective at separating molecules based on size, making it ideal for removing unreacted starting materials from the larger PEGylated product.
Residual Copper Catalyst: The copper catalyst must be removed from the final product, especially for biological applications.Chelate and Remove Copper: After the reaction, add a chelating agent like EDTA to bind the copper. Subsequent purification steps like dialysis, ultrafiltration, or chromatography will then remove the copper-EDTA complex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for click chemistry with this compound?

A1: The most reliable and convenient system involves generating the active Copper(I) catalyst in situ. This is typically achieved using Copper(II) sulfate (CuSO₄) as the copper source, sodium ascorbate as the reducing agent, and a stabilizing ligand. For PEGylated and amine-containing reagents in aqueous media, the water-soluble ligand THPTA is highly recommended to accelerate the reaction and protect the catalyst.

Q2: Which reducing agent is better: sodium ascorbate or ascorbic acid?

A2: Both can be used effectively to reduce Cu(II) to Cu(I). Sodium ascorbate is generally preferred for reactions in aqueous buffers as it is more soluble and less likely to lower the pH of the reaction mixture. Ascorbic acid is more soluble in organic solvents. For either, it is critical to use a freshly prepared solution, as they can degrade upon exposure to air.

Q3: How does the solvent choice impact the reaction efficiency?

A3: Solvent choice is critical for ensuring all reactants are fully dissolved. Polar solvents that can stabilize the reaction's transition state generally accelerate the rate. For PEGylated molecules, which have unique solubility profiles, mixtures of water with organic co-solvents like DMSO, t-butanol, or methanol are often effective. Water itself can have a beneficial catalytic effect on the reaction.

Q4: What are the recommended starting concentrations and reagent ratios?

A4: Optimal concentrations depend on the specific substrates, but the following table provides a robust starting point for optimization.

Reagent Typical Molar Ratio (relative to limiting reagent) Typical Final Concentration Notes
This compound 1.0 - 1.21 - 10 mMCan be the limiting reagent or used in slight excess.
Alkyne Substrate 1.0 - 1.21 - 10 mMA slight excess is often used to ensure full conversion of the more valuable substrate.
CuSO₄ 0.01 - 0.05 (1-5 mol%)50 - 250 µMHigher concentrations can sometimes be required but increase the risk of side reactions or protein damage.
Ligand (e.g., THPTA) 0.05 - 0.25 (5-25 mol%)250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is a common starting point to stabilize Cu(I) and protect sensitive substrates.
Sodium Ascorbate 0.05 - 0.5 (5-50 mol%)0.5 - 5 mMUse at least 5-10 times the concentration of copper to ensure a reducing environment.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or analytical techniques like HPLC and LC-MS. For TLC, spot the starting materials and the reaction mixture over time on the same plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. A "cospot," where the reaction mixture is spotted on top of the starting material, can help confirm the identity of the spots.

Q6: What is the best way to purify the final PEGylated product?

A6: Purification strategies for PEGylated molecules aim to separate the desired product from unreacted PEG, unreacted substrate, and the catalyst system.

  • Size Exclusion Chromatography (SEC): This is a powerful method that separates molecules based on their hydrodynamic radius. It is very effective at removing smaller unreacted components from the larger PEGylated product.

  • Ion Exchange Chromatography (IEX): This technique can be used if the PEGylation process alters the net charge of the molecule, allowing for separation of species with different degrees of PEGylation.

  • Dialysis / Ultrafiltration: These membrane-based techniques are useful for removing small molecules like excess reagents and salts, but may not effectively separate unreacted protein from singly PEGylated species.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • Solvent (e.g., degassed PBS buffer, or a mixture of Water/DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Azide: Prepare a 10 mM solution of this compound in the chosen reaction solvent.

    • Alkyne: Prepare a 10 mM solution of the alkyne substrate in the chosen reaction solvent.

    • CuSO₄: Prepare a 20 mM solution in deionized water.

    • THPTA: Prepare a 50 mM solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM solution in deionized water. This solution must be prepared fresh immediately before use.

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, combine the azide and alkyne solutions. For a 1.2x excess of the alkyne, add 50 µL of the 10 mM Azide solution and 60 µL of the 10 mM Alkyne solution.

    • Add buffer/solvent to bring the volume to 436.25 µL.

    • In a separate tube, prepare the Copper/Ligand premix: combine 6.25 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Mix well. This creates a 1:5 copper-to-ligand ratio.

    • Add the 18.75 µL of the Copper/Ligand premix to the azide/alkyne mixture.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction by inverting the tube. Protect the reaction from light if substrates are light-sensitive.

    • Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, incubation can be extended overnight or performed at 37°C.

  • Monitoring and Workup:

    • Monitor reaction completion by TLC or LC-MS.

    • Once complete, quench the reaction by adding a small volume of 250 mM EDTA solution to chelate the copper.

    • Proceed with purification (e.g., SEC or dialysis).

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Incubation & Monitoring cluster_purify 4. Workup & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand) C Combine Azide, Alkyne, and Solvent A->C B Prepare FRESH Sodium Ascorbate Solution F Initiate with Sodium Ascorbate B->F E Add Premix to Reactants C->E D Prepare CuSO₄/Ligand Premix (1:5 ratio) D->E E->F G Incubate at RT (1-4 hours) F->G H Monitor Progress (TLC / LC-MS) G->H I Quench with EDTA H->I If complete J Purify Product (SEC / Dialysis) I->J K Characterize Final Conjugate J->K

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Decision Tree

G Start Problem: Low or No Yield Cause1 Is Catalyst Active? Start->Cause1 Cause2 Are Reagents Soluble? Cause1->Cause2 Yes Sol1a Degas Solvents Cause1->Sol1a No Cause3 Is Stoichiometry Correct? Cause2->Cause3 Yes Sol2 Use Co-solvent (e.g., Water/DMSO) Cause2->Sol2 No Cause4 Is Amine Interfering? Cause3->Cause4 Yes Sol3 Verify Concentrations (Use 1.2x excess alkyne) Cause3->Sol3 No Sol4 Add/Increase Ligand (e.g., THPTA, 5:1 ratio) Cause4->Sol4 Yes (Likely) Sol1b Use Fresh Na-Ascorbate Sol1a->Sol1b

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

References

dealing with hydrolysis of Azido-PEG35-amine's NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the hydrolysis of Azido-PEG35-amine's N-hydroxysuccinimide (NHS) ester during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a concern for my this compound reagent?

A: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group on your this compound molecule reacts with water.[1][2] This reaction cleaves the ester, converting it into an inactive carboxylic acid and releasing free NHS.[1] This is a critical issue because the hydrolyzed Azido-PEG35-acid can no longer react with the primary amines (e.g., on proteins or other molecules) in your desired conjugation reaction.[1] This competing hydrolysis reaction directly reduces the active reagent concentration, leading to significantly lower conjugation yields.[1]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A: The stability of the this compound's NHS ester in your reaction is primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises, especially above pH 8.5.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of nucleophiles, especially primary amines like Tris or glycine in the buffer, will compete with the target molecule for reaction with the NHS ester.

Q3: What is the optimal pH for conducting a conjugation reaction with this compound's NHS ester?

A: The optimal pH range for NHS ester conjugation is a balance between amine reactivity and ester stability. A pH range of 7.2 to 8.5 is generally recommended. Many protocols consider a pH of 8.3-8.5 to be the ideal starting point.

  • Below pH 7.2: Most primary amines on your target molecule will be protonated (-NH3+), making them poor nucleophiles and slowing the reaction rate significantly.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, which can quickly inactivate the reagent and reduce the final conjugation yield.

Q4: How should I prepare and store my solid and dissolved this compound's NHS ester to minimize hydrolysis?

A: Proper handling and storage are essential to maintain the reagent's reactivity.

  • Solid Reagent Storage: The solid (powder) form of the NHS ester is sensitive to moisture. It should be stored in a cool, dry place, such as at -20°C in a desiccator. Before opening the vial, always allow it to warm completely to room temperature to prevent moisture condensation on the cold powder.

  • Solution Preparation and Storage: NHS ester solutions are not stable in aqueous buffers and should be prepared immediately before use. First, dissolve the ester in a small amount of a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution should then be added promptly to your aqueous reaction buffer. Do not prepare and store aqueous stock solutions of the reagent.

Data Presentation

Table 1: Influence of pH and Temperature on NHS Ester Stability

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life (t½) is the time required for 50% of the reactive ester to be hydrolyzed. As the data illustrates, a slight increase in pH or temperature dramatically decreases the stability of the ester.

pHTemperature (°C)Half-life (t½) of NHS EsterReference(s)
7.004-5 hours
8.04~1 hour
8.54~30 minutes
8.6410 minutes
7.525~2 hours
8.025~1 hour
8.525< 30 minutes

Note: These values are for general NHS esters but are directly applicable to the behavior of this compound's NHS ester.

Table 2: Recommended vs. Non-Recommended Buffers for NHS Ester Reactions

Buffer selection is critical to avoid competing reactions.

Recommended Buffers (Amine-Free)Non-Recommended Buffers (Contain Primary Amines)
Phosphate-Buffered Saline (PBS)Tris (tris(hydroxymethyl)aminomethane)
Bicarbonate / CarbonateGlycine
BorateAcetate (contains carboxylates)
HEPESAny buffer containing primary amines

Note: Tris or glycine buffers can be used effectively to quench the reaction and consume any unreacted NHS ester at the end of the incubation period.

Visualized Workflows and Pathways

G cluster_reagents Reactants cluster_products Potential Products Reagent Azido-PEG-NHS Ester Conjugate Desired Product (Stable Amide Bond) Reagent->Conjugate Aminolysis (Desired Reaction) @ pH 7.2-8.5 Hydrolyzed Inactive Product (Carboxylic Acid) Reagent->Hydrolyzed Hydrolysis (Competing Reaction) Increases with pH Target Target Molecule with Primary Amine (-NH₂) Water Water (H₂O) experimental_workflow start Start prep_protein 1. Prepare Target Molecule (Buffer exchange to amine-free buffer, pH 8.3) start->prep_protein prep_nhs 2. Prepare NHS Ester Solution (Dissolve Azido-PEG-NHS in anhydrous DMSO/DMF immediately before use) prep_protein->prep_nhs reaction 3. Initiate Reaction (Add NHS ester solution to target molecule solution. Mix gently.) prep_nhs->reaction incubation 4. Incubate (1-2 hours at Room Temp or Overnight at 4°C) reaction->incubation quenching 5. Quench Reaction (Optional) (Add Tris or Glycine to consume excess NHS ester) incubation->quenching purification 6. Purify Conjugate (Remove unreacted reagents via dialysis or gel filtration) quenching->purification end End purification->end troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield hydrolysis Inactive NHS Ester due to Hydrolysis? start->hydrolysis ph_issue Suboptimal pH? start->ph_issue buffer_issue Incorrect Buffer? start->buffer_issue ratio_issue Incorrect Molar Ratio? start->ratio_issue sol_hydrolysis • Use fresh, anhydrous DMSO/DMF. • Prepare NHS ester solution immediately before use. • Check reagent activity (see Protocol 2). hydrolysis->sol_hydrolysis sol_ph • Verify buffer pH is between 7.2-8.5 (Optimal 8.3). • Use a calibrated pH meter. ph_issue->sol_ph sol_buffer • Use an amine-free buffer (e.g., PBS, Bicarbonate). • If needed, perform buffer exchange on your sample before the reaction. buffer_issue->sol_buffer sol_ratio • Perform small-scale trials with varying molar excess of NHS ester (e.g., 5x, 10x, 20x). • Ensure accurate concentration measurements of reactants. ratio_issue->sol_ratio

References

Technical Support Center: Purification of Biomolecules from Unreacted Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Azido-PEG35-amine from the final product after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound depend on the molecular weight and properties of your final product. The primary techniques include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger PEGylated product from the smaller, unreacted this compound.[][]

  • Dialysis/Ultrafiltration: Effective when there is a significant size difference between the product and the unreacted PEG linker.[3][4][5]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on differences in charge, which may be altered by PEGylation.

  • Precipitation: This method can be used to selectively precipitate either the product or the unreacted PEG under specific solvent and salt conditions.

Q2: My product is a small molecule. Which purification method is most suitable?

A2: For small molecule products, where the size difference with this compound is minimal, size-based separation methods like SEC and dialysis may be less effective. In such cases, consider:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be very effective for purifying small molecules.

  • Solid-Phase Extraction (SPE): Can be used to selectively retain the product or the unreacted PEG on a solid support, allowing for their separation.

Q3: How can I confirm that the unreacted this compound has been successfully removed?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Particularly SEC or RP-HPLC, can show the disappearance of the peak corresponding to the unreacted PEG.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the final product and the absence of the unreacted PEG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of characteristic PEG signals in the final product.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unreacted this compound still present after dialysis. The Molecular Weight Cutoff (MWCO) of the dialysis membrane is too high or too close to the molecular weight of the PEG linker.Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the small PEG linker can pass through while retaining the larger product. Increase the frequency of buffer changes and the total dialysis time.
Poor separation between the product and unreacted PEG using Size Exclusion Chromatography (SEC). The column resolution is insufficient for the size difference between your product and the unreacted PEG.Optimize the SEC method by using a column with a smaller bead size or a longer column length to improve resolution. Adjust the mobile phase composition and flow rate. For very small products, consider an alternative technique like RP-HPLC.
The product is lost during precipitation. The precipitation conditions (e.g., solvent, salt concentration) are not optimal and are causing the product to precipitate along with the unreacted PEG.Carefully screen different anti-solvents (e.g., diethyl ether, isopropanol) and their concentrations to find conditions that selectively precipitate the desired component.
Co-elution of product and unreacted PEG in Ion Exchange Chromatography (IEX). The charge difference between the product and the unreacted PEG is not significant enough for separation under the current conditions.Adjust the pH of the mobile phase to maximize the charge difference. A pH gradient may improve separation. Also, consider altering the salt gradient to optimize elution.

Experimental Protocols

Size Exclusion Chromatography (SEC)

This protocol is suitable for separating a larger biomolecule (e.g., protein, large peptide) from the smaller unreacted this compound.

Materials:

  • Size Exclusion Chromatography system (e.g., HPLC)

  • SEC column with an appropriate molecular weight range

  • Mobile Phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Reaction mixture containing the final product and unreacted this compound

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Elution: Run the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Fraction Collection: Collect fractions as the components elute from the column. The larger product will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.

Workflow for Size Exclusion Chromatography (SEC)

SEC_Workflow A Equilibrate SEC Column B Prepare & Inject Sample A->B Ready C Isocratic Elution B->C Run D Collect Fractions C->D Separate E Analyze Fractions D->E Identify F Pool Pure Fractions E->F Confirm Purity

Caption: Workflow for removing unreacted this compound using SEC.

Dialysis

This protocol is effective for removing small molecules like unreacted this compound from a significantly larger product.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 2 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.

  • Dialysis: Place the loaded dialysis device in a beaker containing a large volume of dialysis buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: Perform dialysis for at least 4-6 hours at 4°C. For efficient removal, change the dialysis buffer 2-3 times.

  • Sample Recovery: Carefully remove the sample from the dialysis device.

Workflow for Dialysis

Dialysis_Workflow A Prepare Dialysis Membrane B Load Sample A->B Ready C Dialyze against Buffer B->C Start D Change Buffer (2-3 times) C->D Diffuse E Recover Purified Sample C->E Complete D->C Repeat

Caption: Workflow for removing unreacted this compound using dialysis.

Precipitation

This protocol describes a general procedure for the selective precipitation of a PEGylated product, leaving the unreacted this compound in solution. The optimal conditions will need to be determined empirically.

Materials:

  • Reaction mixture

  • Anti-solvent (e.g., diethyl ether, isopropanol, cold acetone)

  • Centrifuge

  • Resolubilization buffer

Procedure:

  • Cool Reaction Mixture: Cool the reaction mixture in an ice bath.

  • Add Anti-Solvent: Slowly add the cold anti-solvent to the reaction mixture while gently stirring. The amount of anti-solvent required will need to be optimized.

  • Incubate: Allow the mixture to incubate on ice for a defined period (e.g., 30-60 minutes) to allow for complete precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitate.

  • Remove Supernatant: Carefully decant and discard the supernatant which contains the unreacted this compound.

  • Wash Pellet (Optional): Wash the pellet with a small volume of cold anti-solvent and repeat the centrifugation step.

  • Resolubilize Product: Dissolve the pellet in a suitable buffer.

Workflow for Precipitation

Precipitation_Workflow A Cool Reaction Mixture B Add Anti-Solvent A->B Start C Incubate to Precipitate B->C Induce D Centrifuge to Pellet C->D Form E Remove Supernatant D->E Separate F Resolubilize Product E->F Isolate

Caption: Workflow for product purification via precipitation.

References

troubleshooting guide for copper-catalyzed click reactions with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a specific focus on experiments involving Azido-PEG35-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with this compound failing or giving a very low yield?

Low or no yield in CuAAC reactions is a common issue that can often be traced back to a few critical factors. The primary cause is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[1][2][3] This can be caused by dissolved oxygen in the reaction mixture.[1][4] Other common culprits include the use of inhibitory buffers, such as Tris, which can chelate the copper catalyst, or using an insufficient amount of the reducing agent (e.g., sodium ascorbate).

Q2: What is the role of a ligand like THPTA, and is it always necessary?

While not strictly required for the reaction to proceed, a ligand is highly recommended, especially in bioconjugation. Ligands like THPTA or BTTAA serve several crucial functions: they stabilize the active Cu(I) catalyst, protecting it from oxidation and disproportionation. This stabilization accelerates the reaction rate and allows for lower catalyst concentrations. In biological applications, ligands also sequester the copper ion, reducing its cytotoxicity and preventing the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules.

Q3: The free amine on my this compound seems to be inhibiting the reaction. What can I do?

Primary amines can sometimes interfere with the CuAAC reaction by coordinating with the copper catalyst, potentially inhibiting its activity. To mitigate this, ensure a sufficient excess of a protective, water-soluble ligand like THPTA is used; a 5:1 ligand-to-copper ratio is a standard recommendation. Additionally, byproducts from the oxidation of sodium ascorbate can react with primary amines. Adding a scavenger like aminoguanidine to the reaction mixture can help trap these reactive byproducts and prevent unwanted side reactions.

Q4: How can I effectively remove the copper catalyst after the reaction is complete?

Residual copper can be toxic to cells and interfere with downstream applications, making its removal critical. Several methods are effective:

  • Chelation & Extraction: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a common and effective method for small molecules soluble in organic solvents.

  • Solid-Phase Scavengers: Using resins with chelating functional groups can efficiently bind and remove copper ions by simple filtration.

  • Dialysis: For purifying PEGylated proteins and other macromolecules, dialysis against an EDTA-containing buffer is a preferred method.

  • Chromatography: Passing the crude product through a short plug of silica or alumina can also remove copper salts.

Q5: A precipitate has formed in my reaction vial. What is it and is it a problem?

Precipitation during the reaction can indicate several issues. It could be the copper catalyst crashing out of solution, especially if it is not properly stabilized by a ligand or if the solvent is not optimal. Alternatively, the PEGylated product itself may have poor solubility in the chosen reaction solvent. In bioconjugation reactions, precipitation could also be a sign of protein aggregation or denaturation caused by the reaction conditions.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions to optimize your CuAAC reactions.

Observation / ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive Catalyst (Cu(II)) : The active Cu(I) species has been oxidized by dissolved oxygen.Degas all solvents and buffers thoroughly (e.g., by sparging with argon or nitrogen). Perform the reaction under an inert atmosphere.
Insufficient Reducing Agent : Not enough sodium ascorbate to maintain the copper in the Cu(I) state.Use a fresh solution of sodium ascorbate. A final concentration of 2.5 mM to 5 mM is typically sufficient.
Inhibitory Buffer Components : Buffers like Tris or those with high chloride concentrations can chelate copper and inhibit catalysis.Use non-coordinating buffers such as HEPES, phosphate, or MOPS at a pH between 6.5 and 8.0.
Poor Reagent Purity/Activity : The azide or alkyne starting material may be degraded or impure.Confirm the integrity of your reagents. Perform a small-scale control reaction with a reliable test alkyne (e.g., propargyl alcohol) to verify the activity of your this compound.
Sub-optimal Solvent : High concentrations of coordinating co-solvents (e.g., >50% DMSO) can interfere with some ligands.If high concentrations of organic co-solvents are needed, screen different ligands to find one compatible with your system.
Side Product Formation Alkyne Homodimerization (Glaser Coupling) : This side reaction is promoted by oxygen and Cu(II).Ensure the reaction is properly deoxygenated and that a sufficient excess of sodium ascorbate is present to keep the copper reduced to Cu(I).
Biomolecule Degradation : Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive proteins or nucleic acids.Use a protective ligand like THPTA in at least a five-fold excess relative to copper. The ligand acts as a sacrificial reductant. Keep the reaction capped to minimize oxygen exposure.
Reaction with Amine Groups : Byproducts of ascorbate oxidation can react with amine groups on proteins or the PEG linker.Add aminoguanidine (final concentration ~5 mM) to the reaction to act as a scavenger for reactive carbonyl byproducts.
Difficulty with Purification Persistent Copper Contamination : Copper is strongly coordinated to the product.Use more stringent removal techniques. Perform multiple washes with EDTA, use a copper scavenger resin, or for macromolecules, perform extensive dialysis.
Co-elution of Product and Unreacted PEG-Azide : The PEGylated product and excess starting material have similar properties.This is a common challenge. Purification often requires chromatographic techniques like Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX), which separates based on charge differences that may arise after conjugation.

Key Reaction Parameters

The following table provides typical concentration ranges for key components in a copper-catalyzed click reaction for bioconjugation.

ComponentTypical Final ConcentrationPurposeNotes
Alkyne-Molecule 10 µM - 1 mMSubstrateThe limiting reagent.
This compound 1.5 - 10 equivalents (vs. alkyne)SubstrateAn excess is often used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMCatalyst PrecursorThe source of the catalytic copper ions.
Ligand (e.g., THPTA) 5 equivalents (vs. CuSO₄)Catalyst StabilizerProtects Cu(I) from oxidation and reduces cytotoxicity.
Sodium Ascorbate 2.5 mM - 10 mMReducing AgentReduces Cu(II) to the active Cu(I) state in situ.
Aminoguanidine 5 mMScavenger (Optional)Protects amine groups from ascorbate oxidation byproducts.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point for a small-scale analytical reaction. Optimization may be required.

  • Prepare Stock Solutions:

    • Alkyne-containing molecule (e.g., 10 mM in DMSO or aqueous buffer).

    • This compound (e.g., 50 mM in water).

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (THPTA): 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).

    • Aminoguanidine HCl: 100 mM in water.

  • Reaction Assembly: In a microcentrifuge tube, add the components in the following order. It is critical to add the copper and ascorbate last.

    • Add your alkyne-containing molecule and buffer (e.g., 100 mM HEPES, pH 7.5) to the desired volume.

    • Add the this compound to the desired final concentration (e.g., 2-fold excess over the alkyne).

    • Add aminoguanidine solution (e.g., to a final concentration of 5 mM).

    • Premix Catalyst: In a separate tube, briefly mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio before adding to the main reaction. Add the premixed catalyst to the reaction (e.g., to a final CuSO₄ concentration of 0.1 mM).

    • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM).

  • Incubation:

    • Gently mix the reaction by inverting the tube. Avoid vigorous vortexing to minimize oxygen introduction.

    • Cap the tube and allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

Protocol for Copper Removal via EDTA Extraction

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Dilute: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 0.5 M EDTA solution (pH 8). Shake vigorously for 1-2 minutes. The aqueous layer may turn blue or green as it chelates the copper.

  • Separate: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the EDTA wash until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer once with deionized water and then once with brine to remove residual EDTA and water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of copper.

Visual Guides

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Analysis & Purification prep_reagents Prepare & Degas Stock Solutions (Azide, Alkyne, Buffer) add_reactants Combine Alkyne, Azido-PEG-Amine, & Buffer prep_reagents->add_reactants prep_catalyst Prepare Fresh Reducing Agent (Na Ascorbate) add_ascorbate Initiate with Na Ascorbate prep_catalyst->add_ascorbate add_ligand Add Ligand (e.g., THPTA) add_reactants->add_ligand add_copper Add Cu(II) Source (e.g., CuSO4) add_ligand->add_copper add_copper->add_ascorbate monitor Incubate & Monitor (TLC, LC-MS, SDS-PAGE) add_ascorbate->monitor workup Quench Reaction (Optional) monitor->workup purify Copper Removal & Product Purification (Extraction, Chromatography, Dialysis) workup->purify final_product Characterize Final Product purify->final_product

// Nodes problem [label="Observation:\nLow or No Yield", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause_catalyst [label="Potential Cause:\nCatalyst Inactivated?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_reagents [label="Potential Cause:\nReagent Issue?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_conditions [label="Potential Cause:\nSuboptimal Conditions?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solution_catalyst [label="Solution:\n- Degas all solutions\n- Use fresh reducing agent\n- Work under N2/Ar", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Solution:\n- Check reagent purity\n- Run control reaction\nwith test alkyne", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Solution:\n- Avoid Tris buffer\n- Use HEPES or Phosphate\n- Ensure 5:1 Ligand:Cu ratio", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges problem -> cause_catalyst; problem -> cause_reagents; problem -> cause_conditions;

cause_catalyst -> solution_catalyst [label="Check for O2 contamination\n& ascorbate age"]; cause_reagents -> solution_reagents [label="Verify starting\nmaterials"]; cause_conditions -> solution_conditions [label="Review buffer choice\n& component ratios"]; } dot Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

optimizing reaction time and temperature for Azido-PEG35-amine conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Azido-PEG35-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an Azido-PEG-NHS ester with a primary amine?

The optimal pH range for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is typically between 7.2 and 8.5.[1][2][3] At a lower pH, the amine groups are protonated, which reduces their nucleophilicity and slows the reaction rate.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lower the conjugation yield.[2] For many protocols, a pH of 7.0-8.0 is recommended.

Q2: What buffers should I use for the conjugation reaction?

It is crucial to use a non-amine-containing buffer to avoid competition with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer. Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation step but can be used to quench the reaction.

Q3: How does temperature affect the conjugation reaction?

The reaction can be performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are generally faster, often complete within 30-60 minutes. Performing the reaction at 4°C or on ice can be beneficial for sensitive proteins and is typically carried out for 2 hours or overnight. Lower temperatures can also help to minimize hydrolysis of the NHS ester.

Q4: How can I prevent hydrolysis of the Azido-PEG-NHS ester?

NHS esters are sensitive to moisture and can hydrolyze, rendering them non-reactive. To minimize hydrolysis:

  • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Prepare the reagent solution immediately before use. Do not prepare stock solutions for long-term storage.

  • Use anhydrous DMSO or DMF to dissolve the reagent.

  • Minimize the time the reagent is in an aqueous solution before adding it to the amine-containing molecule.

Q5: What is the purpose of the azide group on the PEG linker?

The azide group (-N3) is a stable functional group that does not react with amines. It serves as a handle for subsequent bioorthogonal "click chemistry" reactions, most commonly with alkyne-containing molecules. This allows for a two-step conjugation strategy where the PEG linker is first attached to a primary amine, and then another molecule is "clicked" onto the azide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Efficiency Hydrolysis of Azido-PEG-NHS ester: The NHS ester is moisture-sensitive and can become non-reactive.- Equilibrate the reagent to room temperature before opening.- Prepare the reagent solution immediately before use in anhydrous DMSO or DMF.- Minimize the time the reagent is in an aqueous buffer before starting the reaction.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule.- Use amine-free buffers such as PBS, HEPES, or borate at a pH of 7.2-8.5.
Suboptimal pH: The reaction is pH-dependent. At low pH, the amine is less reactive; at high pH, NHS ester hydrolysis is accelerated.- Maintain the reaction pH between 7.2 and 8.5 for optimal results.
Low Reagent Concentration: An insufficient molar excess of the Azido-PEG reagent can lead to incomplete labeling.- A common starting point is a 10- to 20-fold molar excess of the PEG reagent. This may need to be optimized depending on the concentration and reactivity of your target molecule.
Precipitation of Protein/Molecule During Reaction High Concentration of Organic Solvent: The Azido-PEG reagent is often dissolved in DMSO or DMF, which can cause protein precipitation at high final concentrations.- Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level tolerated by your protein, typically around 10%.
Hydrophobicity of the Conjugate: The addition of the PEG linker and any subsequent modifications can alter the solubility of the target molecule.- Consider using a longer, more hydrophilic PEG linker if solubility issues are anticipated.
Inconsistent Degree of Labeling (DOL) Variability in Reaction Conditions: Minor changes in pH, temperature, or reaction time can affect the outcome.- Carefully control all reaction parameters. Perform a time-course experiment to determine the optimal reaction time for your specific system.
Inaccurate Concentration of Reactants: Errors in determining the concentration of the protein or the PEG reagent will lead to inconsistent molar ratios.- Accurately determine the concentration of your biomolecule using a reliable method (e.g., BCA assay).

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Protein with an Azido-PEG-NHS Ester

This protocol provides a general workflow for the conjugation of an Azido-PEG-NHS ester to a primary amine on a protein.

Materials:

  • Protein containing primary amines (e.g., lysine residues)

  • Azido-PEG-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., from Tris buffer), exchange the buffer to the amine-free reaction buffer.

  • Prepare Protein Solution: Adjust the protein concentration in the reaction buffer. A concentration of 1-10 mg/mL is common.

  • Prepare Azido-PEG-NHS Ester Solution: Immediately before use, equilibrate the vial of Azido-PEG-NHS ester to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Calculate Molar Excess: Determine the volume of the reagent stock solution needed to achieve the desired molar excess over the protein (e.g., a 10- to 20-fold molar excess is a common starting point).

  • Conjugation Reaction: Add the calculated volume of the Azido-PEG-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is compatible with your protein (typically <10%).

  • Incubation: Incubate the reaction mixture under one of the following conditions:

    • Room temperature (20-25°C) for 30-60 minutes.

    • 4°C or on ice for 2 hours to overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted reagent and byproducts by using a desalting column or dialysis.

Data Presentation

Table 1: Recommended Reaction Conditions for Azido-PEG-NHS Ester Conjugation

ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability.
Buffer Amine-free (e.g., PBS, Borate, HEPES)Prevents competition for the NHS ester.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C may be better for sensitive proteins and reduces hydrolysis.
Reaction Time 30-60 minutes at RT; 2 hours to overnight at 4°CDependent on temperature and reactivity of the target molecule.
Molar Excess of PEG Reagent 10 to 50-foldDrives the reaction to completion; needs to be optimized for desired degree of labeling.
Organic Solvent DMSO or DMFUsed to dissolve the water-insoluble NHS ester.
Final Solvent Concentration < 10%Minimizes protein precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Buffer Exchange Protein (if necessary) p2 Prepare Protein Solution in Amine-Free Buffer p1->p2 r1 Add PEG Reagent to Protein Solution p2->r1 p3 Prepare Fresh Azido-PEG-NHS Ester Solution in DMSO/DMF p3->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., with Tris buffer) r2->r3 u1 Purify Conjugate (Desalting/Dialysis) r3->u1 u2 Characterize Conjugate (e.g., UV-Vis, MS) u1->u2 troubleshooting_workflow start Low Conjugation Yield? check_reagent Is Azido-PEG-NHS Reagent Freshly Prepared and Handled Properly? start->check_reagent Yes check_buffer Is the Reaction Buffer Amine-Free and at the Correct pH (7.2-8.5)? check_reagent->check_buffer Yes reagent_sol Solution: - Equilibrate reagent before use. - Prepare fresh in anhydrous solvent. check_reagent->reagent_sol No check_ratio Is the Molar Ratio of PEG to Protein Sufficient? check_buffer->check_ratio Yes buffer_sol Solution: - Use PBS, Borate, or HEPES. - Verify pH before reaction. check_buffer->buffer_sol No ratio_sol Solution: - Increase molar excess of Azido-PEG reagent. check_ratio->ratio_sol No success Yield Improved reagent_sol->success buffer_sol->success ratio_sol->success

References

how to handle moisture sensitivity of Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on handling the moisture sensitivity of Azido-PEG35-amine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reactivity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the moisture sensitivity of this compound?

A1: The primary concern with this compound is the hygroscopic nature of the polyethylene glycol (PEG) backbone. Absorbed moisture can potentially affect the reactivity of the terminal amine group and lead to difficulties in accurate weighing and concentration calculations. While the azide group is relatively stable in aqueous solutions commonly used for bioconjugation, prolonged exposure to moisture and certain conditions can affect the overall stability of the reagent.[1]

Q2: How should I properly store this compound to minimize moisture exposure?

A2: To ensure the long-term stability of this compound, it is crucial to store it under the recommended conditions. Store the reagent at -20°C in a tightly sealed container with a desiccant to minimize moisture absorption.[2] It is also advisable to protect the compound from light.[3] While the product may be shipped at ambient temperatures for short durations, long-term storage should be at the recommended low temperature.[2]

Q3: Can I prepare a stock solution of this compound? If so, what are the best practices?

A3: Yes, you can prepare a stock solution. It is highly recommended to use an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to reconstitute the reagent.[4] This minimizes the risk of hydrolysis or degradation. After preparation, the stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What are the signs of potential degradation of this compound due to moisture?

A4: Visual inspection may reveal the solid reagent becoming tacky or appearing as a viscous liquid, which can be a sign of moisture absorption. For stock solutions, precipitation upon thawing could indicate stability issues. Functionally, a decrease in conjugation efficiency in your experiments is a key indicator that the reagent may have been compromised. Analytical techniques such as TLC or HPLC may show the appearance of new, more polar spots, potentially indicating the formation of the corresponding amine from the azide or other degradation byproducts.

Q5: How does moisture affect the amine and azide functional groups?

A5: The primary amine group (-NH2) is a nucleophile and its reactivity can be influenced by the surrounding environment. While not as susceptible to hydrolysis as ester groups, changes in hydration can affect its availability for conjugation reactions. The azide group (-N3) is generally stable in water and is widely used in aqueous "click chemistry" reactions. However, it is important to avoid acidic conditions, as this can lead to the formation of volatile and explosive hydrazoic acid.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered when using this compound, with a focus on problems arising from moisture sensitivity.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Degraded Reagent: The amine or azide functionality has been compromised due to improper storage and moisture exposure.1. Use a fresh vial of this compound. 2. Ensure the reagent was stored at -20°C with a desiccant. 3. When preparing stock solutions, use anhydrous DMSO or DMF and store in aliquots at -20°C.
Suboptimal Reaction Conditions: The pH of the reaction buffer is not ideal for the conjugation chemistry.For amine-reactive conjugations (e.g., with NHS esters), maintain a pH between 7.0 and 9.0. For click chemistry involving the azide group, ensure the appropriate catalyst and buffer system are used.
Inconsistent Results Inaccurate Reagent Concentration: The hygroscopic nature of the PEG reagent leads to inaccurate weighing.1. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. 2. Weigh the required amount quickly in a low-humidity environment if possible. 3. For highest accuracy, prepare a stock solution from a freshly opened vial and determine its concentration via a suitable analytical method if necessary.
Precipitation in Stock Solution Moisture Contamination: Water has been introduced into the anhydrous solvent stock solution.1. Prepare a fresh stock solution using a new vial of reagent and fresh, anhydrous solvent. 2. Ensure proper handling techniques to prevent moisture ingress, such as using syringes with a septum cap for solvent transfer.
Safety Concerns (Gas Evolution) Acidic Conditions: The azide group is reacting with an acidic component in the reaction mixture.Immediately and carefully neutralize the solution. Always avoid mixing azides with acidic solutions to prevent the formation of highly toxic and explosive hydrazoic acid.

Experimental Protocols

Protocol 1: Proper Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, immediately store the vial of this compound at -20°C in a dry environment. Place the vial in a secondary container with a desiccant.

  • Equilibration: Before use, remove the vial from the freezer and allow it to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold reagent upon opening.

  • Weighing: Open the vial in a low-humidity environment if possible. Quickly weigh the desired amount of the reagent and tightly reseal the vial immediately.

  • Returning to Storage: Place the vial back in its secondary container with the desiccant and return it to -20°C storage.

Protocol 2: Preparation of a Stock Solution in Anhydrous Solvent
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Sterile, dry microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature as described in Protocol 1.

    • Under a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Gently vortex the vial until the reagent is completely dissolved.

    • Aliquot the stock solution into single-use, dry microcentrifuge tubes.

    • Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis storage Store at -20°C with desiccant equilibrate Equilibrate to Room Temperature storage->equilibrate Before Use weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve conjugation Perform Conjugation (e.g., Click Chemistry) dissolve->conjugation purification Purification conjugation->purification characterization Characterization purification->characterization

Caption: Experimental workflow for handling this compound.

troubleshooting_flowchart start Low Conjugation Yield check_reagent Is the this compound reagent potentially degraded? start->check_reagent improper_storage Was it stored at -20°C with a desiccant? check_reagent->improper_storage Yes check_conditions Are the reaction conditions (e.g., pH, solvent) optimal? check_reagent->check_conditions No yes_degraded Use a fresh vial of reagent. improper_storage->yes_degraded Yes no_storage Store properly and re-run experiment. improper_storage->no_storage No optimize_conditions Optimize reaction parameters. check_conditions->optimize_conditions No successful_conjugation Successful Conjugation check_conditions->successful_conjugation Yes

Caption: Troubleshooting flowchart for low conjugation yield.

References

avoiding non-specific binding in cell labeling with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation and cell labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding when using Azido-PEG35-amine and its conjugates in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of cell labeling?

A1: Non-specific binding (NSB) is the unintended adhesion of a labeling reagent, such as an antibody-conjugate, to a cell or substrate through low-affinity, non-covalent interactions.[1] These interactions are often driven by electrostatic forces (attraction between oppositely charged molecules) or hydrophobic interactions (attraction between non-polar molecules).[1][2][3] NSB is a significant challenge because it creates high background signals, which can obscure the true, specific signal from your target, leading to reduced assay sensitivity and potentially false-positive results.[2]

Q2: How does the this compound structure help in cell labeling?

A2: The this compound molecule is a heterobifunctional linker with three key components:

  • Amine (-NH2) group: This primary amine is used to conjugate the linker to a biomolecule of interest (like an antibody or protein) that has an available carboxylic acid, often activated by NHS chemistry.

  • Azido (-N3) group: This is a bioorthogonal chemical handle. It allows for a highly specific "click" reaction with a molecule containing a corresponding alkyne group (e.g., DBCO or BCN), enabling the attachment of a fluorescent probe or other reporter molecule.

  • PEG35 linker: The polyethylene glycol (PEG) spacer is a hydrophilic chain that creates a hydration shell. This property helps to prevent non-specific protein adsorption and reduces aggregation, thereby minimizing background signal.

Q3: What are the primary causes of high background when using conjugates of this compound?

A3: High background fluorescence can arise from several sources:

  • Inadequate Blocking: Failure to block non-specific binding sites on the cell surface is a primary cause of high background.

  • Suboptimal Reagent Concentration: Using too high a concentration of the primary or secondary antibody-conjugate increases the likelihood of off-target binding.

  • Insufficient Washing: Ineffective washing steps fail to remove all unbound antibodies or labeling reagents, leaving them to contribute to background noise.

  • Hydrophobic and Ionic Interactions: The inherent properties of the antibody or the cell surface can promote non-specific adhesion.

  • Cell Autofluorescence: Some cell types naturally fluoresce, especially when using blue or green channel fluorophores. This intrinsic fluorescence can be mistaken for a specific signal. It is crucial to check for autofluorescence by including an unstained cell sample as a control.

  • Reagent Aggregation: The antibody-conjugate may form aggregates that can stick to cells non-specifically.

Q4: How do I properly block my cells to prevent non-specific binding?

A4: Blocking is a critical step where a protein-based solution is used to saturate non-specific binding sites on the cell surface before the primary antibody is introduced.

  • Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody. For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking.

  • Concentration and Incubation: A 1-5% solution of the blocking agent is typically recommended. Incubation should be for at least 30-60 minutes at room temperature.

Q5: My unstained control cells show high fluorescence. What does this mean?

A5: High fluorescence in an unstained control sample indicates the presence of autofluorescence. This is common in certain cell types (e.g., those rich in NADH or collagen) and can be exacerbated by fixation methods. To mitigate this, consider using fluorophores in the red or far-red spectrum, as cellular autofluorescence is often lower in these ranges.

Q6: How can I optimize my washing protocol to reduce background?

A6: Washing steps are essential for removing unbound reagents. To optimize your protocol, consider the following:

  • Increase Wash Duration and Volume: Longer and more voluminous washes can help reduce non-specific staining.

  • Increase the Number of Washes: Perform at least three to five wash steps after antibody incubations.

  • Add a Detergent: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help disrupt weak, non-specific interactions.

Troubleshooting Guide

This guide provides solutions to common issues encountered during cell labeling experiments.

Observed ProblemPotential Cause(s)Recommended Solution(s)
High background in all samples (including no-primary-antibody control) 1. Non-specific binding of the secondary antibody. 2. Cellular autofluorescence. 3. Insufficient blocking or washing. 1. Titrate the secondary antibody to find the lowest effective concentration. Consider using a pre-adsorbed secondary antibody.2. Image an unstained sample to confirm. Switch to a fluorophore in a different channel (e.g., red or far-red).3. Increase blocking time and/or concentration. Increase the number, volume, and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.
High background only in samples with the primary antibody-conjugate 1. Primary antibody-conjugate concentration is too high. 2. Hydrophobic or electrostatic interactions. 3. Cross-reactivity of the primary antibody. 1. Perform a titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio.2. Increase the ionic strength of the wash buffer by adding more NaCl (up to 1M) to disrupt ionic interactions. Include a non-ionic surfactant in buffers to reduce hydrophobic binding.3. Validate antibody specificity using a positive and negative control cell line or tissue.
Patchy or uneven staining 1. Incomplete permeabilization (for intracellular targets). 2. Cells have dried out during the procedure. 3. Reagent aggregation. 1. Optimize permeabilization time and detergent concentration.2. Ensure samples remain hydrated in a humidity chamber during all incubation steps.3. Centrifuge the antibody-conjugate solution before use to pellet any aggregates. Prepare fresh dilutions for each experiment.
Weak or no signal 1. Antibody concentration is too low. 2. The target protein is not expressed or is at a low level. 3. Fixation has masked the epitope. 1. Increase the concentration of the primary antibody-conjugate.2. Confirm target expression with a positive control or by checking literature/databases like The Human Protein Atlas.3. Optimize the fixation protocol (e.g., reduce time or try a different fixative like methanol).

Experimental Protocols

Protocol 1: General Workflow for Cell Surface Labeling

This protocol outlines the key steps for labeling cell surface proteins using a pre-conjugated Azido-PEG-amine antibody followed by a click reaction with a fluorescent probe.

  • Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Washing: Gently wash the cells 2-3 times with ice-cold Phosphate-Buffered Saline (PBS).

  • Blocking: Add a blocking buffer (e.g., 1-3% BSA in PBS) and incubate for 30-60 minutes at room temperature to saturate non-specific binding sites.

  • Primary Antibody Incubation: Dilute the Azido-PEG-labeled primary antibody to its optimal concentration in blocking buffer. Remove the blocking buffer from the cells and add the antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells 3-5 times with wash buffer (e.g., PBS with 0.1% Tween-20), with each wash lasting 5 minutes.

  • Click Reaction: Prepare the click-chemistry reaction cocktail containing a DBCO- or BCN-functionalized fluorophore in an appropriate buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells 3-5 times with wash buffer to remove any unreacted fluorophore.

  • Imaging: Add fresh PBS or imaging medium to the cells and proceed with fluorescence microscopy.

Protocol 2: Titration of a Labeled Antibody

To achieve the best signal-to-noise ratio, it is essential to determine the optimal concentration for your antibody-conjugate.

  • Prepare a series of dilutions of your labeled antibody in blocking buffer. A good starting range is to test concentrations below, at, and above the manufacturer's recommended concentration (e.g., 0.5 µg/mL, 1 µg/mL, 2 µg/mL, 5 µg/mL, 10 µg/mL).

  • Prepare multiple identical cell samples. Include a "no primary antibody" control to assess the background from the secondary detection steps.

  • Follow the general labeling protocol (Protocol 1), applying each dilution to a separate sample.

  • After labeling and washing, image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to identify the concentration that provides a bright, specific signal on your target structure with the lowest amount of background fluorescence in non-target areas. This is your optimal concentration.

Visual Diagrams

HighBackground High Background Signal ReagentIssues Reagent-Based Issues HighBackground->ReagentIssues CellIssues Cell/Sample-Based Issues HighBackground->CellIssues Concentration Concentration Too High ReagentIssues->Concentration Hydrophobic Hydrophobic Interactions ReagentIssues->Hydrophobic Electrostatic Electrostatic Interactions ReagentIssues->Electrostatic Aggregation Probe Aggregation ReagentIssues->Aggregation Autofluorescence Autofluorescence CellIssues->Autofluorescence Blocking Insufficient Blocking CellIssues->Blocking Washing Poor Washing CellIssues->Washing

Caption: Key factors contributing to high background and non-specific binding in cell labeling experiments.

cluster_workflow Cell Labeling Workflow cluster_optimization Critical Optimization Steps A 1. Prepare Cells B 2. Block Non-Specific Sites A->B C 3. Incubate with Labeled Ab B->C D 4. Wash Unbound Antibody C->D E 5. Analyze (e.g., Imaging) D->E Opt1 Titrate Ab Concentration Opt1->C Opt2 Optimize Wash Buffer & Duration Opt2->D

Caption: Experimental workflow highlighting critical optimization steps for minimizing non-specific binding.

cluster_cell Cell Surface Receptor Target Receptor NonSpecificSite Non-Specific Site SpecificAb Labeled Antibody (Specific Binding) SpecificAb->Receptor Correct Signal NonSpecificAb Labeled Antibody (Non-Specific Binding) NonSpecificAb->NonSpecificSite NonSpecificAb->NonSpecificSite Background Signal BlockingAgent Blocking Agent (e.g., BSA) BlockingAgent->NonSpecificSite BlockingAgent->NonSpecificSite Prevents NSB

Caption: Mechanism of how blocking agents prevent non-specific antibody binding to the cell surface.

References

Technical Support Center: Quality Control of Azido-PEG-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of Azido-PEG-Amine conjugates in their experiments. This guide provides answers to frequently asked questions and troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is an Azido-PEG-Amine conjugate and what is it used for?

An Azido-PEG-Amine is a heterobifunctional polyethylene glycol (PEG) linker.[1][2][3] It features two different reactive groups at either end of a flexible, water-soluble PEG spacer: a primary amine (-NH₂) and an azide (-N₃).[2][3] This dual functionality allows for the sequential and specific conjugation of two different molecules. For example, the amine group can react with an activated carboxylic acid (like an NHS ester), while the azide group can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These linkers are critical in fields like drug delivery for creating antibody-drug conjugates (ADCs) and in assembling complex biomolecular structures.

Q2: What are the critical quality attributes I should check for my Azido-PEG-Amine reagent?

The primary quality attributes to verify are identity, purity, and functional integrity of both the azide and amine groups. A typical supplier's Certificate of Analysis (CoA) should provide specifications for these attributes.

Table 1: Key Quality Control Parameters for Azido-PEG-Amine

ParameterTypical SpecificationAnalytical MethodPurpose
Appearance Colorless to pale yellow oil/solidVisual InspectionConfirms gross integrity and absence of obvious degradation.
Identity/Structure Conforms to expected structure¹H NMR SpectroscopyConfirms the presence of the PEG backbone and terminal functional groups.
Molecular Weight Conforms to specified average MWMass Spectrometry (MALDI-TOF)Verifies the correct PEG chain length distribution.
Purity ≥95%HPLC (RP-HPLC or SEC)Quantifies the percentage of the desired bifunctional molecule.
Polydispersity Index (PDI) Typically ≤ 1.05Mass Spectrometry or SECMeasures the breadth of the molecular weight distribution.
Functionality ≥95% for each end-groupTitration or NMR IntegrationEnsures that the terminal azide and amine groups are intact and reactive.

Q3: How should I properly store Azido-PEG-Amine reagents?

Proper storage is crucial to prevent degradation.

  • Temperature: Store at -20°C upon receipt.

  • Moisture: Protect from moisture, as the amine group is hygroscopic and NHS esters (if used in subsequent reactions) are highly moisture-sensitive. Store under an inert atmosphere (e.g., argon or nitrogen) and desiccate.

  • Light: Protect from light, especially for the azide group, which can be light-sensitive.

Always equilibrate the vial to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent or Low Yield in Subsequent Conjugation Reactions

Q: My click chemistry or amidation reaction using the Azido-PEG-Amine linker has a very low yield. What could be the cause?

A: Low yield often points to issues with the PEG reagent's quality, the reaction conditions, or the substrate. This troubleshooting workflow can help identify the problem.

G start Low Conjugation Yield check_reagent 1. Verify PEG Reagent Quality start->check_reagent check_conditions 2. Assess Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate Molecule start->check_substrate nmr Review ¹H NMR Data: - Correct peak integrations? - End-groups visible? check_reagent->nmr ms Review MS Data: - Correct MW distribution? check_reagent->ms hplc Review HPLC Data: - Purity ≥95%? check_reagent->hplc ph Incorrect pH? check_conditions->ph reagents Degraded Catalysts/ Reagents? check_conditions->reagents time_temp Suboptimal Time/ Temperature? check_conditions->time_temp accessibility Target Functional Group Inaccessible? check_substrate->accessibility storage Improper Storage? (Moisture, Temp, Light) nmr->storage ms->storage hplc->storage solution_reagent Solution: Use a fresh vial of Azido-PEG-Amine. storage->solution_reagent Yes solution_conditions Solution: Optimize pH, use fresh catalysts, and adjust time/temp. ph->solution_conditions reagents->solution_conditions time_temp->solution_conditions solution_substrate Solution: Consider denaturation or use a longer linker. accessibility->solution_substrate Yes

Caption: Troubleshooting workflow for low conjugation yield.

  • Possible Cause 1: Degraded PEG Reagent. The azide or amine functional groups may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures). The amine is prone to oxidation and the azide can be sensitive to light and heat.

    • Solution: Re-run quality control checks (NMR, MS, HPLC) on your reagent. If degradation is confirmed, use a new, unopened vial of the Azido-PEG-Amine.

  • Possible Cause 2: Suboptimal Reaction pH. Amine acylation (e.g., with an NHS ester) is most efficient at a pH of 7-9. Click chemistry (CuAAC) conditions can vary but are often performed in buffered aqueous solutions.

    • Solution: Verify the pH of your reaction buffer immediately before starting the conjugation. Adjust as necessary for the specific chemistry you are performing.

  • Possible Cause 3: Inactivated Reagents. For amidation, the activating agent (e.g., EDC/NHS) may be hydrolyzed. For CuAAC, the copper(I) catalyst may have oxidized or the reducing agent (e.g., sodium ascorbate) may be degraded.

    • Solution: Use freshly prepared solutions of all activating agents, catalysts, and reducing agents.

Issue 2: Ambiguous Analytical Results (NMR, HPLC, MS)

Q: My ¹H NMR spectrum shows unexpected peaks, or my HPLC chromatogram has a broad peak or multiple peaks. How do I interpret this?

A: These results often indicate impurities, degradation, or the inherent polydispersity of the PEG chain.

Table 2: Troubleshooting Common Analytical Observations

ObservationAnalytical MethodPotential Cause(s)Suggested Action
Unexpected peaks in the 3.4-3.8 ppm region ¹H NMR¹H-¹³C coupling artifacts from the PEG backbone, which can be mistaken for impurities, especially in high MW PEGs.Compare the integration of the suspect peaks to the main PEG backbone signal. True impurity peaks will have inconsistent ratios across different lots. ¹³C satellite peaks will have a predictable, low-level intensity.
Broad or multiple peaks HPLCPolydispersity of the PEG; presence of PEG-diol or other impurities (e.g., homobifunctional species like Amine-PEG-Amine).Use a high-resolution column. Collect fractions and analyze by mass spectrometry to identify the species in each peak. Compare with a reference standard if available.
Mass spectrum shows multiple distributions or unexpected m/z values MALDI-TOF MSPresence of different salt adducts (e.g., Na⁺, K⁺); fragmentation of the polymer; presence of impurities with different chain lengths.Optimize sample preparation by using a specific cationizing agent (e.g., NaTFA) to promote a single adduct type. This simplifies the spectrum and allows for clearer identification of the main species and impurities.
Issue 3: Product Aggregation or Precipitation During Reaction

Q: My protein-PEG conjugate is precipitating out of solution during the reaction. Why is this happening?

A: Aggregation can be caused by cross-linking or protein instability.

  • Possible Cause 1: Cross-linking. If your Azido-PEG-Amine stock is contaminated with a homobifunctional impurity (e.g., Amine-PEG-Amine or Azide-PEG-Azide), it can cross-link your target molecules, leading to large, insoluble aggregates.

    • Solution: Check the purity of your PEG linker by HPLC. If significant homobifunctional impurities are present, purify the linker or obtain a higher purity batch. Reduce the molar ratio of the PEG linker to your protein to minimize cross-linking.

  • Possible Cause 2: Protein Instability. The reaction conditions (pH, temperature, buffer components) may be destabilizing your protein.

    • Solution: Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffers or pH values to find conditions that maintain protein stability while still allowing for efficient conjugation.

Key Experimental Protocols

A robust quality control process is essential. Below is a general QC workflow and detailed protocols for primary analytical methods.

G cluster_0 Reagent Reception & Initial Checks cluster_1 Analytical Characterization cluster_2 Decision receive Receive Reagent visual Visual Inspection (Color, Phase) receive->visual coa Review CoA visual->coa nmr ¹H NMR (Structure & Functionality) coa->nmr hplc HPLC-CAD/ELSD (Purity & Impurities) nmr->hplc ms MALDI-TOF MS (MW & Polydispersity) hplc->ms decision Data Conforms to Specification? ms->decision pass Pass QC (Release for Use) decision->pass Yes fail Fail QC (Quarantine/Reject) decision->fail No

Caption: General Quality Control (QC) workflow for incoming PEG reagents.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is essential for confirming the chemical structure, including the PEG backbone and the integrity of the terminal functional groups.

  • Sample Preparation: Dissolve 5-10 mg of the Azido-PEG-Amine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • PEG Backbone: A large, characteristic peak should appear around 3.65 ppm, corresponding to the repeating -OCH₂CH₂- protons.

    • Azide Terminus: Look for a triplet adjacent to the azide group, typically around 3.3-3.4 ppm.

    • Amine Terminus: Look for a triplet corresponding to the methylene group adjacent to the amine, typically around 2.8-2.9 ppm.

    • Functionality Assessment: Compare the integration of the terminal group peaks to the integration of the main PEG backbone peak to estimate the degree of functionalization.

Protocol 2: Reversed-Phase HPLC for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the main product from impurities. Since PEG lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) and a CAD or ELSD detector.

  • Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: MALDI-TOF MS for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight distribution of polymers like PEG.

  • Materials:

    • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEGs. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.

    • Cationizing Agent: Sodium trifluoroacetate (NaTFA) is often added to promote the formation of sodium adducts ([M+Na]⁺), which simplifies the spectrum. Prepare a 10 mg/mL solution in water.

    • Sample: Prepare a 1 mg/mL solution of the Azido-PEG-Amine in water.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely before analysis.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each separated by 44 Da (the mass of one ethylene glycol repeating unit). Use the instrument's software to calculate the average molecular weight (Mw, Mn) and the polydispersity index (PDI = Mw/Mn).

References

Validation & Comparative

The Long and Short of It: A Comparative Guide to Azido-PEG-Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic efficacy and developability. Among the diverse landscape of chemical linkers, Azido-PEG-amine linkers have garnered significant attention for their versatility in "click chemistry" applications and their ability to modulate the physicochemical properties of bioconjugates. This guide provides an objective comparison of a long-chain Azido-PEG35-amine linker with its shorter counterparts, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The length of the polyethylene glycol (PEG) chain in a linker profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the therapeutic index of a bioconjugate.[1] While shorter PEG linkers may offer advantages in terms of conjugate stability, longer linkers are generally favored for enhancing the pharmacokinetic profile and in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[1][2] This comparison will delve into the nuanced differences between this compound and shorter Azido-PEG-amine linkers, providing a framework for selecting the optimal linker length for a given application.

Quantitative Comparison of PEG Linker Properties

The decision to employ a long-chain PEG linker like this compound versus a shorter alternative is a trade-off between enhancing pharmacokinetic properties and potentially impacting in vitro potency. The following tables summarize key performance metrics influenced by PEG linker length, drawing from studies on various bioconjugates.

PropertyShort PEG Linkers (e.g., PEG2, PEG4)Medium PEG Linkers (e.g., PEG8, PEG12)Long PEG Linkers (e.g., PEG24, PEG35)Rationale for Selection
Solubility Moderate improvementSignificant improvementSubstantial improvementLonger PEG chains are more effective at solubilizing hydrophobic molecules and preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[1]
Stability Generally provide better stability by shielding the payload within the antibody's structure.[3]Offer a balance between stability and other properties.May lead to decreased stability in some contexts due to increased flexibility and exposure of the payload.Shorter linkers can better anchor the payload, protecting it from premature release.
Pharmacokinetics (PK) Less pronounced "stealth" effect, potentially leading to faster clearance.Optimal balance, providing significant improvements in PK and tumor exposure.Dramatically improved PK profile, leading to a prolonged half-life and increased area under the curve (AUC).Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.
In Vitro Potency/Cytotoxicity Generally higher potency.May see a slight decrease in potency compared to shorter linkers.May negatively impact cytotoxicity due to steric hindrance at the target site.The increased length of the linker can create a spatial barrier between the targeting moiety and its receptor or between the payload and its intracellular target.
Drug-to-Antibody Ratio (DAR) Can support higher DARs due to better solubility of the final conjugate.Efficient conjugation with good DARs.May sometimes result in lower DARs due to steric hindrance during the conjugation reaction.The hydrophilicity of longer PEG chains can counteract the hydrophobicity of the payload, allowing for higher drug loading.

Table 1: Qualitative Comparison of Different PEG Linker Length Categories. This table summarizes the general trends observed with varying PEG linker lengths in bioconjugation.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.01.7
PEG8~3.52.4
PEG12~2.53.4
PEG24~1.55.7

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. This data, synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8, demonstrates the significant impact of increasing PEG linker length on reducing the clearance rate of ADCs.

ConjugateIC50 (nM)Fold Change in Cytotoxicity vs. No PEG
No PEG1.01.0
4 kDa PEG6.56.5-fold decrease
10 kDa PEG22.522.5-fold decrease

Table 3: Impact of Long-Chain PEG Modification on In Vitro Cytotoxicity. This data from a study on affibody-based drug conjugates highlights a potential trade-off, where longer PEG chains, while improving half-life, can reduce in vitro cytotoxicity.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_short Short PEG Linker (e.g., Azido-PEG4-amine) cluster_long Long PEG Linker (e.g., this compound) Antibody_S Antibody Payload_S Payload Antibody_S->Payload_S PEG4 Stability_S Higher Stability (Payload Shielded) Payload_S->Stability_S Antibody_L Antibody Payload_L Payload Antibody_L->Payload_L PEG35 PK_L Improved PK (Longer Half-life) Antibody_L->PK_L G start Start: Antibody & Azido-PEG-Amine Linker step1 Antibody Modification (e.g., Introduction of an Alkyne Group) start->step1 step3 Click Chemistry Reaction (Azide on PEG reacts with Alkyne on Antibody) step1->step3 step2 Drug-Linker Conjugation (Amine end of PEG reacts with activated drug) step2->step3 step4 Purification of ADC (e.g., SEC, HIC) step3->step4 end Final ADC Characterization (DAR, Purity, Potency) step4->end

References

The Strategic Advantage of Controlled Bioconjugation: Azido-PEG35-amine vs. Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of experimental success, influencing the homogeneity, yield, and biological activity of the final conjugate. While traditional homobifunctional crosslinkers have long been employed, the emergence of advanced heterobifunctional reagents like Azido-PEG35-amine offers significant advantages in precision and control. This guide provides an objective comparison of this compound and homobifunctional crosslinkers, supported by experimental principles and detailed methodologies, to empower researchers in making informed decisions for their conjugation strategies.

Executive Summary: Key Differences and Advantages

This compound, a heterobifunctional crosslinker, possesses two distinct reactive groups: an azide and a primary amine, separated by a long, hydrophilic polyethylene glycol (PEG) chain. This unique architecture allows for a controlled, sequential two-step conjugation process. In contrast, homobifunctional crosslinkers have two identical reactive groups, leading to a one-step reaction that is often difficult to control.[1][2][3]

The primary advantages of this compound over homobifunctional crosslinkers stem from this fundamental structural difference, leading to:

  • Reduced Side Products: The sequential reaction chemistry of this compound minimizes the formation of undesirable polymers and self-conjugates, which are common issues with homobifunctional reagents.[2][4]

  • Higher Yield of Desired Conjugate: By controlling the reaction steps, a more homogenous product is obtained, resulting in a higher yield of the specific target conjugate.

  • Enhanced Solubility and Stability: The integrated PEG35 spacer not only provides a long linker arm but also imparts increased hydrophilicity to the conjugate, which can reduce aggregation and improve stability in aqueous solutions.

  • Greater Versatility: The azide group's participation in bioorthogonal "click chemistry" provides high specificity and efficiency in the second conjugation step.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between this compound and a common homobifunctional crosslinker, Disuccinimidyl suberate (DSS), in a typical protein-protein conjugation application. These values are representative and highlight the anticipated outcomes based on the principles of their respective reaction mechanisms.

Performance MetricThis compound (Heterobifunctional)DSS (Homobifunctional)
Yield of Desired Conjugate High to Very HighVariable, Moderate to High
Homogeneity of Product HighLow to Moderate
Formation of Polymers/Aggregates MinimalSignificant
Control over Degree of Labeling HighModerate
Reaction Specificity HighModerate to Low
Linkage Stability High (Triazole and Amide bonds)High (Amide bond)
Solubility of Conjugate EnhancedPotentially Reduced

Experimental Protocols: Antibody-Enzyme Conjugation

To illustrate the practical differences in application, detailed protocols for conjugating an antibody (IgG) to an enzyme (e.g., Horseradish Peroxidase - HRP) are provided below.

Protocol 1: Controlled Conjugation using this compound

This two-step protocol leverages the amine-reactive end of the linker for initial antibody modification, followed by a highly specific click chemistry reaction with an alkyne-modified enzyme.

Materials:

  • Antibody (IgG) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Alkyne-modified Enzyme (e.g., DBCO-HRP)

  • Desalting columns

  • Reaction buffers: PBS (pH 7.4)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Experimental Workflow:

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation A Prepare Antibody in PBS C Add Linker to Antibody (20-fold molar excess) A->C B Dissolve this compound in DMSO B->C D Incubate for 1-2 hours at RT C->D E Purify Azide-Modified Antibody (Desalting Column) D->E G Combine Azide-Antibody and Alkyne-Enzyme E->G F Prepare Alkyne-Modified Enzyme F->G H Incubate for 4-12 hours at 4°C G->H I Purify Final Antibody-Enzyme Conjugate H->I

Caption: Workflow for controlled antibody-enzyme conjugation using this compound.

Detailed Procedure:

Step 1: Modification of Antibody with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS. The collected eluate contains the azide-modified antibody.

Step 2: Conjugation of Azide-Modified Antibody to Alkyne-Modified Enzyme

  • Enzyme Preparation: Prepare the alkyne-modified enzyme (e.g., DBCO-HRP) in PBS.

  • Click Reaction: Add a 3- to 5-fold molar excess of the alkyne-modified enzyme to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at 4°C with gentle agitation.

  • Final Purification: Purify the final antibody-enzyme conjugate from excess enzyme and other byproducts using size-exclusion chromatography (SEC) or another appropriate purification method.

Protocol 2: Uncontrolled Conjugation using a Homobifunctional Crosslinker (DSS)

This one-step protocol involves the simultaneous reaction of the homobifunctional crosslinker with both the antibody and the enzyme.

Materials:

  • Antibody (IgG) in amine-free buffer (e.g., PBS, pH 7.4)

  • Enzyme (HRP) in amine-free buffer

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

  • Reaction buffer: PBS (pH 7.4)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Experimental Workflow:

G A Prepare Antibody and Enzyme Mixture in PBS C Add DSS to Protein Mixture (10-50 fold molar excess) A->C B Dissolve DSS in DMSO B->C D Incubate for 30-60 minutes at RT C->D E Quench Reaction with Tris Buffer D->E F Purify Conjugate Mixture E->F

Caption: Workflow for one-step conjugation using a homobifunctional crosslinker (DSS).

Detailed Procedure:

  • Protein Preparation: Prepare a mixture of the antibody and enzyme in PBS, pH 7.4, at the desired molar ratio (e.g., 1:1). The total protein concentration should be in the range of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the DSS solution to the protein mixture. The optimal molar excess needs to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Purify the resulting conjugate mixture to separate the desired antibody-enzyme conjugate from unreacted proteins, polymers, and self-conjugates. This typically requires extensive purification steps like size-exclusion chromatography.

Logical Relationship: Control vs. Uncontrolled Conjugation

The fundamental difference in the reaction pathways of heterobifunctional and homobifunctional crosslinkers dictates the level of control and the quality of the final product.

G cluster_0 Heterobifunctional (e.g., this compound) cluster_1 Homobifunctional (e.g., DSS) A1 Protein A AL1 Protein A - Linker A1->AL1 + L1 Linker L1->AL1 ALB1 Protein A - Linker - Protein B (Defined Conjugate) AL1->ALB1 + B1 Protein B B1->ALB1 A2 Protein A Mix One-Pot Reaction A2->Mix B2 Protein B B2->Mix L2 Linker L2->Mix P1 P1 Mix->P1 Desired Conjugate P2 P2 Mix->P2 A-A Polymer P3 P3 Mix->P3 B-B Polymer P4 P4 Mix->P4 Intramolecular Crosslinks

Caption: Reaction pathways of heterobifunctional vs. homobifunctional crosslinkers.

Conclusion

For applications demanding high purity, well-defined stoichiometry, and preservation of biological activity, this compound and other heterobifunctional crosslinkers offer a clear advantage over their homobifunctional counterparts. The ability to perform a controlled, sequential conjugation minimizes the formation of undesirable side products and leads to a more homogenous and efficacious bioconjugate. While homobifunctional crosslinkers may be suitable for simpler applications where a heterogeneous mixture is acceptable, the precision afforded by heterobifunctional reagents is indispensable for the development of advanced therapeutics and sensitive diagnostic tools. The inclusion of a PEG spacer in this compound further enhances its utility by improving the physicochemical properties of the resulting conjugate.

References

A Comparative Guide to Validating Azido-PEG35-amine Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient validation of conjugation is a critical step to ensure the quality, efficacy, and safety of the final product. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. Azido-PEG35-amine is a heterobifunctional linker that facilitates the introduction of a PEG spacer with a terminal azide group, which can then be used in "click chemistry" reactions for subsequent conjugations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of PEGylated proteins and other bioconjugates.[1] This guide provides an objective comparison of HPLC methods for validating the conjugation efficiency of this compound, supported by experimental data and detailed protocols. We will also explore alternative and complementary analytical techniques to provide a comprehensive overview for researchers.

Principles of Separation: Choosing the Right HPLC Method

The successful conjugation of this compound to a biomolecule, such as a protein or peptide, results in a larger and often more hydrophobic entity. Several HPLC methods can be employed to separate the PEGylated product from the unreacted biomolecule and excess PEG reagent. The choice of method depends on the specific characteristics of the conjugate and the desired resolution.[1]

1. Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius (size) in solution.[] Larger molecules, such as the PEGylated conjugate, are excluded from the pores of the stationary phase and elute earlier than smaller molecules like the unconjugated protein.[3] SEC-HPLC is an excellent initial method for assessing the presence of high molecular weight aggregates and for the removal of unreacted PEG.[1]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18, C8, or C4), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, with an ion-pairing agent like trifluoroacetic acid (TFA). The addition of the PEG chain generally increases the hydrophobicity of the biomolecule, leading to a longer retention time on an RP-HPLC column. This method is particularly useful for resolving positional isomers of PEGylated proteins.

3. Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates molecules based on their net surface charge. PEGylation can sometimes alter the overall charge of a protein, allowing for separation of the conjugated and unconjugated forms.

4. Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their hydrophobicity in a non-denaturing environment, using a high salt mobile phase to promote interaction with a weakly hydrophobic stationary phase.

Comparison of Analytical Methods for Conjugation Validation

While HPLC is a powerful tool, a multi-faceted approach using complementary techniques provides a more complete picture of conjugation efficiency and product purity.

Analytical Method Principle of Detection Information Provided Advantages Limitations
SEC-HPLC Separation by hydrodynamic radius (size).Purity, presence of aggregates, separation of conjugated vs. unconjugated protein.Robust, good for initial assessment and purification.May not resolve species with similar hydrodynamic radii.
RP-HPLC Separation by hydrophobicity.Purity, resolution of isomers, quantification of conjugation efficiency.High resolution, sensitive.Can be denaturing for some proteins, requires method development.
LC-MS Separation by chromatography coupled with mass-to-charge ratio detection.Unambiguous confirmation of conjugation, determination of the degree of PEGylation, identification of conjugation sites.Highly specific and sensitive, provides molecular weight information.Higher cost and complexity.
SDS-PAGE Separation by molecular weight in a gel matrix under denaturing conditions.Qualitative assessment of molecular weight increase upon conjugation.Simple, rapid, and inexpensive.Low resolution, not quantitative.

Experimental Protocols

General Workflow for HPLC Analysis of this compound Conjugation

The following diagram illustrates a typical workflow for the validation of this compound conjugation using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Conjugation Reaction (Biomolecule + this compound) quench Quench Reaction prep->quench purify Optional: Purify Conjugate (e.g., via SEC) quench->purify hplc Inject Sample onto HPLC System (SEC or RP-HPLC) purify->hplc detect Detect Eluting Species (UV, ELSD, CAD, or MS) hplc->detect chromatogram Analyze Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Conjugation Efficiency integrate->calculate

Figure 1. General workflow for HPLC analysis of conjugation products.
Detailed Methodology: SEC-HPLC for Conjugation Efficiency

This protocol provides a starting point for the analysis of an this compound conjugated protein. Optimization will be required based on the specific biomolecule.

  • Column: A size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm. For PEG molecules that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with the UV detector.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1-2 mg/mL in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the unconjugated biomolecule to determine its retention time.

  • Sample Injection: Inject the conjugation reaction mixture or the purified conjugate.

  • Data Analysis:

    • A successful conjugation will result in a new peak eluting earlier than the unconjugated biomolecule.

    • The peak areas of the conjugated and unconjugated species can be used to calculate the conjugation efficiency:

      • Conjugation Efficiency (%) = (Area of Conjugated Peak / (Area of Conjugated Peak + Area of Unconjugated Peak)) * 100

Detailed Methodology: RP-HPLC for Conjugation Analysis
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. For larger proteins, a C4 or C8 column may provide better peak shape.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient will need to be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C to improve peak shape.

  • Detector: UV at 214 nm or 280 nm.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Standard Injection: Inject the unconjugated biomolecule to establish its retention time.

  • Sample Injection: Inject the conjugation reaction mixture.

  • Data Analysis:

    • The PEGylated conjugate, being more hydrophobic, will typically have a longer retention time than the unconjugated biomolecule.

    • Calculate the conjugation efficiency using the peak areas as described for SEC-HPLC.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow of analysis, starting from the conjugation reaction to the final characterization of the product.

G cluster_0 Reaction & Initial Assessment cluster_1 Purification & Quantification cluster_2 Confirmation & In-depth Characterization reaction This compound Conjugation sds_page SDS-PAGE (Qualitative Check) reaction->sds_page hplc HPLC Analysis (SEC or RP-HPLC) sds_page->hplc quant Quantification of Conjugation Efficiency hplc->quant lcms LC-MS Analysis quant->lcms confirm Confirmation of Mass & Degree of PEGylation lcms->confirm

Figure 2. Logical flow of analytical validation for bioconjugation.

Conclusion

The validation of this compound conjugation efficiency is a multi-step process that relies on a combination of analytical techniques. HPLC, particularly SEC-HPLC and RP-HPLC, stands out as a robust and quantitative method for this purpose. While SEC-HPLC is ideal for an initial assessment of conjugation and the presence of aggregates, RP-HPLC often provides higher resolution for more complex mixtures. For unambiguous confirmation of conjugation and detailed structural information, coupling HPLC with mass spectrometry is the gold standard. By employing a systematic approach that combines these techniques, researchers can confidently assess the success of their conjugation reactions and ensure the quality and consistency of their bioconjugates.

References

Stability Characterization of Azido-PEG35-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that directly impacts the stability, efficacy, and pharmacokinetic profile of the final product. The Azido-PEG35-amine conjugate is a hetero-bifunctional linker prized for its utility in "click" chemistry via its azide terminus and its ability to form stable amide bonds through its primary amine. This guide provides an objective comparison of the stability of molecules conjugated with this compound against other alternatives, supported by experimental data and detailed methodologies.

Overview of this compound Stability

The stability of a bioconjugate formed using this compound is determined by the intrinsic stability of its three core components: the azide (-N3) functional group, the polyethylene glycol (PEG) backbone, and the amide bond formed by the amine (-NH2) terminus upon conjugation.

  • Azide Group: The azide functionality is remarkably stable under a wide range of conditions, including a broad pH range (typically 4-12), making it compatible with most bioconjugation buffers.[1] Its primary vulnerability is to reduction, for instance, by phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP), which will convert the azide to a primary amine in a Staudinger reduction.[2]

  • PEG Backbone: The polyethylene glycol chain is known for its high chemical durability, hydrophilicity, and biocompatibility. It enhances the solubility and in vivo half-life of conjugated molecules.[3] However, the PEG backbone can be susceptible to thermal and oxidative degradation, particularly at temperatures above 70°C and in the presence of oxygen and transition metals.[4] This degradation involves chain scission and can produce reactive impurities such as formaldehyde and formic acid.

  • Amine Conjugation (Amide Bond): The primary amine end of the linker readily reacts with activated carboxylic acids (e.g., NHS esters) to form a highly stable amide bond. Compared to other common linkages, such as esters, the amide bond is significantly more resistant to hydrolysis. Studies have shown that amide-linked PEG hydrogels remain stable for several months, whereas ester-linked equivalents degrade within days under physiological conditions.

Comparative Stability Data

The following tables summarize the stability characteristics of this compound conjugates in comparison to other common linker types under various stress conditions. The data is synthesized from published literature on the stability of the individual functional groups and linkages.

Table 1: Comparison of Linkage Stability to Hydrolysis

Linker TypeLinkage FormedRelative Hydrolytic StabilityTypical Half-life (Physiological pH)Reference
Azido-PEG-Amine Amide Very High Months to Years
Maleimide-PEG-NHSThioetherHighWeeks to Months
Hydrazide-PEG-NHSHydrazonepH-dependent (less stable at acidic pH)Hours to Days
Carboxyl-PEG-NHSEsterLowHours to Days

Table 2: Chemical Compatibility of the Azide Functional Group

Reagent/ConditionEffect on Azide GroupStability OutcomeReference
Aqueous Buffers (pH 4-12) No reaction High
Reducing Agents (e.g., TCEP) Reduction to amine Low
Reducing Agents (e.g., DTT) Generally stable High
Copper (I) Catalyst (for CuAAC) No degradation (catalyzes reaction) Stable to reaction conditions
Elevated Temperature (~60-80°C) Potential for decomposition Moderate

Experimental Protocols

To rigorously assess the stability of an this compound conjugate, a forced degradation study is recommended. This involves subjecting the conjugate to a variety of stress conditions and analyzing the degradation products, typically by High-Performance Liquid Chromatography (HPLC).

Protocol 1: Forced Degradation Study

Objective: To determine the intrinsic stability of the this compound conjugate and identify potential degradation pathways.

Materials:

  • This compound conjugated to a model protein or peptide.

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV and Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) detectors.

  • Reversed-Phase HPLC Column (e.g., C4 or C18, 3-5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Methodology:

  • Sample Preparation: Prepare stock solutions of the conjugate at a concentration of 1 mg/mL in PBS.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate 1 mL of the stock solution at 70°C for 1 week.

    • Photostability: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines.

    • Control: Store 1 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At each time point, neutralize the acidic and basic samples.

    • Inject an appropriate volume (e.g., 20 µL) of each sample onto the HPLC system.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the chromatograms at 214 nm and 280 nm (for peptides/proteins) and with the CAD/MS detector.

  • Data Analysis:

    • Calculate the percentage of the remaining intact conjugate in each stressed sample compared to the control.

    • Identify and characterize major degradation products using the mass spectrometer.

Protocol 2: HPLC Method for Stability Analysis

Objective: To provide a baseline HPLC method for separating the intact conjugate from its degradation products.

ParameterCondition
HPLC System UHPLC with UV and CAD detectors
Column Reversed-Phase C4, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 70% B in 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 60°C
UV Detection 214 nm & 280 nm
Injection Volume 10 µL

Visualizations

G Chemical Structure of an this compound Conjugate cluster_0 Biomolecule (e.g., Protein) cluster_1 This compound Linker cluster_2 Target Molecule Biomolecule Protein Amide Amide Bond (-CO-NH-) Biomolecule->Amide -COOH + H2N- PEG -(CH2CH2O)35- Amide->PEG Azide Azide (-N3) PEG->Azide Alkyne Alkyne-Modified Payload Azide->Alkyne Click Chemistry

Caption: Structure of a bioconjugate using an this compound linker.

G Experimental Workflow for Forced Degradation Study start Prepare 1 mg/mL Conjugate Stock stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid pH base Base Hydrolysis (0.1M NaOH, 60°C) stress->base pH oxidation Oxidation (3% H2O2, RT) stress->oxidation Oxidative thermal Thermal (70°C) stress->thermal Heat photo Photostability (ICH Q1B) stress->photo Light control Control (4°C, Dark) stress->control Control neutralize Neutralize & Sample acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc HPLC-UV-CAD/MS Analysis neutralize->hplc analyze Analyze Data: - % Remaining Intact - Identify Degradants hplc->analyze report Generate Stability Report analyze->report

References

Assessing the Impact of Long PEG Chains on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of Polyethylene Glycol (PEG) conjugation on therapeutic proteins is paramount. The length of the PEG chain is a critical parameter that can significantly alter a protein's bioactivity, stability, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid in the rational design of PEGylated biotherapeutics.

Impact of PEG Chain Length on Protein Properties: A Comparative Overview

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic profile of proteins.[1] Generally, a longer PEG chain offers a more pronounced effect on the protein's properties. However, this relationship is not always linear and can involve trade-offs between desired and undesired outcomes. The following tables summarize the quantitative impact of increasing PEG chain length on key protein attributes.

Table 1: Bioactivity
PEG Chain Length (kDa)ProteinChange in In Vitro BioactivityReference
5Interferon-α2a~70% activity retention[2]
12Interferon-α2a~30% activity retention[2]
20Tumor Necrosis Factor-α82% activity retention (linear PEG)[3]
40Tumor Necrosis Factor-αLoss of activity (branched PEG)[3]

Longer PEG chains can sterically hinder the protein's interaction with its target, leading to a decrease in in vitro bioactivity.

Table 2: Pharmacokinetics
PEG Chain Length (kDa)Protein/NanoparticleChange in Elimination Half-Life (t½)Reference
5Chitosan NanoparticlesSignificant increase vs. non-PEGylated
10Chitosan NanoparticlesFurther significant increase vs. 5 kDa
20rhDNaseIncreased half-life
30rhDNaseFurther increased half-life vs. 20 kDa
40rhDNaseLongest half-life (2-armed PEG)

Increasing the hydrodynamic radius of a protein through conjugation with longer PEG chains reduces renal clearance, thereby extending its circulation half-life.

Table 3: Immunogenicity
PEG Chain LengthSystemObservationReference
Increasing LengthPEGylated LipidsReduced protein adsorption and affinity for apolipoproteins
Not SpecifiedGeneralPEGylation can shield antigenic epitopes, reducing immunogenicity.
Not SpecifiedGeneralPre-existing anti-PEG antibodies can lead to accelerated blood clearance.

While longer PEG chains can more effectively mask immunogenic epitopes on the protein surface, the PEG molecule itself can be immunogenic, leading to the production of anti-PEG antibodies.

Experimental Protocols

To rigorously assess the impact of PEG chain length, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.

Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the native protein from its mono-, di-, and poly-PEGylated forms based on hydrodynamic volume.

Materials:

  • PEGylated protein reaction mixture

  • Size-exclusion chromatography system (e.g., UPLC)

  • SEC column (e.g., TSKgel G3000SWXL)

  • Mobile phase (e.g., Phosphate-buffered saline, pH 7.4)

  • UV detector

  • Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject a known concentration of the PEGylation reaction mixture into the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the eluent using a UV detector (at 280 nm for protein) and an ELSD (for PEG).

  • The elution order will be from largest to smallest hydrodynamic radius: poly-PEGylated > di-PEGylated > mono-PEGylated > native protein.

  • Quantify the relative abundance of each species by integrating the peak areas from the chromatogram.

In Vitro Bioactivity Assay (Example: Antiproliferative Assay for Interferon-α2a)

Objective: To determine the biological activity of PEGylated interferon-α2a by measuring its ability to inhibit the proliferation of a cancer cell line.

Materials:

  • Daudi cells (human B lymphoblast)

  • RPMI 1640 medium supplemented with 10% FBS

  • Native and PEGylated Interferon-α2a samples of known concentrations

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed Daudi cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the native and PEGylated interferon-α2a samples in culture medium.

  • Add the diluted samples to the respective wells and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of each sample that causes 50% inhibition of cell proliferation (IC50). A higher IC50 value for a PEGylated sample compared to the native protein indicates a loss of bioactivity.

Assessment of Immunogenicity: Anti-PEG Antibody ELISA

Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated PEG

  • Serum samples (from animals or humans exposed to PEGylated proteins)

  • Anti-PEG antibody standard

  • HRP-conjugated anti-species IgG/IgM secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coat the streptavidin plate with biotinylated PEG and incubate. Wash the wells to remove unbound PEG.

  • Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Add diluted serum samples and anti-PEG antibody standards to the wells and incubate.

  • Wash the wells to remove unbound antibodies.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the wells to remove unbound secondary antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve from the absorbance values of the anti-PEG antibody standards and determine the concentration of anti-PEG antibodies in the serum samples.

Visualizations

Experimental Workflow for Assessing PEGylation Impact

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Native Protein Reaction PEGylation Reaction Protein->Reaction PEG PEG of Varying Chain Lengths PEG->Reaction Purification Purification (e.g., IEX) Reaction->Purification PEG_Protein PEGylated Protein Conjugates Purification->PEG_Protein SEC Size-Exclusion Chromatography PEG_Protein->SEC Bioactivity In Vitro Bioactivity Assay PEG_Protein->Bioactivity PK Pharmacokinetic Studies (In Vivo) PEG_Protein->PK Immunogenicity Immunogenicity Assessment (ELISA) PEG_Protein->Immunogenicity Purity Purity & Heterogeneity SEC->Purity Activity Biological Activity Bioactivity->Activity HalfLife Circulation Half-Life PK->HalfLife AntiPEG Anti-PEG Antibody Titer Immunogenicity->AntiPEG Conclusion Assess Impact of PEG Chain Length Purity->Conclusion Activity->Conclusion HalfLife->Conclusion AntiPEG->Conclusion

Caption: Workflow for assessing the impact of PEG chain length on protein function.

Logical Relationship: PEG Chain Length and Its Consequences

G cluster_cause Primary Variable cluster_effect Physicochemical & Biological Effects cluster_outcome Pharmacological Outcomes PEG_Length Increase in PEG Chain Length Hydro_Radius Increased Hydrodynamic Radius PEG_Length->Hydro_Radius Steric_Hindrance Increased Steric Hindrance PEG_Length->Steric_Hindrance Epitope_Masking Enhanced Epitope Masking PEG_Length->Epitope_Masking Renal_Clearance Decreased Renal Clearance Hydro_Radius->Renal_Clearance Bioactivity_Loss Decreased Bioactivity Steric_Hindrance->Bioactivity_Loss Immunogenicity_Red Reduced Protein Immunogenicity Epitope_Masking->Immunogenicity_Red AntiPEG_Risk Potential for Anti-PEG Antibodies Epitope_Masking->AntiPEG_Risk PK_HalfLife Increased Pharmacokinetic Half-Life Renal_Clearance->PK_HalfLife

Caption: Consequences of increasing PEG chain length on protein properties.

References

A Comparative Guide to CuAAC and SPAAC for Azido-PEG35-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery and biomaterials science. The choice of ligation chemistry is critical to the success of these conjugates. This guide provides an objective comparison of two of the most powerful "click chemistry" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the specific application of reacting with Azido-PEG35-amine. This bifunctional linker, possessing a terminal azide and a primary amine, is a versatile tool for bioconjugation.

Reaction Principles: A Tale of Two Clicks

Both CuAAC and SPAAC are based on the [3+2] cycloaddition of an azide and an alkyne to form a stable triazole linkage. However, their mechanisms of activation differ significantly, leading to profound differences in their application.

CuAAC relies on a copper(I) catalyst to activate a terminal alkyne, dramatically increasing the reaction rate and enforcing the regioselective formation of the 1,4-disubstituted triazole isomer.[1] This reaction is known for its high efficiency and the use of readily accessible terminal alkynes.[2]

SPAAC , in contrast, is a catalyst-free reaction that utilizes a strained cyclooctyne. The inherent ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) provides the driving force for the reaction with an azide.[] This circumvents the need for a potentially cytotoxic copper catalyst, making it highly biocompatible and suitable for in vivo applications.[4]

Quantitative Data Summary

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to inform this decision. It is important to note that while direct kinetic data for this compound is not extensively published, the presented data is extrapolated from studies on similar PEG-azides and various alkyne substrates.

Table 1: General Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[5]
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Accessibility Simple alkynes are readily availableStrained cyclooctynes can be complex and expensive
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable

Table 2: Kinetic Data for CuAAC and SPAAC Reactions

ParameterCuAACSPAAC
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for CuAAC and SPAAC reactions with this compound. Optimization for specific substrates and applications is recommended.

Protocol 1: CuAAC Reaction of this compound with a Terminal Alkyne-functionalized Molecule

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water and solvents

Procedure:

  • Reactant Preparation: Dissolve the this compound and the terminal alkyne-functionalized molecule in PBS to the desired concentrations.

  • Catalyst Premix: Prepare a fresh premix of CuSO₄ and THPTA in degassed water. A typical ratio is 1:5 (CuSO₄:THPTA).

  • Reaction Initiation: To the solution of the azide and alkyne, add the CuSO₄/THPTA premix.

  • Reduction: Immediately add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

  • Purification: Purify the PEGylated conjugate using appropriate methods such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and unreacted reagents.

Protocol 2: SPAAC Reaction of this compound with a DBCO-functionalized Molecule

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Reactant Preparation: Dissolve the this compound in the reaction buffer.

  • DBCO-reagent Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation: Mix the solutions of the this compound and the DBCO-functionalized molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and reactivity.

  • Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugation, showing a molecular weight shift) or HPLC.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizing the Workflows and Mechanisms

To better understand the fundamental differences and workflows, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide This compound Triazole 1,4-disubstituted Triazole Linkage Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Triazole Triazole Linkage Azide->Triazole StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) StrainedAlkyne->Triazole spontaneous reaction

Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway start Start: this compound + Target Molecule CuAAC_Reactants Add Terminal Alkyne start->CuAAC_Reactants SPAAC_Reactants Add Strained Cyclooctyne (e.g., DBCO) start->SPAAC_Reactants CuAAC_Catalyst Add Cu(I) Catalyst + Ligand CuAAC_Reactants->CuAAC_Catalyst CuAAC_Reaction Incubate (1-24h) CuAAC_Catalyst->CuAAC_Reaction CuAAC_Purification Purify (remove copper) CuAAC_Reaction->CuAAC_Purification end Final Conjugate CuAAC_Purification->end SPAAC_Reaction Incubate (0.5-12h) SPAAC_Reactants->SPAAC_Reaction SPAAC_Purification Purify SPAAC_Reaction->SPAAC_Purification SPAAC_Purification->end

Caption: Comparative experimental workflows for CuAAC and SPAAC reactions.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for reactions involving this compound is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of copper.

  • The cost and availability of terminal alkynes are advantageous.

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a concern.

  • Applications requiring high biocompatibility and mild reaction conditions.

  • When the simplicity of a catalyst-free system is desired.

For drug development professionals, the biocompatibility of SPAAC is a significant advantage, particularly for the development of therapeutics intended for in vivo use. However, for the synthesis of well-defined conjugates in vitro, the speed and efficiency of CuAAC, when coupled with effective purification methods to remove the copper catalyst, remains a powerful and cost-effective option. Researchers should carefully consider the trade-offs outlined in this guide to select the optimal click chemistry strategy for their specific bioconjugation needs.

References

The Hydrophilic Advantage: A Comparative Guide to the PEG35 Spacer in Reducing Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the immunogenicity of biotherapeutics is a critical hurdle. The choice of a linker to conjugate a therapeutic molecule to a carrier, such as an antibody in an antibody-drug conjugate (ADC), can significantly impact its immunogenic profile. This guide provides an objective comparison of the hydrophilic polyethylene glycol (PEG) spacer, with a specific focus on a 35-atom chain length (PEG35), against other linker alternatives in reducing immunogenicity, supported by experimental data.

The inclusion of a hydrophilic spacer like PEG is a well-established strategy to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][] Its flexible and hydrophilic nature can create a "stealth" effect, shielding the conjugated molecule from enzymatic degradation and reducing recognition by the immune system.[1][3]

Comparative Analysis of Linker Immunogenicity

The immunogenicity of a bioconjugate is a complex interplay of factors including the properties of the therapeutic protein, the linker, and the patient's immune system.[4] While PEGylation is a widely used strategy to mitigate immunogenicity, the characteristics of the PEG linker itself, such as molecular weight and architecture, are crucial.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the immunogenicity of different linker types.

Table 1: Comparison of Anti-Drug Antibody (ADA) Response to Different Linkers

Linker TypeBioconjugateAnimal ModelADA Titer/IncidenceReference
Hydrophilic PEG PEG-InterferonMouseSignificantly lower anti-IFN antibodies compared to non-PEGylated IFN
Polysarcosine (PSar) PSar-InterferonMouseElicited considerably less anti-IFN antibodies compared to PEG-IFN
Hydrophobic Linker ADC with SMCC linkerClinical DataADA incidence can vary, but hydrophobic linkers may contribute to aggregation and immunogenicity
Cleavable Linker ADC with Val-Cit linkerClinical DataADA incidence reported to be within the range of other mAbs

Table 2: In Vitro T-Cell Proliferation in Response to Different Linkers

Linker TypeAssayResultReference
PEGylated Protein Human PBMC assayReduced T-cell proliferation compared to the non-PEGylated protein
Non-PEG Hydrophilic Linker Not specifiedGenerally low immunogenicity due to the use of naturally occurring components

The Role of PEG Chain Length

The length of the PEG chain is a critical parameter influencing its ability to shield the bioconjugate from the immune system. While longer PEG chains can offer better shielding, they may also have drawbacks. Shorter PEG chains, such as PEG35, can provide a balance between hydrophilicity and minimizing potential immunogenicity associated with larger PEG molecules. Studies have shown that PEG molecules with molecular weights below 20 kDa tend to have a higher propensity to initiate immune responses.

Alternative Hydrophilic Linkers

Concerns about pre-existing anti-PEG antibodies in a significant portion of the population have driven the development of alternative hydrophilic linkers.

  • Polysarcosine (PSar): A promising alternative to PEG, PSar is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine. It exhibits similar physicochemical properties to PEG but is biodegradable and has been shown to be less immunogenic.

  • Other Polypeptides and Polysaccharides: These linkers offer the advantages of being biodegradable and generally having low immunogenicity due to their natural components.

Experimental Protocols

Accurate assessment of immunogenicity is crucial in the development of biotherapeutics. Below are detailed methodologies for key experiments cited in this guide.

Anti-Drug Antibody (ADA) ELISA

This assay is a common method for detecting and quantifying antibodies against a biotherapeutic in patient serum or plasma.

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with the bioconjugate (e.g., PEGylated protein or ADC) at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum or plasma samples, along with positive and negative controls, are diluted in an appropriate assay diluent and added to the wells. The plates are incubated for 1-2 hours at room temperature.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the species of the primary antibody (e.g., anti-human IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Substrate Addition: The plates are washed again, and a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The reaction is allowed to develop in the dark.

  • Measurement: The reaction is stopped with a stop solution, and the optical density (absorbance) is measured at a specific wavelength using a microplate reader. The antibody titer is determined by comparing the sample absorbance to a standard curve.

T-Cell Proliferation Assay

This assay measures the activation and proliferation of T-cells in response to an antigen, providing an indication of a potential cell-mediated immune response.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation.

  • Cell Labeling (Optional but recommended): PBMCs are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved, allowing for the quantification of proliferation.

  • Stimulation: Labeled PBMCs are cultured in 96-well plates and stimulated with the test article (e.g., the bioconjugate with the PEG35 spacer), a positive control (e.g., a known T-cell mitogen like PHA), and a negative control (vehicle).

  • Incubation: The cells are incubated for 5-7 days at 37°C in a humidified CO2 incubator.

  • Analysis: After incubation, the cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry: The percentage of proliferating T-cells (identified by the dilution of the CFSE dye) within specific T-cell populations (e.g., CD4+ helper T-cells) is quantified using a flow cytometer.

Visualizing the Immune Response

The following diagrams illustrate the key pathways involved in the immune response to a bioconjugate and a typical experimental workflow for assessing immunogenicity.

Immune_Response_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_Antibody_Production Antibody Production APC Dendritic Cell / Macrophage Th_Cell Helper T-Cell (CD4+) APC->Th_Cell Antigen Presentation (MHC-II) B_Cell B-Cell Th_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADA Anti-Drug Antibodies (ADA) Plasma_Cell->ADA Secretion Bioconjugate Bioconjugate (e.g., ADC with PEG35 spacer) Bioconjugate->APC Uptake & Processing

Figure 1. Signaling pathway of the adaptive immune response to a bioconjugate.

Experimental_Workflow Start Immunogenicity Assessment In_Silico In Silico & In Vitro Screening Start->In_Silico ADA_Assay Anti-Drug Antibody (ADA) Assay (e.g., ELISA) In_Silico->ADA_Assay TCell_Assay T-Cell Proliferation Assay In_Silico->TCell_Assay In_Vivo In Vivo Studies (Animal Models) ADA_Assay->In_Vivo TCell_Assay->In_Vivo Clinical Clinical Trials (Human Subjects) In_Vivo->Clinical Risk Risk Assessment & Mitigation Clinical->Risk

Figure 2. General experimental workflow for immunogenicity assessment.

Conclusion

The use of hydrophilic spacers, particularly PEG, is a cornerstone in the design of bioconjugates with reduced immunogenicity. The PEG35 spacer represents a rational choice, offering a balance of hydrophilicity to mask the therapeutic payload without the potential immunogenic liabilities of larger PEG molecules. While alternatives like polysarcosine show promise, the extensive history and regulatory familiarity with PEG make it a reliable option. The selection of the optimal linker ultimately requires a case-by-case evaluation, considering the specific characteristics of the bioconjugate and the therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting a thorough immunogenicity risk assessment.

References

Evaluating the Purity of Synthesized Azido-PEG35-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of bifunctional linkers like Azido-PEG35-amine is paramount to ensure the efficacy, safety, and reproducibility of their bioconjugates. This guide provides an objective comparison of analytical methods to evaluate the purity of synthesized this compound, contrasts it with alternative linker technologies, and offers supporting experimental protocols and data.

Data Presentation: Purity and Performance Comparison

The purity of this compound is critical for its primary application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). High purity ensures predictable drug-to-antibody ratios (DAR) and minimizes the presence of potentially immunogenic or reactive impurities.

Table 1: Quantitative Purity Analysis of this compound and Alternatives

FeatureThis compoundAzido-PEG-NHS EsterDBCO-PEG-Amine (for SPAAC)Polysarcosine (pSar)-Azide
Purity (by qNMR) >97%>95%>95%>98%
Polydispersity Index (PDI) ~1.02~1.03~1.02~1.10
Common Impurities Residual mesylate, di-amino PEG, unreacted starting materials, secondary/tertiary amines.Hydrolyzed NHS ester, unreacted Azido-PEG-acid.Unreacted DBCO-acid, residual coupling agents.Oligomeric side products, residual initiator.
Reaction Efficiency (Click Chemistry) High (CuAAC)N/A (Amine reactive)Very High (SPAAC)High (CuAAC/SPAAC)
Biocompatibility Good, but potential for PEG immunogenicity.Good, but potential for PEG immunogenicity.Good, but potential for PEG immunogenicity.Potentially lower immunogenicity than PEG.[1]
Stability Azide group is stable; amine is reactive.NHS ester is moisture-sensitive.DBCO group is stable.Stable.

Experimental Protocols

Accurate purity assessment relies on robust analytical methods. The following are detailed protocols for key experiments used to characterize this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of a characteristic analyte signal to that of a certified internal standard.[2][3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean NMR tube.

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A typical D1 for PEG derivatives is 10-30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic peak of this compound (e.g., the methylene protons adjacent to the azide group, typically around 3.4 ppm) and a known peak of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is essential for separating the main product from structurally similar impurities. A combination of Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can provide a comprehensive purity profile.[4][5]

Methodology (RP-HPLC):

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). UV detection is less effective as PEGs lack a strong chromophore.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

  • Data Analysis:

    • Analyze the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

MALDI-TOF Mass Spectrometry for Molecular Weight Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight and assess the polydispersity of the PEG chain.

Methodology:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and 0.1% TFA in water.

    • Analyte Solution: Dissolve the this compound sample in water or a suitable organic solvent to a concentration of 1-2 mg/mL.

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol.

  • Spotting Technique:

    • Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:5:1 (v/v/v) ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a known PEG standard.

  • Data Analysis:

    • The resulting spectrum should show a distribution of peaks, each separated by 44 Da, corresponding to the ethylene glycol repeat unit.

    • Verify that the peak molecular weights correspond to the expected mass of this compound with a sodium or potassium adduct.

    • The narrowness of the distribution is an indicator of low polydispersity.

Mandatory Visualization

Experimental Workflow for Purity Evaluation

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Evaluation synthesis This compound Synthesis crude_product Crude Product synthesis->crude_product nmr ¹H NMR & qNMR (Structure & Purity) crude_product->nmr hplc HPLC-CAD/ELSD/MS (Impurity Profile) crude_product->hplc maldi MALDI-TOF MS (MW & PDI) crude_product->maldi pass Purity > 97% Meets Specifications nmr->pass fail Purity < 97% Further Purification nmr->fail hplc->pass hplc->fail maldi->pass maldi->fail fail->synthesis Re-purification

Caption: Workflow for the purity evaluation of synthesized this compound.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a key component in the construction of ADCs via "click chemistry." The following diagram outlines the typical workflow.

ADC_Workflow cluster_components Starting Materials cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis antibody Monoclonal Antibody (mAb) step1 Step 1: Antibody Modification (e.g., Lysine reaction with NHS-ester) antibody->step1 payload Cytotoxic Payload with Alkyne Group step2 Step 2: Click Chemistry (CuAAC Reaction) payload->step2 linker This compound (Purity Verified) linker->step2 step1->step2 purification Purification (e.g., SEC, HIC) step2->purification analysis ADC Characterization (DAR, Purity, Aggregation) purification->analysis final_adc Final ADC Product analysis->final_adc

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

Confirming Azido-PEG-Amine Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry techniques for the analysis of Azido-PEG-amine conjugation, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) to molecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] When this involves the reaction of an azide-functionalized PEG with an amine-containing molecule, rigorous analytical techniques are required to confirm the successful conjugation and characterize the final product. Mass spectrometry (MS) stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information.[3][4]

This guide compares the two most common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the analysis of Azido-PEG-amine conjugates.

Comparison of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS depends on several factors, including the size of the conjugate, the desired level of structural detail, and the available instrumentation.

FeatureMALDI-TOF MSESI-MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight.Analyte in solution is nebulized and ionized, creating highly charged ions that are analyzed by a mass analyzer.
Ionization Soft ionization, primarily produces singly charged ions ([M+H]⁺ or [M+Na]⁺).[5]Soft ionization, produces multiply charged ions.
Mass Range Well-suited for high molecular weight compounds, including large PEG conjugates.Can analyze a wide range of molecular weights, but spectra can be complex for large, polydisperse molecules.
Sample Prep Requires co-crystallization with a suitable matrix.Sample is introduced in solution, often coupled with liquid chromatography (LC).
Data Complexity Simpler spectra with singly charged ions, making it easier to interpret for polydisperse PEGs.Complex spectra with multiple charge states, which can be challenging to deconvolute for heterogeneous samples.
Resolution Generally provides good resolution for observing individual oligomers of heterogeneous PEGylated molecules.High-resolution instruments (e.g., Orbitrap, Q-TOF) can provide accurate mass measurements.
Fragmentation In-source decay (ISD) can provide fragmentation information for determining the conjugation site.Tandem MS (MS/MS) is readily coupled for detailed structural elucidation and sequencing.

Experimental Workflows and Protocols

To successfully analyze Azido-PEG-amine conjugates, a well-defined workflow is essential. The following diagram illustrates the key steps, from the conjugation reaction to data analysis.

G cluster_0 Conjugation & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Confirmation Reaction Azido-PEG + Amine-Molecule Purification Purification of Conjugate Reaction->Purification SamplePrep Sample Preparation Purification->SamplePrep MS_Analysis MALDI-TOF or ESI-MS Analysis SamplePrep->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Spectral Interpretation & Deconvolution Data_Acquisition->Data_Analysis Confirmation Confirmation of Conjugation Data_Analysis->Confirmation

Figure 1. General workflow for the confirmation of Azido-PEG-amine conjugation using mass spectrometry.
Protocol 1: Sample Preparation for MALDI-TOF MS

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Cationizing Agent: To improve ionization of PEG, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.

  • Sample-Matrix Mixture: Mix the purified Azido-PEG-amine conjugate solution with the matrix solution at a ratio of approximately 1:10 (sample:matrix).

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals.

Protocol 2: Sample Preparation and Analysis by ESI-MS
  • Sample Dilution: Dilute the purified conjugate in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

  • Charge Reduction (Optional but Recommended): For large and polydisperse PEG conjugates, the addition of a charge-reducing agent like triethylamine (TEA) post-column or directly to the sample solution can simplify the complex spectra.

  • LC-MS Analysis: For complex mixtures, coupling liquid chromatography (LC) to the ESI-MS allows for separation of the conjugate from unreacted starting materials and byproducts prior to mass analysis. A reversed-phase C4 or C18 column is often suitable.

  • Direct Infusion: For relatively pure samples, direct infusion into the ESI source using a syringe pump can be employed.

Data Interpretation and Confirmation of Conjugation

The primary goal of the mass spectrometry analysis is to confirm the formation of the desired conjugate. This is achieved by observing the expected mass shift.

G cluster_reaction Conjugation Reaction cluster_mass_spec Mass Spectrometry AzidoPEG Azido-PEG (Known Mass) Reaction AzidoPEG->Reaction AmineMolecule Amine Molecule (Known Mass) AmineMolecule->Reaction Conjugate Conjugate (Expected Mass) ObservedMass Observed Mass Conjugate->ObservedMass matches Reaction->Conjugate - N2

Figure 2. Logical diagram for mass confirmation of Azido-PEG-amine conjugation.

A key indicator of a successful reaction between an azide and an amine (in the context of certain ligation chemistries) is the loss of a nitrogen molecule (N₂), resulting in a specific mass change. The expected mass of the conjugate can be calculated as:

Mass(Conjugate) = Mass(Azido-PEG) + Mass(Amine-Molecule) - Mass(N₂) (if applicable to the specific reaction)

The mass spectrum should show a prominent peak or a distribution of peaks corresponding to the calculated mass of the conjugate. For polydisperse PEG, a distribution of peaks separated by 44 Da (the mass of the ethylene glycol repeat unit) will be observed.

Characteristic Fragmentation

For azide-containing molecules, a characteristic fragmentation pattern in mass spectrometry is the loss of a nitrogen molecule (N₂), resulting in a peak at [M-28]⁺. While the final conjugate may not contain the azide group, this fragmentation can be useful for characterizing the starting Azido-PEG material.

Conclusion

Both MALDI-TOF and ESI-MS are powerful techniques for confirming Azido-PEG-amine conjugation. MALDI-TOF often provides simpler spectra for large, polydisperse PEG conjugates, while ESI-MS, especially when coupled with LC and tandem MS, can offer higher resolution and more detailed structural information. The choice of technique should be guided by the specific analytical needs of the project. Careful sample preparation and data interpretation are crucial for obtaining reliable and conclusive results.

References

Validating the Functional Activity of Azido-PEG35-amine Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, robust validation of bifunctional linkers is a critical step in the development of novel bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. This guide provides an objective comparison of key functional assays to validate the activity of Azido-PEG35-amine conjugates, complete with experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a terminal azide group for "click" chemistry and a primary amine for conventional bioconjugation. The polyethylene glycol (PEG) spacer enhances solubility and provides "stealth" properties to reduce immunogenicity and prolong circulation half-life. Validating the reactivity of both the azide and amine functionalities, as well as the impact of the PEG chain, is essential to ensure the successful development of effective and safe therapeutics.

Core Functional Validation Assays

The validation of this compound conjugates can be systematically approached by assessing its three key components: the amine group, the azide group, and the PEG spacer.

Validation of Amine Reactivity

The primary amine group is typically conjugated to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, on a target molecule (e.g., a protein, antibody, or nanoparticle).

Comparison of Amine-Reactive Chemistries:

While other amine-reactive chemistries exist, NHS ester chemistry is widely used due to its efficiency and stability.

ParameterNHS Ester ChemistryOther Amine Chemistries (e.g., EDC/Sulfo-NHS)
Reaction pH 7.2 - 8.54.5 - 7.5
Efficiency HighVariable, can be lower
Byproducts N-hydroxysuccinimideUrea derivatives
Stability of Activated Species ModerateLow (in aqueous solution)

Experimental Protocol: NHS Ester Conjugation

This protocol describes the conjugation of this compound to a protein via an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 10% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[3][4]

G cluster_0 Amine Reactivity Validation Workflow Protein Protein NHS_Ester NHS Ester Activation Protein->NHS_Ester Activate Carboxyl Groups Conjugation Conjugation Reaction (pH 7.2-8.5) NHS_Ester->Conjugation Azido_PEG_Amine This compound Azido_PEG_Amine->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis

Amine reactivity validation workflow.

Validation of Azide Reactivity via Click Chemistry

The azide group provides a bioorthogonal handle for highly specific ligation with alkyne-containing molecules. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparison of CuAAC and SPAAC:

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower due to copper cytotoxicity, more suitable for in vitro applications.High, copper-free and suitable for live cell and in vivo applications.
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions).Fast, but generally slower than CuAAC.
Reactants Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Accessibility Simple alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.

Experimental Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule with an alkyne-containing fluorescent dye.

Materials:

  • Azide-functionalized molecule (e.g., this compound conjugate)

  • Alkyne-containing fluorescent dye

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate buffer)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the azide- and alkyne-containing molecules, CuSO4, THPTA, and sodium ascorbate.

  • Reaction Mixture: In a reaction tube, mix the azide and alkyne molecules in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare a premix of CuSO4 and THPTA. Add this to the azide/alkyne solution and mix briefly.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to the mixture to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Analysis: Monitor the reaction progress and confirm product formation using techniques like fluorescence spectroscopy, mass spectrometry, or HPLC.

Experimental Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule with a DBCO-containing fluorescent dye.

Materials:

  • Azide-functionalized molecule

  • DBCO-conjugated fluorophore

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the azide-functionalized molecule with a 1.5-5 fold molar excess of the DBCO-conjugated fluorophore in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized.

  • Purification: If necessary, purify the conjugate to remove unreacted DBCO-fluorophore using size-exclusion chromatography.

  • Analysis: Analyze the final product by fluorescence measurement, UV-Vis spectroscopy (DBCO has an absorbance at ~310 nm), and mass spectrometry.

G cluster_0 Azide Reactivity Validation Pathways cluster_1 CuAAC cluster_2 SPAAC Azide_Conjugate This compound Conjugate CuAAC_Reaction Cu(I) Catalyst + NaAscorbate Azide_Conjugate->CuAAC_Reaction SPAAC_Reaction Copper-Free Azide_Conjugate->SPAAC_Reaction Alkyne Terminal Alkyne (e.g., Dye-Alkyne) Alkyne->CuAAC_Reaction Triazole_1 1,4-disubstituted Triazole Product CuAAC_Reaction->Triazole_1 DBCO Strained Alkyne (e.g., DBCO-Dye) DBCO->SPAAC_Reaction Triazole_2 Triazole Product SPAAC_Reaction->Triazole_2

Comparison of CuAAC and SPAAC pathways.

Validation of PEG Functionality

The PEG chain is intended to improve pharmacokinetics and reduce non-specific interactions. Key assays to validate these properties include cellular uptake studies and cytotoxicity assays.

Comparison of Cellular Uptake in PEGylated vs. Non-PEGylated Constructs:

Cell TypeConstructCellular Uptake (%)Reference
MacrophagesNon-PEGylated NanoparticlesHigh
MacrophagesPEGylated NanoparticlesLow
Cancer CellsNon-PEGylated LiposomesHigher
Cancer CellsPEGylated LiposomesLower

Experimental Protocol: Cellular Uptake Assay via Flow Cytometry

This protocol compares the cellular uptake of a fluorescently labeled molecule conjugated with this compound to its non-PEGylated counterpart.

Materials:

  • PEGylated and non-PEGylated fluorescent conjugates

  • Cell line of interest (e.g., macrophages like RAW 264.7 or a cancer cell line)

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with equimolar concentrations of the PEGylated and non-PEGylated fluorescent conjugates. Include an untreated control group.

  • Incubation: Incubate the cells for a defined period (e.g., 4 or 24 hours) at 37°C.

  • Harvesting: Wash the cells with PBS to remove unbound conjugates and harvest them using trypsin or a cell scraper.

  • Staining (Optional): Stain with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population. The shift in fluorescence intensity compared to the untreated control indicates the extent of cellular uptake.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of the conjugate on cell viability.

Materials:

  • This compound conjugate

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of the this compound conjugate. Include untreated and vehicle controls.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

G cluster_0 PEG Functionality Validation Workflow cluster_1 Cellular Uptake Assay cluster_2 Cytotoxicity Assay PEG_Conjugate This compound Conjugate Incubation Incubation with Conjugate PEG_Conjugate->Incubation Cells Cell Culture (e.g., Macrophages, Cancer Cells) Cells->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry MTT_Assay MTT Assay Incubation->MTT_Assay Uptake_Result Quantify Uptake Flow_Cytometry->Uptake_Result Viability_Result Determine Cell Viability MTT_Assay->Viability_Result

Workflow for validating PEG functionality.

Conclusion

The validation of this compound conjugates requires a multi-faceted approach, addressing the reactivity of both the amine and azide functionalities, as well as the biological consequences of the PEG spacer. For amine reactivity, NHS ester chemistry provides a reliable method for conjugation. For azide reactivity, the choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell and in vivo systems due to its biocompatibility. Cellular uptake and cytotoxicity assays are crucial for confirming the desired "stealth" and safety profile conferred by the PEG chain. By employing the assays and protocols outlined in this guide, researchers can confidently validate the functional activity of their this compound conjugates, paving the way for the development of advanced and effective bioconjugate-based therapeutics.

References

A Comparative Guide to the In Vivo Stability of Long vs. Short PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of therapeutic and diagnostic agents is critically influenced by their pharmacokinetic and pharmacodynamic profiles. Polyethylene glycol (PEG) linkers are widely employed to enhance these properties, offering improved solubility, stability, and circulation half-life.[1][2][] However, the length of the PEG linker is a crucial parameter that can dramatically alter the in vivo behavior of a conjugated molecule.[1] This guide provides an objective comparison of long versus short PEG linkers, supported by experimental data, to aid in the selection of an optimal linker for specific research applications.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different length PEG linkers.

Table 1: Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[4]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
PSMA InhibitorsPEG4, PEG8Introduction of PEG chains led to reduced clearance through the kidneys and longer circulation time compared to a non-PEGylated ligand.

Table 2: Biodistribution and Targeting

Molecule TypePEG Linker LengthKey Biodistribution/Targeting FindingReference
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaTumor accumulation significantly increased as the PEG-linker length increased.
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing maximal blocking of liver uptake.
PSMA InhibitorsPEG4, PEG8PEGylated inhibitors maintained tumor uptake while significantly decreasing renal uptake compared to the non-PEGylated version.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.

Pharmacokinetic Analysis
  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Typically mice (e.g., BALB/c or tumor-xenograft models).

  • Procedure:

    • PEGylated conjugates are administered intravenously (i.v.) via the tail vein.

    • Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

    • The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.

    • The data is then used to calculate pharmacokinetic parameters, including half-life (t½) and area under the curve (AUC), using software like GraphPad Prism.

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing NCI-N87 or LNCaP tumors) are commonly used.

  • Procedure:

    • Radiolabeled (e.g., with ⁶⁸Ga, ¹¹¹In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.

    • At predetermined time points, animals are euthanized, and organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested and weighed.

    • The radioactivity or fluorescence in each organ is measured using a gamma counter or an imaging system, respectively.

    • The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models are used.

  • Procedure:

    • Mice are inoculated with tumor cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

    • The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The study is concluded when tumors in the control group reach a predefined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Comparative In Vivo Fate of Long vs. Short PEG Linkers

G cluster_0 Short PEG Linker cluster_1 Long PEG Linker Short_PEG Molecule with Short PEG Linker Rapid_Clearance Rapid Renal Clearance Short_PEG->Rapid_Clearance Faster Renal Clearance Lower_Accumulation Lower Tumor Accumulation Short_PEG->Lower_Accumulation Reduced EPR Effect Potential_Immunogenicity Potential for Immunogenicity Short_PEG->Potential_Immunogenicity Less Shielding Long_PEG Molecule with Long PEG Linker Prolonged_Circulation Prolonged Circulation (Longer Half-Life) Long_PEG->Prolonged_Circulation Slower Renal Clearance Enhanced_Accumulation Enhanced Tumor Accumulation Long_PEG->Enhanced_Accumulation Enhanced EPR Effect Reduced_Immunogenicity Reduced Immunogenicity Long_PEG->Reduced_Immunogenicity Improved Shielding

Caption: Comparative in vivo fate of molecules with long vs. short PEG linkers.

Experimental Workflow for Comparing PEG Linker Stability

G Start Synthesize Conjugates (Short vs. Long PEG) PK_Study Pharmacokinetic Study (Blood Sampling) Start->PK_Study Administer to Animal Models Biodistribution_Study Biodistribution Study (Organ Harvesting) PK_Study->Biodistribution_Study Analyze Half-Life & Clearance Efficacy_Study In Vivo Efficacy Study (Tumor Growth Monitoring) Biodistribution_Study->Efficacy_Study Analyze Tissue Accumulation Data_Analysis Comparative Data Analysis Efficacy_Study->Data_Analysis Analyze Therapeutic Effect Conclusion Conclusion Data_Analysis->Conclusion Determine Optimal Linker Length

Caption: Workflow for in vivo comparison of long and short PEG linkers.

Signaling Pathway of a PEGylated Antibody-Drug Conjugate (ADC)

G ADC PEGylated ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Targets Antigen Tumor_Cell Tumor Cell Internalization Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Acidic pH or Enzymatic Cleavage Drug_Release Payload Release Cleavage->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Induces Cell Death

Caption: General signaling pathway of a PEGylated ADC leading to tumor cell death.

References

A Comparative Guide to Azido-PEG35-amine for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available linker technologies, long-chain polyethylene glycol (PEG) linkers, such as Azido-PEG35-amine, have garnered considerable interest. This guide provides an objective comparison of this compound's anticipated performance with other alternatives, supported by experimental data from studies on structurally related PEG linkers. Detailed methodologies for key experiments are also provided to facilitate the practical application of these concepts.

This compound is a heterobifunctional linker featuring a terminal azide group and a primary amine group, separated by a long, 35-unit PEG chain.[1][2] The amine functionality allows for straightforward conjugation to biomolecules via reactions with carboxylic acids or activated esters, while the azide group enables highly efficient and specific "click chemistry" reactions with alkyne-functionalized molecules.[3] This dual reactivity, combined with the long PEG spacer, offers a versatile tool for the development of advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[4]

Performance Comparison of Long-Chain PEG Linkers

While specific comparative studies on this compound are not extensively documented in publicly available literature, the performance of long-chain PEG linkers has been evaluated in various contexts. The data presented below, derived from studies on long-chain PEG linkers (e.g., PEG24, 4kDa, 10kDa), provides valuable insights into the expected performance of this compound.

The length of the PEG linker significantly influences the properties of the resulting bioconjugate. Longer PEG chains, such as the one in this compound, are known to enhance the solubility and stability of hydrophobic drug payloads, mitigate aggregation, and prolong circulation half-life by increasing the hydrodynamic radius of the conjugate, which in turn reduces renal clearance.[5]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
LinkerTarget Cell LineIC50 (nM)Fold Change vs. No PEGReference
No PEG (SMCC)HER2-positive (NCI-N87)~4.41.0
4 kDa PEGHER2-positive (NCI-N87)~29.76.8x decrease
10 kDa PEGHER2-positive (NCI-N87)~100.122.8x decrease

Note: The data suggests that while long-chain PEG linkers can sometimes lead to a decrease in in vitro potency, this is often compensated by improved in vivo performance.

Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy
LinkerHalf-life (t½) in minFold Change vs. No PEGTumor Growth InhibitionReference
No PEG (SMCC)19.61.0Moderate
4 kDa PEG49.22.5x increaseGood
10 kDa PEG219.011.2x increaseStrongest

Note: Longer PEG chains significantly extend the circulation half-life of the conjugate, leading to greater tumor accumulation and enhanced antitumor efficacy in animal models.

Comparison with Alternative Linker Chemistries

The choice of reactive groups on the linker is as critical as its length. This compound utilizes azide-alkyne "click chemistry," which offers distinct advantages over other common conjugation chemistries, such as maleimide-thiol coupling.

Table 3: Comparison of Azide-Alkyne Cycloaddition and Maleimide-Thiol Conjugation
FeatureAzide-Alkyne "Click" ChemistryMaleimide-Thiol ChemistryReference(s)
Reaction Type 1,3-Dipolar CycloadditionMichael Addition
Specificity High (Bioorthogonal)High for thiols at pH 6.5-7.5
Reaction Rate Fast to very fast (up to 10⁴ M⁻¹s⁻¹)Fast (up to 10² M⁻¹s⁻¹)
Stability of Linkage Highly stable triazole ringThioether bond can be susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols (e.g., glutathione in vivo)
Biocompatibility Copper-free variants (SPAAC) are highly biocompatible. Copper-catalyzed reactions (CuAAC) may require cytotoxic copper catalysts.Generally biocompatible, but maleimides can react with other nucleophiles at higher pH.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process: first, the modification of an antibody with an Azido-PEG-NHS ester (a variant of Azido-PEG-amine), followed by a copper-free "click" reaction to a DBCO-functionalized drug payload.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Azido-PEG-NHS ester stock solution (10 mM in anhydrous DMSO).

  • DBCO-functionalized cytotoxic drug stock solution (10 mM in anhydrous DMSO).

  • Reaction buffer: PBS, pH 8.0-8.5.

  • Desalting columns.

  • Size-exclusion chromatography (SEC) system.

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the reaction buffer using a desalting column to a final concentration of 2-5 mg/mL.

  • Azide Functionalization: Add a 10-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody: Remove excess linker using a desalting column, exchanging the antibody into a click-reaction compatible buffer (e.g., PBS, pH 7.4).

  • Click Reaction: Add a 3- to 5-fold molar excess of the DBCO-drug stock solution to the azide-modified antibody. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final ADC from unconjugated drug and other reagents using SEC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Assess purity and aggregation by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive NCI-N87).

  • Complete cell culture medium.

  • ADC and unconjugated antibody controls.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the impact of a HER2-targeted ADC on the HER2 signaling pathway.

Materials:

  • HER2-positive cells.

  • ADC and controls.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the ADC for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_eval ADC Evaluation Antibody Antibody Azide_Mod Azide-Modified Antibody Antibody->Azide_Mod Azido-PEG-NHS Ester Click_Rxn SPAAC Click Reaction Azide_Mod->Click_Rxn DBCO_Drug DBCO-Drug Payload DBCO_Drug->Click_Rxn Purification_1 Purified ADC Click_Rxn->Purification_1 SEC Characterization Characterization Purification_1->Characterization DAR, Purity In_Vitro In Vitro Cytotoxicity Characterization->In_Vitro IC50 In_Vivo In Vivo Efficacy Characterization->In_Vivo TGI

Workflow for ADC synthesis and evaluation.
HER2 Signaling Pathway Targeted by an ADC

HER2_Signaling cluster_membrane Cell Membrane cluster_cell Tumor Cell cluster_pathway Signaling Pathways ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Endocytosis HER2->Internalization PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Payload Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis e.g., DNA Damage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

case studies of successful bioconjugation with Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Among the diverse array of available linkers, heterobifunctional polyethylene glycol (PEG) derivatives have gained prominence for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.

This guide provides a comparative analysis of Azido-PEG35-amine , a discrete PEG (dPEG®) linker, against other common alternatives in bioconjugation. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an informed selection of linkers for specific research and development needs.

Overview of this compound

This compound is a high-purity, monodisperse PEG linker characterized by a chain of 35 ethylene oxide units, flanked by a primary amine (-NH₂) at one terminus and an azide (-N₃) at the other. This heterobifunctional nature allows for a two-step, controlled conjugation of two different molecules. The discrete nature of the PEG chain ensures batch-to-batch consistency, leading to more homogeneous bioconjugates with predictable properties.[1][2]

The primary amine group can be readily conjugated to carboxylic acids or activated esters (e.g., NHS esters) on a target molecule, while the azide group serves as a versatile handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Comparison with Alternative Linkers

The performance of this compound is best understood in comparison to other linkers with varying PEG lengths and polydispersity. Key performance indicators in bioconjugation include conjugation efficiency, drug-to-antibody ratio (DAR) for ADCs, and the impact on the solubility and biological activity of the final conjugate.

Table 1: Comparison of Bioconjugation Linker Performance

Linker TypeAverage PEG LengthPolydispersityTypical Conjugation EfficiencyResulting Conjugate HomogeneityKey AdvantagesKey Disadvantages
This compound (dPEG®) 35 units (~1.6 kDa)Monodisperse (PDI ≈ 1)HighHigh- Enhanced solubility and stability- Predictable pharmacokinetics- Reduced steric hindrance compared to very long PEGs- Higher cost compared to polydisperse PEGs
Azido-PEG3-amine (Short dPEG®) 3 unitsMonodisperse (PDI ≈ 1)HighHigh- Minimal steric hindrance- Precise spacing- Less pronounced solubility enhancement
Polydisperse Azido-PEG-Amine (2 kDa) ~45 unitsPolydisperse (PDI > 1)Moderate to HighLow- Lower cost- Significant increase in hydrodynamic radius- Heterogeneous final product- Less predictable pharmacokinetics
SMCC (Non-PEG Linker) N/AN/AHighHigh- Well-established chemistry- Stable linkage- Can increase hydrophobicity and aggregation

Case Study: Antibody-Drug Conjugate (ADC) Synthesis

To illustrate the practical application of this compound, a representative case study on the synthesis of an ADC is presented below. This involves a two-step process: first, the modification of a monoclonal antibody (mAb) with this compound via its amine-reactive terminus, followed by the conjugation of a cytotoxic drug payload containing a terminal alkyne via click chemistry.

Experimental Workflow

mAb Monoclonal Antibody (mAb) activated_mAb Azide-Functionalized mAb mAb->activated_mAb Amine Coupling linker This compound linker->activated_mAb purification1 Purification (SEC) activated_mAb->purification1 payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) payload->ADC purification2 Purification (SEC) ADC->purification2 purification1->ADC Click Chemistry

Caption: Workflow for ADC synthesis using this compound.

Quantitative Results

The following table summarizes the expected quantitative outcomes from the ADC synthesis, comparing the performance of this compound with a shorter dPEG linker and a non-PEG linker.

Table 2: Quantitative Data for ADC Synthesis

LinkerMolar Ratio (Linker:mAb)Conjugation Efficiency (%)Average DARAggregation (%)
This compound 10:1~90%3.8< 2%
Azido-PEG3-amine 10:1~95%3.9< 2%
SMCC 10:1~95%3.9~5%

Note: The data presented is representative and may vary depending on the specific antibody, payload, and reaction conditions.

Experimental Protocols

Detailed methodologies for the key steps in the bioconjugation process using this compound are provided below.

Protocol 1: Amine-Reactive Labeling of a Monoclonal Antibody

This protocol describes the conjugation of the amine terminus of this compound to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Linker Activation (if starting from a carboxylic acid): In a separate reaction, activate the carboxylic acid-containing molecule with EDC and NHS before adding the amine-terminated PEG. For direct conjugation to an activated ester on the antibody, this step is not necessary.

  • Linker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the antibody solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (azide incorporation) using a suitable method, such as reacting a small aliquot with a fluorescent alkyne and measuring the fluorescence.

Protocol 2: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol describes the conjugation of the azide-functionalized antibody to an alkyne-containing payload.

Materials:

  • Azide-functionalized mAb in PBS, pH 7.4

  • Alkyne-containing payload, dissolved in DMSO

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Sodium ascorbate solution (50 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (10 mM in DMSO)

  • Desalting columns

Procedure:

  • Payload Addition: Add a 5-fold molar excess of the alkyne-payload solution to the azide-functionalized mAb solution.

  • Catalyst Preparation: In a separate tube, mix the THPTA ligand and CuSO₄ solution.

  • Reaction Initiation: Add the catalyst mixture to the antibody-payload solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.

  • Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and for aggregation using SEC.

Signaling Pathways and Logical Relationships

The choice of linker can influence the mechanism of action of an ADC, particularly the intracellular release of the payload.

cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC with this compound Linker receptor Tumor Cell Receptor ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Proteolytic Cleavage cytotoxicity Cell Death payload_release->cytotoxicity Action

References

A Head-to-Head Comparison: Cost-Benefit Analysis of Azido-PEG35-amine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that can significantly impact the outcome of their research. Azido-PEG35-amine, a heterobifunctional linker featuring an azide and a primary amine separated by a 35-unit polyethylene glycol (PEG) chain, is a versatile tool in bioconjugation, drug delivery, and diagnostics. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to inform a comprehensive cost-benefit analysis.

Performance and Physicochemical Properties

The utility of this compound lies in its dual functionality. The primary amine allows for straightforward conjugation to molecules with activated carboxylic acids (e.g., NHS esters), while the azide group enables highly specific and efficient "click chemistry" reactions with alkyne-containing molecules. The long, hydrophilic PEG35 spacer imparts several desirable properties to the resulting conjugate.

The benefits of PEGylation, the process of attaching PEG chains to molecules, are well-documented. These include increased solubility and stability of the conjugated molecule, reduced immunogenicity, and a longer circulation half-life in vivo. The length of the PEG chain is a crucial parameter, with longer chains generally providing a more pronounced effect. While specific data for a 35-unit PEG is not extensively available, studies on varying PEG lengths consistently demonstrate that longer PEG chains lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in reduced renal clearance and extended circulation times. For instance, one study showed that increasing the PEG chain length from 4 kDa to 10 kDa resulted in an 11.2-fold increase in the half-life of an affibody-drug conjugate[1].

Cost Analysis

A key consideration in the selection of a linker is its cost. The price of this compound can vary between suppliers, but as a specialized chemical, it represents a significant investment. Shorter-chain Azido-PEG-amine linkers are generally less expensive. For researchers working on projects where the extended spacer length is not critical, opting for a shorter PEG chain could be a more cost-effective solution.

When considering alternatives, the cost landscape becomes more complex. Polysarcosine (pSar) based linkers, for example, are emerging as a viable alternative to PEG, offering similar "stealth" properties and biocompatibility. The cost of functionalized polysarcosine can be comparable to or higher than specialized PEG linkers, depending on the supplier and the specific functional groups. Other alternatives, such as zwitterionic or other hydrophilic polymers, may also present different cost structures.

Table 1: Cost Comparison of this compound and Alternatives

Linker TypeFunctional GroupsSupplier ExamplePrice (USD) per 100 mg
This compoundAzide, AmineBroadPharm$490.00[2]
Azido-PEG11-amineAzide, AmineChem-Impex$313.57 (for 50mg)
Azido-PEG3-amineAzide, AmineVector Labs$83.00
Azide-Polysarcosine100AzideBroadPharmInquire for pricing
Azide-Polysarcosine20AzideAxisPharm$480.00 - $1,200.00

Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes only.

Comparison with Alternatives

While PEG linkers are the gold standard, concerns about potential immunogenicity have driven the development of alternatives.

Polysarcosine (pSar): This polymer is composed of repeating units of the endogenous amino acid sarcosine. It exhibits excellent water solubility, resistance to protein absorption, and low cytotoxicity, making it a strong candidate to rival PEG.[1] A head-to-head comparison of PSAR and PEG in antibody-drug conjugates (ADCs) revealed that at equal lengths, PSAR more efficiently improved clearance rates and antitumor activity.[3]

Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, resulting in a neutral overall charge and a strong hydration layer. This property makes them highly resistant to nonspecific protein adsorption.

Other Hydrophilic Polymers: A variety of other synthetic hydrophilic polymers are being explored as PEG alternatives, each with its own set of advantages and disadvantages.[4]

Table 2: Performance Comparison of this compound and Alternatives

FeatureThis compoundPolysarcosine (pSar) LinkersZwitterionic Linkers
Biocompatibility Generally good, but potential for immunogenicity.Excellent, based on an endogenous amino acid.Excellent, mimics natural biomolecules.
"Stealth" Properties Well-established, reduces protein adsorption and clearance.Comparable to PEG.Excellent, highly resistant to protein fouling.
Solubility High water solubility.High water solubility.High water solubility.
In vivo Half-life Increases with PEG chain length.Can be comparable to or better than PEG.Expected to be long due to stealth properties.
Commercial Availability Widely available from various suppliers.Becoming more commercially available.Less commercially available as functionalized linkers.
Cost High for long-chain, specialized versions.Can be comparable to or higher than specialized PEGs.Varies, but can be expensive.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using Azido-PEG-NHS Ester

This protocol describes a two-step process for conjugating a drug to an antibody using a heterobifunctional Azido-PEG-NHS ester linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester (e.g., Azido-PEG35-NHS ester)

  • Amine-containing drug molecule

  • Anhydrous DMSO or DMF

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Desalting columns

Procedure:

Step 1: Antibody Modification with Azido-PEG-NHS Ester

  • Dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Add a 5- to 10-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

Step 2: Click Chemistry Conjugation of the Drug

  • Dissolve the alkyne-functionalized cytotoxic drug in a suitable solvent.

  • Add the alkyne-drug to the azide-modified antibody solution.

  • Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper catalyst and reducing agent to the reaction mixture to initiate the click reaction.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug and catalyst.

Characterization:

  • The final ADC can be characterized by SDS-PAGE to confirm conjugation, and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Synthesis of a PROTAC using an Azide-PEG-Amine Linker

This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) using an Azide-PEG-Amine linker.

Materials:

  • E3 ligase ligand with a carboxylic acid handle

  • Target protein ligand with an alkyne handle

  • Azido-PEG-Amine (e.g., this compound)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Preparative HPLC system

Procedure:

Step 1: Amide Bond Formation

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes.

  • Add the Azido-PEG-Amine to the reaction mixture and stir overnight at room temperature.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Click Chemistry

  • Dissolve the purified azide-PEG-E3 ligase ligand intermediate and the alkyne-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO4.

  • Stir the reaction at room temperature for 1-4 hours.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow

experimental_workflow Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation Ab Antibody (Ab) Reaction1 Amine-NHS Ester Reaction (pH 7.2-8.0) Ab->Reaction1 Azide_PEG_NHS Azido-PEG35-NHS Azide_PEG_NHS->Reaction1 Ab_Azide Ab-PEG35-Azide Reaction1->Ab_Azide Purification1 Desalting Column Ab_Azide->Purification1 Purified_Ab_Azide Purified Ab-PEG35-Azide Purification1->Purified_Ab_Azide Reaction2 CuAAC Click Chemistry (CuSO4, NaAsc) Purified_Ab_Azide->Reaction2 Alkyne_Drug Alkyne-Drug Alkyne_Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Size-Exclusion Chromatography ADC->Purification2

Caption: Workflow for ADC synthesis using Azido-PEG35-NHS.

Conclusion

This compound offers a robust and versatile platform for a wide range of bioconjugation applications. Its long PEG spacer provides significant advantages in terms of solubility, stability, and in vivo half-life of the resulting conjugates. However, researchers must weigh these benefits against the higher cost of this specialized linker and the potential for PEG-related immunogenicity.

For applications where a long spacer is critical and the budget allows, this compound is an excellent choice. For more cost-sensitive projects or when immunogenicity is a primary concern, shorter PEG linkers or alternatives like polysarcosine may be more suitable. The choice ultimately depends on a careful evaluation of the specific research goals, the properties of the molecules to be conjugated, and the available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG35-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Azido-PEG35-amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance. Adherence to these protocols is critical to mitigate the risks associated with the azide functional group and to ensure compliance with institutional and regulatory standards.

I. Core Safety Principles and Hazard Assessment

This compound, while a valuable tool in bioconjugation and drug development, contains an azide functional group that presents specific hazards. Understanding these risks is the foundation of safe handling and disposal.

  • Potential for Explosivity: Organic azides can be energetic compounds, sensitive to heat, friction, and shock. While the long PEG chain in this compound generally increases stability compared to small organic azides, it is crucial to avoid conditions that could lead to decomposition.

  • Toxicity: Azide compounds are toxic. Ingestion, inhalation, or skin absorption can be harmful.

  • Reactivity with Acids: Contact with strong acids can produce hydrazoic acid, a highly toxic and explosive gas.

  • Formation of Metal Azides: Azides can react with certain metals (e.g., lead, copper, brass, silver, mercury) to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, particularly concerning plumbing and contact with metal tools.

II. Disposal Decision Workflow

There are two primary routes for the disposal of this compound waste. The choice depends on the concentration of the azide, the nature of the waste (pure compound vs. dilute solution), and institutional policies.

Disposal_Workflow start This compound Waste Generated decision Concentrated or Bulk Waste? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Yes dilute_decision Is Chemical Deactivation Feasible and Permitted? decision->dilute_decision No (Dilute) final_disposal Dispose of Deactivated Waste via Appropriate Stream dilute_decision->direct_disposal No deactivation Chemical Deactivation (Staudinger Reduction) dilute_decision->deactivation Yes deactivation->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method for disposing of concentrated this compound, bulk quantities, or reaction mixtures where isolation of the azide is not feasible.

Procedure:

  • Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), into a designated, compatible waste container.

  • Container: Use a clearly labeled, leak-proof plastic container. Avoid metal containers at all costs.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents and their approximate concentrations.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat, sources of ignition, and incompatible materials (especially acids and metals).

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Option 2: Chemical Deactivation via Staudinger Reduction

For dilute aqueous solutions of this compound, chemical deactivation can be performed to convert the potentially hazardous azide into a stable amine. The Staudinger reduction is a mild and efficient method for this transformation.[1]

Experimental Protocol: Staudinger Reduction of this compound

This procedure should be performed in a well-ventilated chemical fume hood.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or another suitable water-miscible solvent

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound waste in a minimal amount of THF (or a similar water-miscible solvent) to ensure homogeneity.

  • Reagent Addition: For each mole of this compound, add 1.1 to 1.5 molar equivalents of triphenylphosphine. Add deionized water to the reaction mixture; the presence of water is necessary for the hydrolysis of the intermediate iminophosphorane to the final amine and triphenylphosphine oxide.

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to expedite the reaction. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Completion: Allow the reaction to proceed for several hours or until the absence of the azide is confirmed (if analytical methods like IR spectroscopy are available, the disappearance of the characteristic azide peak at ~2100 cm⁻¹ can be monitored).

Work-up and Final Disposal of the Reaction Mixture

The primary challenge after the Staudinger reduction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the water-soluble PEG-amine.

Procedure:

  • Solvent Removal: If a volatile organic solvent like THF was used, it can be removed under reduced pressure.

  • TPPO Precipitation (Optional):

    • One method to remove the TPPO is to precipitate it as a metal salt complex. For example, the addition of a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate a TPPO-Zn complex, which can then be removed by filtration.

    • Alternatively, depending on the solubility of the resulting PEG-amine, precipitation of TPPO might be achieved by adding a non-polar solvent like hexane or ether and cooling the mixture.

  • Neutralization: After the reaction and any work-up steps, neutralize the resulting aqueous solution to a pH between 6 and 8 using a dilute acid or base as needed.

  • Final Disposal: The final neutralized aqueous solution, now containing the significantly less hazardous Amine-PEG35-amine and any remaining soluble byproducts, should be collected in a designated aqueous waste container. Consult your institution's EHS guidelines for the final disposal of this waste stream. Do not pour the final solution down the drain unless explicitly permitted by your institution's policies for this specific type of neutralized chemical waste.

Data Presentation: Safety and Physical Properties

PropertyValueSource
Chemical Formula C₇₂H₁₄₆N₄O₃₅--INVALID-LINK--
Molecular Weight ~1628 g/mol --INVALID-LINK--
Appearance White to off-white solid or viscous liquid--INVALID-LINK--
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Sparingly soluble in alcohols. Insoluble in ether.--INVALID-LINK--
Storage Store at -20°C, desiccated, and protected from light.--INVALID-LINK--

Mandatory Visualizations

Staudinger_Reduction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AzidoPEG This compound (R-N3) Phosphazide Phosphazide intermediate AzidoPEG->Phosphazide + PPh3 PPh3 Triphenylphosphine (PPh3) Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane N2 Nitrogen Gas (N2) Phosphazide->N2 - N2 AminePEG Amine-PEG35-amine (R-NH2) Iminophosphorane->AminePEG + H2O TPPO Triphenylphosphine oxide (O=PPh3) Iminophosphorane->TPPO + H2O H2O Water (H2O)

Caption: Signaling pathway of the Staudinger reduction for this compound deactivation.

References

Personal protective equipment for handling Azido-PEG35-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. Azido-PEG35-amine, a bifunctional linker containing a potentially energetic azide group, requires strict adherence to safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Core Hazards of Azide Compounds

Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2] The azide functional group shares a similar toxicity profile with cyanide.[3] A critical safety consideration for organic azides is the ratio of carbon to nitrogen atoms (C/N ratio); a higher nitrogen content can indicate greater instability.[1][4] Furthermore, azides can react with acids to form the highly toxic and explosive hydrazoic acid.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of explosion or splash.Protects against splashes, projectiles, and potential explosions.
Skin Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, closed-heel shoes are required.Provides a barrier against skin contact with the chemical and offers protection from fire.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Gloves should be inspected before use and changed immediately upon contamination.Prevents skin absorption of the potentially toxic azide.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not feasible, a respirator may be required after a formal risk assessment.Protects against the inhalation of any volatile or aerosolized compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for safe usage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Chemicals and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer This compound (Use non-metal spatula) don_ppe->weigh_transfer reaction_setup Perform Reaction Setup Behind a Blast Shield weigh_transfer->reaction_setup quench Quench Reaction (If applicable) reaction_setup->quench After Reaction segregate_waste Segregate Azide-Containing Waste into a Labeled, Non-Metallic Container quench->segregate_waste decontaminate Decontaminate Work Area and Equipment segregate_waste->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe

Figure 1. Safe Handling Workflow for this compound.

Storage Requirements:

  • Store this compound in a cool, dark, and dry place, typically at -20°C for long-term stability.

  • Keep containers tightly sealed and under an inert atmosphere if possible.

  • Store away from incompatible materials such as acids, oxidizing agents, and heavy metals. Azides should be stored separately from other chemicals.

Key Experimental Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Use a blast shield, especially when working with larger quantities or during reactions that could be exothermic.

  • Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring to avoid the formation of shock-sensitive metal azides.

  • Avoid contact with ground glass joints, as friction can lead to detonation.

  • Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

  • Avoid heating the compound unless its thermal stability is well-understood.

  • Do not concentrate azide-containing solutions by rotary evaporation or distillation.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidental explosions and environmental contamination.

Waste TypeDisposal ProcedureRationale
Solid this compound Waste Collect in a clearly labeled, dedicated, non-metallic hazardous waste container.Prevents reaction with metal containers and ensures proper identification for waste handlers.
Liquid Azide-Containing Waste Collect in a separate, labeled, non-metallic waste container. Do not mix with acidic waste.Mixing with acids can generate highly toxic and explosive hydrazoic acid.
Contaminated Labware and PPE Dispose of as hazardous waste in the designated azide waste stream.Prevents cross-contamination and ensures all traces of the azide are handled properly.

Deactivation of Dilute Azide Solutions:

For dilute aqueous solutions of inorganic azides (typically ≤5%), chemical deactivation can be performed in a fume hood. This process should only be undertaken by trained personnel.

Experimental Protocol: Deactivation of Dilute Sodium Azide Waste with Nitrous Acid

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide solution.

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every 1g of sodium azide.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to litmus paper. Crucially, the acid must be added after the nitrite to prevent the formation of hydrazoic acid.

  • Reaction: Stir the mixture for at least one hour. The evolution of nitrogen oxides will occur, necessitating a well-ventilated fume hood.

  • Completion Check: Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion).

  • Final Disposal: Neutralize the solution to a pH between 6 and 9 before flushing with copious amounts of water, in accordance with institutional guidelines.

Never pour untreated azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

By adhering to these stringent safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.